molecular formula C39H60N10O8 B15604082 Fsy-NH2

Fsy-NH2

Cat. No.: B15604082
M. Wt: 797.0 g/mol
InChI Key: KMSCNWHRNILNRJ-UHFFFAOYSA-N
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Description

Fsy-NH2 is a useful research compound. Its molecular formula is C39H60N10O8 and its molecular weight is 797.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H60N10O8

Molecular Weight

797.0 g/mol

IUPAC Name

N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C39H60N10O8/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44)

InChI Key

KMSCNWHRNILNRJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

FSLLRY-NH2 Peptide: An In-depth Technical Guide to In Vitro Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide FSLLRY-NH2, a hexapeptide with the sequence Phe-Ser-Leu-Leu-Arg-Tyr-amide, has emerged as a significant modulator of cellular signaling. Initially characterized as a selective antagonist of Protease-Activated Receptor 2 (PAR2), recent studies have unveiled a more complex pharmacological profile, demonstrating its ability to activate Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This dual activity positions FSLLRY-NH2 as a valuable tool for dissecting the intricate signaling pathways governed by these receptors, which are implicated in inflammation, pain, and itch. This technical guide provides a comprehensive overview of the in vitro functions of FSLLRY-NH2, detailing its receptor interactions, downstream signaling cascades, and cellular effects, supported by quantitative data and detailed experimental protocols.

Core Functions and Receptor Interaction

FSLLRY-NH2 exhibits a bimodal mechanism of action, functioning as both an antagonist and an agonist depending on the receptor context.

  • PAR2 Antagonism: FSLLRY-NH2 is widely recognized as a selective inhibitor of PAR2 activation. It is thought to act by competitively binding to the receptor, thereby preventing the conformational changes induced by activating proteases like trypsin or by synthetic peptide agonists. This blockade inhibits the downstream signaling cascades typically associated with PAR2 activation, such as inflammation and pain signaling.

  • MrgprC11/MRGPRX1 Agonism: In a surprising discovery, FSLLRY-NH2 has been shown to directly activate MrgprC11 in mice and, to a lesser extent, its human counterpart MRGPRX1.[1] This agonistic activity triggers a distinct signaling pathway that is primarily associated with the sensation of itch.[1][2] This finding underscores the importance of considering off-target effects when utilizing this peptide in experimental models.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the in vitro activity of FSLLRY-NH2.

ParameterValueCell LineAssay Context
IC50 for PAR2 Inhibition 50 µMPAR2-KNRK cellsInhibition of trypsin-mediated PAR2 activation[3][4]
Concentration for PAR2 Inhibition 200 µMKNRK cellsBlockade of trypsin-induced proteolytic activity[3][4]
Concentration for MrgprC11/X1 Activation Dose-dependentHEK293T cells expressing MrgprC11/MRGPRX1Calcium imaging[1][5]
Concentration for Anti-inflammatory Effect Dose-dependentHepG2 cellsReduction of H2O2-induced pro-inflammatory gene expression[6]
In Vitro EffectCell TypeConcentration of FSLLRY-NH2Outcome
Inhibition of ERK Activation Isolated cardiac fibroblastsNot specifiedBlocks ERK activation[6][7][8][9]
Reduction of Pro-inflammatory Cytokines HepG2 cellsDose-dependentAttenuated H2O2-induced increase in IL-1β, IL-8, and TNF-α mRNA and protein levels[6]
Inhibition of Collagen Production Isolated cardiac fibroblastsNot specifiedBlocks collagen production[6][7][8][9]
Calcium Mobilization (Agonist) HEK293T cells expressing MrgprC11/MRGPRX1Dose-dependentEvokes an increase in intracellular calcium levels[1][5]
Inhibition of Calcium Mobilization (Antagonist) Bronchial/Tracheal Epithelial Cells, Bronchial Smooth Muscle Cells, Small Airway Epithelial Cells0.5 mMSignificantly decreased PAR2 agonist-induced intracellular calcium mobilization[10]

Signaling Pathways

FSLLRY-NH2 modulates distinct intracellular signaling pathways through its interaction with PAR2 and MrgprC11/X1.

PAR2 Signaling Inhibition

Activation of PAR2 typically leads to the coupling of multiple G proteins, including Gαq, Gαi, and Gα12/13, initiating a cascade of downstream events. FSLLRY-NH2, as an antagonist, blocks these pathways. Key inhibited pathways include the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and inflammatory responses.

cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling PAR2 PAR2 G_Protein Gαq, Gαi, Gα12/13 PAR2->G_Protein X FSLLRY FSLLRY-NH2 FSLLRY->PAR2 Inhibits Protease Protease/ Agonist Protease->PAR2 Activates PLC PLC G_Protein->PLC X MAPK_Cascade MAPK Cascade (e.g., ERK1/2) G_Protein->MAPK_Cascade X Inflammation Inflammation, Proliferation MAPK_Cascade->Inflammation X

FSLLRY-NH2 Antagonism of PAR2 Signaling
MrgprC11/MRGPRX1 Signaling Activation

As an agonist for MrgprC11 and MRGPRX1, FSLLRY-NH2 initiates a signaling cascade through the Gαq/11 protein.[1][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[1][5] This increase in intracellular calcium is a key event in the signaling pathway that ultimately leads to the sensation of itch.

cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MrgprC11 MrgprC11/ MRGPRX1 Gaq11 Gαq/11 MrgprC11->Gaq11 FSLLRY FSLLRY-NH2 FSLLRY->MrgprC11 Activates PLC PLC Gaq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release ↑ [Ca²⁺]i ER->Ca_Release

FSLLRY-NH2 Agonism of MrgprC11/X1 Signaling

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to FSLLRY-NH2, either as an agonist (for MrgprC11/X1) or to assess its antagonist activity against a PAR2 agonist.

Start Start Cell_Culture 1. Culture cells (e.g., HEK293T-MrgprC11) in 96-well plate Start->Cell_Culture Dye_Loading 2. Load cells with Fura-2 AM (e.g., 1 hr at 37°C) Cell_Culture->Dye_Loading Wash 3. Wash cells with HEPES-buffered saline Dye_Loading->Wash Baseline 4. Measure baseline fluorescence ratio (F340/F380) Wash->Baseline Stimulation 5. Add FSLLRY-NH2 (or PAR2 agonist +/- FSLLRY-NH2) Baseline->Stimulation Measurement 6. Record change in F340/F380 ratio over time Stimulation->Measurement Analysis 7. Analyze data to determine EC50/IC50 Measurement->Analysis End End Analysis->End

Calcium Mobilization Assay Workflow

Materials:

  • Cells expressing the target receptor (e.g., HEK293T cells transfected with MrgprC11 or a cell line endogenously expressing PAR2).

  • Black, clear-bottom 96-well plates.

  • Fura-2 AM fluorescent dye.

  • Pluronic F-127.

  • HEPES-buffered saline (HBS).

  • FSLLRY-NH2 peptide.

  • PAR2 agonist (e.g., trypsin, SLIGRL-NH2) for antagonist assays.

  • Fluorescence plate reader capable of ratiometric measurement with excitation at 340 nm and 380 nm, and emission at ~510 nm.

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: Prepare a Fura-2 AM loading solution in HBS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127. Remove the cell culture medium and add the loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBS to remove extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence ratio (F340/F380) for a few minutes to ensure a stable signal.

  • Compound Addition:

    • Agonist Assay: Add varying concentrations of FSLLRY-NH2 to the wells.

    • Antagonist Assay: Pre-incubate the cells with varying concentrations of FSLLRY-NH2 for a defined period (e.g., 10-15 minutes) before adding a fixed concentration of a PAR2 agonist.

  • Data Acquisition: Immediately after compound addition, begin recording the fluorescence ratio (F340/F380) over time.

  • Data Analysis: The change in the fluorescence ratio is proportional to the change in intracellular calcium. Plot the peak response against the log of the compound concentration to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is designed to assess the inhibitory effect of FSLLRY-NH2 on PAR2-mediated ERK1/2 phosphorylation.

Materials:

  • Cell line expressing PAR2 (e.g., KNRK cells, primary cardiac fibroblasts).

  • 6-well plates.

  • Serum-free cell culture medium.

  • PAR2 agonist (e.g., trypsin).

  • FSLLRY-NH2 peptide.

  • Ice-cold PBS.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with desired concentrations of FSLLRY-NH2 for 1 hour, followed by stimulation with a PAR2 agonist (e.g., 10 nM trypsin) for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Re-probing for Total ERK:

    • Strip the membrane using a stripping buffer.

    • Re-block the membrane and probe with the anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

Cytokine Release Assay (Cytometric Bead Array)

This assay measures the inhibitory effect of FSLLRY-NH2 on the release of pro-inflammatory cytokines (e.g., IL-1β, IL-8, TNF-α) from cells stimulated to mimic an inflammatory state.

Materials:

  • Cell line capable of producing the cytokines of interest (e.g., HepG2 cells, peripheral blood mononuclear cells).

  • 24-well plates.

  • Stimulating agent (e.g., H2O2, LPS).

  • FSLLRY-NH2 peptide.

  • Cytometric Bead Array (CBA) kit for the target cytokines.

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed cells in a 24-well plate. Co-treat the cells with a stimulating agent (e.g., 400 µM H2O2) and varying concentrations of FSLLRY-NH2 for a specified time (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell culture supernatants.

  • Cytometric Bead Array (CBA) Assay:

    • Prepare the cytokine standards and capture bead mixture according to the CBA kit manufacturer's instructions.

    • In assay tubes, add the mixed capture beads, followed by the standards or the collected cell supernatants.

    • Add the PE-conjugated detection reagent to each tube.

    • Incubate the tubes for 2-3 hours at room temperature, protected from light.

    • Wash the beads with the provided wash buffer.

    • Resuspend the bead pellets in wash buffer.

  • Flow Cytometry: Acquire the samples on a flow cytometer. The different bead populations are identified by their fluorescence intensity, and the amount of captured cytokine is quantified by the PE fluorescence.

  • Data Analysis: Use the standard curve to calculate the concentration of each cytokine in the unknown samples.

Conclusion

FSLLRY-NH2 is a multifaceted peptide with significant potential as a research tool. Its well-defined antagonistic action on PAR2 makes it invaluable for investigating the role of this receptor in inflammation and pain. However, its newly discovered agonistic effects on MrgprC11 and MRGPRX1 necessitate careful experimental design and interpretation, particularly in studies related to itch and sensory neuron activation. The detailed protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to effectively utilize FSLLRY-NH2 in their in vitro studies, paving the way for a deeper understanding of these critical signaling pathways and their therapeutic potential.

References

An In-depth Technical Guide to the Role of Fsy-NH2 in PAR2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) critically involved in inflammation, pain, and various cellular processes. Its unique activation mechanism, involving proteolytic cleavage and a tethered ligand, makes it a compelling therapeutic target. Fsy-NH2 (sequence: Phe-Ser-Leu-Leu-Arg-Tyr-NH2) is a synthetic peptide that has been instrumental in elucidating PAR2 function. This document provides a comprehensive technical overview of the role of this compound as a PAR2 modulator, detailing its mechanism of action, downstream signaling effects, quantitative pharmacological data, and key experimental protocols. A significant focus is placed on its primary antagonistic activity at PAR2 and its recently discovered off-target agonistic effects on Mas-related G protein-coupled receptors (Mrgpr).

This compound as a PAR2 Antagonist

This compound is predominantly characterized as a competitive antagonist of PAR2. It was developed based on the rearrangement of the PAR2 tethered ligand sequence to inhibit receptor activation.

Mechanism of Antagonism

The canonical activation of PAR2 involves cleavage of its N-terminus by serine proteases like trypsin, unmasking a new N-terminal sequence (SLIGKV- in humans, SLIGRL- in rodents) that acts as a tethered ligand. This ligand binds intramolecularly to the receptor's second extracellular loop (ECL-2), inducing a conformational change and initiating downstream signaling.

This compound is proposed to function by competitively binding to this docking site on ECL-2, thereby sterically hindering the interaction of the native tethered ligand or synthetic peptide agonists with the receptor.[1] This prevents the conformational change necessary for G-protein coupling and subsequent signal transduction.[1][2] This antagonistic action has been shown to block PAR2 activation by both trypsin and synthetic peptide agonists.[1]

cluster_Membrane Cell Membrane cluster_IC_Space Intracellular Space Trypsin Trypsin / Tryptase PAR2_inactive PAR2 (Inactive) Trypsin->PAR2_inactive Cleavage Agonist Agonist Peptide (e.g., SLIGRL-NH2) ECL2 ECL-2 Binding Pocket Agonist->ECL2 Binding Blocked Fsy This compound Fsy->ECL2 Blocks Binding Site PAR2_cleaved PAR2 (Cleaved) PAR2_inactive->PAR2_cleaved PAR2_cleaved->ECL2 Tethered Ligand Binds Gq_inactive Gq (Inactive) ECL2->Gq_inactive Activation Blocked NoSignal No Signal Transduction Gq_inactive->NoSignal

Caption: Antagonistic mechanism of this compound at PAR2.
Inhibition of Downstream Signaling

By blocking receptor activation, this compound effectively inhibits the primary PAR2-mediated signaling pathways:

  • Gq/Calcium Mobilization: PAR2 predominantly couples to Gαq, which activates Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG, leading to IP3-mediated release of Ca2+ from the endoplasmic reticulum. This compound robustly blocks this increase in intracellular calcium.

  • MAPK/ERK Pathway: Downstream of G-protein activation and other effectors like β-arrestin, PAR2 activation leads to the phosphorylation and activation of the ERK/MAPK pathway, which is involved in cell proliferation and inflammatory gene expression. This compound has been shown to block ERK activation in various cell types, including cardiac fibroblasts.[3]

Off-Target Activity: Agonism at MrgprC11/MRGPRX1

A pivotal finding in the pharmacology of this compound is its lack of absolute specificity for PAR2. Research has surprisingly revealed that this compound acts as a potent agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog, MRGPRX1.[4][5]

This off-target activation is significant as these receptors are expressed in sensory neurons and are implicated in pruritus (itch).[4] The activation of MrgprC11/MRGPRX1 by this compound proceeds through a Gαq/11-PLC-Ca2+ pathway, similar to PAR2, culminating in the induction of scratching behaviors in animal models.[5][6] This finding complicates the interpretation of in vivo studies using this compound and underscores the importance of verifying specificity in drug development.

cluster_EC_Space Extracellular Space cluster_Membrane Sensory Neuron Membrane cluster_IC_Space Intracellular Space Fsy This compound Mrgpr MrgprC11 / MRGPRX1 Fsy->Mrgpr Binds and Activates Gq_inactive Gq/11 (Inactive) Mrgpr->Gq_inactive Coupling Gq_active Gq/11 (Active) Gq_inactive->Gq_active PLC PLC Gq_active->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca2+ Release IP3->Ca Induces Itch Itch Sensation Ca->Itch Leads to

Caption: Off-target agonistic effect of this compound on MrgprC11/MRGPRX1.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound.

ParameterReceptorSpecies/Cell LineValueReference
IC50 PAR2Rat KNRK cells50 µM[7]
IC50 PAR2(Trypsin activation)50 - 200 µM[1]
EC50 MrgprC11MouseData not specified[5][6]
EC50 MRGPRX1HumanData not specified[5][6]

Detailed Experimental Protocols

The following protocols are foundational for studying the effects of this compound on PAR2 signaling.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block agonist-induced calcium release, a direct indicator of Gq pathway activation.

cluster_prep Cell Preparation cluster_assay Assay Execution (Fluorometric Plate Reader) cluster_analysis Data Analysis p1 1. Seed Cells (e.g., HEK293-PAR2) in 96-well plate p2 2. Culture for 24h p1->p2 p3 3. Load with Ca2+ Dye (e.g., Fura-2 AM) in buffer for 60 min p2->p3 p4 4. Wash to remove extracellular dye p3->p4 a1 5. Place plate in reader (e.g., FlexStation) p4->a1 a2 6. Add this compound (Antagonist) Incubate for 5-15 min a1->a2 a3 7. Add PAR2 Agonist (e.g., Trypsin, SLIGRL-NH2) a2->a3 a4 8. Measure Fluorescence (e.g., 340/380nm excitation, 510nm emission) over time a3->a4 d1 9. Calculate 340/380 ratio to determine [Ca2+]i a4->d1 d2 10. Plot response curves d1->d2 d3 11. Calculate IC50 for this compound d2->d3

Caption: Workflow for an Intracellular Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Seed cells endogenously expressing or recombinantly overexpressing PAR2 (e.g., HEK293, HaCaT, KNRK) into a clear-bottom, black-walled 96-well plate at a density of ~50,000 cells/well. Culture for 24 hours.

  • Dye Loading: Aspirate culture medium. Load cells with a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) in a buffered saline solution (e.g., Krebs-HEPES buffer) for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells 2-3 times with the buffer to remove extracellular dye. Leave a final volume of 100 µL in each well.

  • Antagonist Pre-incubation: Place the plate into a fluorescence microplate reader (e.g., FlexStation, FLIPR). Perform a baseline fluorescence reading. Add varying concentrations of this compound to the wells and incubate for 5-15 minutes.

  • Agonist Stimulation: Add a PAR2 agonist (e.g., Trypsin at 10 nM, or SLIGRL-NH2 at an EC80 concentration).

  • Data Acquisition: Immediately begin measuring fluorescence intensity over time (e.g., for Fura-2, alternate excitation at 340 nm and 380 nm, with emission at 510 nm).[8] The ratio of emissions (340/380) is proportional to the intracellular calcium concentration.

  • Analysis: The peak fluorescence ratio following agonist addition is used to determine the response. Data are normalized to the response of the agonist alone. An IC50 value for this compound is calculated from the concentration-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the inhibitory effect of this compound on the MAPK/ERK signaling cascade.

Methodology:

  • Cell Culture and Starvation: Plate cells in 6-well plates. Once they reach ~80% confluency, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.[9]

  • Treatment: Pre-incubate the starved cells with desired concentrations of this compound for 30-60 minutes.

  • Stimulation: Add a PAR2 agonist and incubate for the pre-determined peak phosphorylation time (typically 5-15 minutes).

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20 µg) from each sample and resolve them on an SDS-PAGE gel (e.g., 10% polyacrylamide). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2. Quantify band intensities using densitometry. The ratio of p-ERK to total ERK is calculated to determine the level of inhibition by this compound.[9][11]

Conclusion and Future Directions

This compound serves as a foundational tool for studying PAR2 pharmacology, acting primarily as a competitive antagonist of the Gq/Ca2+ and MAPK signaling pathways. Its utility, however, is tempered by a significant off-target agonistic effect on MrgprC11/MRGPRX1, which must be considered in the design and interpretation of experiments, particularly in vivo studies related to pain and inflammation.[4][5] This dual activity highlights the complex challenges in developing highly specific PAR2 modulators. Future research should focus on developing antagonists with improved specificity to definitively dissect the physiological and pathological roles of PAR2 and to validate it as a therapeutic target for inflammatory diseases and chronic pain.

References

Fsy-NH2: A Technical Guide to a Selective PAR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fsy-NH2, chemically designated as FSLLRY-NH2, is a synthetic hexapeptide that has been instrumental in the study of Protease-Activated Receptor 2 (PAR2). As a selective antagonist, this compound has been widely utilized as a research tool to investigate the physiological and pathological roles of PAR2 in a variety of conditions, including pain, inflammation, and cancer. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual diagrams of its associated signaling pathways are included to facilitate its application in a laboratory setting.

Discovery and Development

The discovery of this compound was a significant step in the exploration of PAR2 pharmacology. It was first described in 2002 by Al-Ani and colleagues as a peptide-based inhibitor derived from the rearrangement of the human and rodent tethered ligand sequences of PAR2.[1] The rationale behind its design was to create a molecule that could competitively block the receptor's activation by its natural tethered ligand, which is exposed upon proteolytic cleavage of the receptor's N-terminus.

The development of this compound has primarily been as a laboratory tool rather than a clinical therapeutic, largely due to the inherent pharmacokinetic limitations of peptides. However, its use in numerous preclinical studies has been crucial in validating PAR2 as a potential therapeutic target for a range of inflammatory diseases.[1][2][3] The timeline of its development is marked by its application in various disease models, which has progressively elucidated the multifaceted roles of PAR2.

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₃₉H₆₀N₁₀O₈[4]
Molecular Weight 796.97 g/mol [4]
Sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH₂[4]
Purity ≥95%[4]
Solubility Soluble to 1 mg/ml in water[4]
IC₅₀ (PAR2 inhibition) 50 µM (in PAR2-KNRK cells)[1]
Storage Store at -20°C[5]

Mechanism of Action

This compound functions as a competitive antagonist at the PAR2 receptor. Its mechanism of action involves binding to the tethered ligand receptor-docking site on the second extracellular loop of PAR2.[1] This binding prevents the conformational changes necessary for receptor activation that are normally induced by the endogenous tethered ligand.

Recent studies have revealed a more complex pharmacology for this compound. It has been shown to also act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11), which is expressed in sensory neurons. This off-target activity is important to consider when interpreting experimental results, particularly in studies related to itch, as MrgprC11 activation is known to induce scratching behaviors in mice.

PAR2 Signaling Pathway

The activation of PAR2 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), it can couple to multiple G proteins, including Gαq/11, Gαi/o, and Gα12/13, as well as signal through β-arrestin pathways. The canonical pathway involves Gαq/11 activation, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Another significant downstream effector is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the phosphorylation of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2). This compound primarily blocks the initial activation of these pathways by preventing receptor activation.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Trypsin, Tryptase PAR2_inactive PAR2 (Inactive) Protease->PAR2_inactive Cleavage FsyNH2 This compound FsyNH2->PAR2_inactive Antagonism PAR2_active PAR2 (Active) PAR2_inactive->PAR2_active Activation Gq11 Gαq/11 PAR2_active->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC ERK ERK1/2 Phosphorylation PKC->ERK Inflammation Inflammation Pain ERK->Inflammation

Caption: PAR2 signaling pathway and this compound antagonism.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound (FSLLRY-NH2)

This compound is a hexapeptide that can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Peptide_Synthesis_Workflow Resin Rink Amide Resin Fmoc_Tyr Couple Fmoc-Tyr(tBu)-OH Resin->Fmoc_Tyr Deprotection1 Fmoc Deprotection (Piperidine) Fmoc_Tyr->Deprotection1 Fmoc_Arg Couple Fmoc-Arg(Pbf)-OH Deprotection1->Fmoc_Arg Deprotection2 Fmoc Deprotection Fmoc_Arg->Deprotection2 Fmoc_Leu1 Couple Fmoc-Leu-OH Deprotection2->Fmoc_Leu1 Deprotection3 Fmoc Deprotection Fmoc_Leu1->Deprotection3 Fmoc_Leu2 Couple Fmoc-Leu-OH Deprotection3->Fmoc_Leu2 Deprotection4 Fmoc Deprotection Fmoc_Leu2->Deprotection4 Fmoc_Ser Couple Fmoc-Ser(tBu)-OH Deprotection4->Fmoc_Ser Deprotection5 Fmoc Deprotection Fmoc_Ser->Deprotection5 Fmoc_Phe Couple Fmoc-Phe-OH Deprotection5->Fmoc_Phe Deprotection6 Fmoc Deprotection Fmoc_Phe->Deprotection6 Cleavage Cleavage from Resin and Side-chain Deprotection (TFA) Deprotection6->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product This compound (FSLLRY-NH2) Lyophilization->Final_Product

Caption: Solid-phase synthesis workflow for this compound.

Protocol:

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids in the reverse order of the peptide sequence (Tyr, Arg, Leu, Leu, Ser, Phe). Use a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. Monitor the coupling reaction for completion using a ninhydrin (B49086) test.

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the final product by mass spectrometry to confirm its molecular weight.

In Vitro Assays

This assay measures the ability of this compound to inhibit PAR2-agonist-induced intracellular calcium release.

Protocol:

  • Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing PAR2 (e.g., HEK293 or HT-29 cells) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer such as Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES. Incubate for 45-60 minutes at 37°C.[6]

  • Antagonist Incubation: Wash the cells and incubate with varying concentrations of this compound for a predetermined time (e.g., 10-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, add a known PAR2 agonist (e.g., trypsin or a synthetic agonist peptide like SLIGRL-NH2). Immediately measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.

  • Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal compared to control wells without the antagonist. Calculate the IC₅₀ value from the dose-response curve.

This assay assesses the inhibition of PAR2-mediated ERK1/2 phosphorylation by this compound.

Protocol:

  • Cell Culture and Serum Starvation: Plate cells in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.

  • Treatment: Pre-incubate the cells with this compound for a specified time, followed by stimulation with a PAR2 agonist for a time point known to induce maximal ERK phosphorylation (typically 5-15 minutes).

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities using densitometry. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of inhibition by this compound.[7][8]

In Vivo Models

This model is used to evaluate the efficacy of this compound in alleviating chemotherapy-induced neuropathic pain.

Protocol:

  • Induction of Neuropathy: Administer paclitaxel (B517696) (Taxol) to mice (e.g., ICR mice) via intraperitoneal (i.p.) injection. A common dosing regimen is multiple injections over several days.[9][10][11]

  • Behavioral Testing (Baseline): Before and after paclitaxel administration, assess baseline pain responses.

    • Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (Hargreaves test).

  • This compound Administration: Once neuropathic pain is established (typically 7-14 days after the first paclitaxel injection), administer this compound via a relevant route (e.g., intrathecal or systemic).

  • Post-Treatment Behavioral Testing: Re-evaluate mechanical allodynia and thermal hyperalgesia at various time points after this compound administration to determine its analgesic effect.

This model assesses the anti-pruritic effects of this compound.

Protocol:

  • Sensitization and Challenge: Sensitize mice by epicutaneous application of a crude extract from a dermatophyte, such as Trichophyton mentagrophytes (trichophytin). After a sensitization period (e.g., 7 days), challenge the mice by intradermal injection of trichophytin (B1171656) into the rostral back or cheek.[12]

  • Behavioral Observation: Immediately after the challenge, place the mice in observation chambers and record their scratching behavior for a defined period (e.g., 60 minutes).

  • This compound Treatment: Administer this compound prior to the trichophytin challenge.

  • Data Analysis: Compare the number of scratching bouts between this compound-treated and vehicle-treated groups to determine the anti-pruritic effect.

Conclusion

This compound has proven to be an invaluable tool for dissecting the complex roles of PAR2 in health and disease. Its selectivity as a PAR2 antagonist has enabled significant advancements in our understanding of PAR2-mediated signaling in pain and inflammation. While its peptide nature limits its therapeutic potential, the insights gained from studies utilizing this compound continue to guide the development of novel, non-peptide PAR2 antagonists with improved drug-like properties. The recent discovery of its activity at MrgprC11 adds a layer of complexity to its pharmacological profile and underscores the importance of target validation in drug discovery. This technical guide provides a solid foundation for researchers to effectively utilize this compound in their investigations of PAR2 biology.

References

A Technical Guide to Peptide-Mediated Activation and Inhibition of Protease-Activated Receptor 2 (PAR2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), plays a pivotal role in a multitude of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its unique activation mechanism, involving proteolytic cleavage and the unmasking of a tethered ligand, presents a compelling target for therapeutic intervention.[3] Synthetic peptides that either mimic the activating tethered ligand or block receptor activation have become indispensable tools for elucidating PAR2 function and for the development of novel therapeutics. This technical guide provides an in-depth overview of PAR2 activation and inhibition by peptides, with a focus on quantitative data, detailed experimental protocols, and visualization of key signaling pathways.

Introduction to PAR2 Activation

PAR2 is activated by a variety of serine proteases, including trypsin, mast cell tryptase, and coagulation factors.[4] These proteases cleave the N-terminal domain of the receptor, revealing a new N-terminus that acts as a "tethered ligand."[3] This tethered ligand then binds to the extracellular loops of the receptor, inducing a conformational change that triggers intracellular signaling cascades. In humans, the tethered ligand sequence is SLIGKV, while in rodents it is SLIGRL.[5]

Synthetic peptides corresponding to these tethered ligand sequences can directly activate PAR2 without the need for proteolytic cleavage.[6] These peptides, often amidated at the C-terminus to improve stability and potency, serve as valuable experimental tools to study PAR2 function.[5]

PAR2 Signaling Pathways

Upon activation, PAR2 can couple to multiple G protein subtypes, including Gαq/11, Gαs, Gαi/o, and Gα12/13, as well as engage G protein-independent signaling through β-arrestins.[7][8] This promiscuous coupling leads to the activation of a diverse array of downstream signaling pathways:

  • Gαq/11 Pathway: This is the canonical signaling pathway for PAR2. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9]

  • Gαs and Gαi/o Pathways: PAR2 can also couple to Gαs and Gαi/o, leading to the stimulation or inhibition of adenylyl cyclase, respectively, and subsequent modulation of cyclic AMP (cAMP) levels.[7]

  • Gα12/13 Pathway: Coupling to Gα12/13 activates Rho GTPases, which are key regulators of the actin cytoskeleton and cell migration.[7]

  • β-Arrestin Pathway: Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), PAR2 can recruit β-arrestins.[9] β-arrestins can act as scaffolds for signaling proteins, leading to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[10] β-arrestin recruitment also mediates receptor desensitization and internalization.[9]

The ability of different ligands to preferentially activate certain signaling pathways over others is known as biased agonism . This phenomenon is of significant interest in drug development as it offers the potential to design drugs that selectively activate therapeutic pathways while avoiding those that cause adverse effects.[8]

Signaling Pathway Diagrams:

PAR2_Signaling cluster_membrane Plasma Membrane cluster_Gq Gq/11 Pathway cluster_G12 G12/13 Pathway cluster_arrestin β-Arrestin Pathway PAR2 PAR2 Gq Gαq/11 PAR2->Gq G12 Gα12/13 PAR2->G12 GRK GRK PAR2->GRK agonist PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC RhoA RhoA G12->RhoA Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton P_PAR2 P-PAR2 GRK->P_PAR2 P B_Arrestin β-Arrestin P_PAR2->B_Arrestin ERK ERK1/2 B_Arrestin->ERK Internalization Internalization B_Arrestin->Internalization

Caption: PAR2 G protein-dependent and β-arrestin-mediated signaling pathways.

Peptide Modulators of PAR2

A variety of synthetic peptides have been developed to either activate or inhibit PAR2. These peptides are crucial for studying the receptor's function and for validating it as a therapeutic target.

Peptide Agonists

Peptide agonists of PAR2 are typically based on the N-terminal tethered ligand sequence. Modifications to this sequence have been made to improve potency, stability, and selectivity.

Peptide Name/SequenceSpecies SpecificityPotency (EC50/pEC50)AssayReference
SLIGKV-NH₂HumanµM rangeCa²⁺ mobilization[5]
SLIGRL-NH₂Rodent/HumanMore potent than SLIGKV-NH₂ in human cellsCa²⁺ mobilization[11]
2-furoyl-LIGRLO-NH₂N/A~300x more potent than SLIGRL-NH₂Ca²⁺ mobilization[5]
AC-55541N/ApEC50 = 6.7PI hydrolysis[12]
GB110N/APotent agonistNot specified[5]
AY77N/AEC50 = 0.17 nM (Gq), 2 nM (β-arrestin-2)Gq activation, β-arrestin recruitment[12]
Peptide Antagonists

Peptide antagonists of PAR2 have been developed to block receptor activation by both proteases and peptide agonists. These are valuable tools for investigating the pathological roles of PAR2.

Peptide Name/SequenceMechanism of ActionPotency (IC50)AssayReference
FSLLRY-NH₂Competitive antagonist50-200 µMTrypsin-mediated PAR2 activation[5]
LSIGRL-NH₂Competitive antagonist50-200 µMTrypsin-mediated PAR2 activation[5]
GB88Biased antagonist (inhibits Gq/11)2 µMCa²⁺ release[12]
I-191Selective antagonistNot specifiedNot specified[12]
K-14585Competitive antagonistNot specifiedCa²⁺ mobilization[13]
ENMD-1068Selective antagonist5 mMTrypsin-induced PAR2 activation[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of peptide modulators of PAR2.

Intracellular Calcium Mobilization Assay

This assay is a primary method for assessing PAR2 activation, as the Gαq/11 pathway leads to a robust and measurable increase in intracellular calcium.

Principle: Cells expressing PAR2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon receptor activation and subsequent IP3-mediated calcium release from intracellular stores, the dye binds to calcium, resulting in a change in its fluorescent properties. This change is detected using a fluorescence plate reader or microscope.

Protocol:

  • Cell Culture: Plate PAR2-expressing cells (e.g., HEK293, HT-29, or primary keratinocytes) in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and an organic anion transporter inhibitor (e.g., 2.5 mM probenecid) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with the buffered saline solution containing probenecid (B1678239) to remove extracellular dye.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject the peptide agonist or antagonist at the desired concentration.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after compound addition to the baseline fluorescence (F/F0) or as the absolute change in fluorescence (ΔF).

    • For agonists, plot the response against the log of the concentration to generate a dose-response curve and calculate the EC50 value.

    • For antagonists, pre-incubate the cells with the antagonist for a defined period before adding a known concentration of an agonist. The IC50 value can be determined by measuring the inhibition of the agonist response.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK pathway, which can be downstream of both G protein and β-arrestin signaling.

Principle: Upon PAR2 activation, the ERK1/2 proteins are phosphorylated. This phosphorylation event can be detected using antibodies specific to the phosphorylated forms of ERK1/2 (p-ERK1/2) via Western blotting.

Protocol:

  • Cell Culture and Starvation: Plate PAR2-expressing cells in 6-well plates. Once the cells reach 80-90% confluency, serum-starve them for 4-24 hours to reduce basal ERK1/2 phosphorylation.

  • Peptide Stimulation: Treat the cells with the peptide agonist at various concentrations for a specific time course (e.g., 5, 10, 15, 30 minutes). A time-course experiment is recommended to determine the peak phosphorylation time.

  • Cell Lysis:

    • Place the plates on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

    • Quantify the band intensities using densitometry software.

    • Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.

    • Plot the normalized p-ERK1/2 levels against the agonist concentration or time.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture PAR2- expressing cells plating 2. Plate cells in appropriate format cell_culture->plating starvation 3. Serum-starve cells (for p-ERK assay) plating->starvation dye_loading 4a. Load with Ca²⁺ dye (Ca²⁺ Assay) plating->dye_loading stimulation_erk 4b. Stimulate with peptide (p-ERK Assay) starvation->stimulation_erk stimulation_ca 5a. Stimulate with peptide & measure fluorescence dye_loading->stimulation_ca analysis_ca 6a. Calculate ΔF or F/F0 and plot dose-response stimulation_ca->analysis_ca lysis 5b. Lyse cells stimulation_erk->lysis quantification 6b. Quantify protein lysis->quantification western_blot 7b. Western Blot for p-ERK & Total ERK quantification->western_blot analysis_erk 8b. Densitometry and normalization western_blot->analysis_erk calculation 7. Calculate EC50/IC50 analysis_ca->calculation analysis_erk->calculation

Caption: A generalized experimental workflow for studying PAR2 peptide modulators.

β-Arrestin Recruitment Assay

This assay directly measures the interaction of β-arrestin with the activated PAR2, providing insight into G protein-independent signaling and receptor desensitization.

Principle: This assay often utilizes Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). In a BRET assay, PAR2 is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist-induced recruitment of β-arrestin-YFP to PAR2-Rluc, the two proteins come into close proximity, allowing for energy transfer from the donor to the acceptor, which results in a measurable light emission from the acceptor.

Protocol (BRET-based):

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding PAR2-Rluc and β-arrestin-YFP.

  • Cell Plating: Plate the transfected cells in a 96-well white, clear-bottom plate and culture for 24-48 hours.

  • Assay Preparation:

    • Aspirate the culture medium.

    • Wash the cells with a suitable assay buffer (e.g., PBS with calcium and magnesium).

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to all wells and incubate for 5-10 minutes in the dark.

  • Compound Addition and Measurement:

    • Place the plate in a luminometer capable of simultaneously measuring the light emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).

    • Record a baseline reading.

    • Add the peptide agonist or antagonist.

    • Measure the emissions from both the donor and acceptor channels over time.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • The net BRET ratio is calculated by subtracting the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor.

    • Plot the change in the net BRET ratio against the log of the agonist concentration to determine the EC50.

Conclusion

Peptide-based agonists and antagonists are invaluable for the study of PAR2. The ability to selectively activate or inhibit this receptor with these tools has significantly advanced our understanding of its role in health and disease. The diverse signaling pathways engaged by PAR2, coupled with the concept of biased agonism, present exciting opportunities for the development of highly targeted therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the activity of novel peptide modulators of PAR2, paving the way for future discoveries in this field.

References

Investigating Protease-Activated Receptor 2 (PAR2) Function with the Antagonist Fsy-NH2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. A key focus of this document is the use of the synthetic peptide Fsy-NH2 (FSLLRY-NH2) as a tool to investigate PAR2 function. This guide details the signaling pathways of PAR2, presents quantitative data on the interaction between this compound and PAR2, provides detailed experimental protocols for key assays, and critically discusses the off-target effects of this compound.

Introduction to PAR2

Protease-Activated Receptor 2 (PAR2) is a unique member of the G protein-coupled receptor (GPCR) superfamily. Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling cascades. Synthetic peptides that mimic this tethered ligand can also act as agonists, directly activating the receptor.

PAR2 activation is involved in a multitude of cellular responses and has been linked to both pro-inflammatory and tissue-reparative roles depending on the context of its activation.[1] Its involvement in pain signaling, inflammatory bowel disease, asthma, and skin irritation has made it an attractive target for therapeutic intervention.[1]

This compound (FSLLRY-NH2): A Peptide Antagonist of PAR2

This compound, with the amino acid sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2, has been characterized as a selective antagonist of PAR2. It functions by preventing the activation of the receptor by proteases and synthetic agonists.

Quantitative Data for this compound

The inhibitory potency of this compound on PAR2 activation has been quantified in various studies. The following table summarizes key quantitative data.

ParameterValueAssay ConditionsCell LineReference
IC50 50 µMInhibition of trypsin-induced PAR2 activationPAR2-KNRK cells[2]
IC50 50-200 µMBlockade of trypsin-mediated PAR2 activationNot specified[3]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the antagonist activity of this compound on PAR2.

Calcium Mobilization Assay

This assay is a primary method to assess the function of Gq-coupled GPCRs like PAR2, which signal through an increase in intracellular calcium concentration.

Objective: To determine the inhibitory effect of this compound on PAR2 agonist-induced intracellular calcium mobilization.

Materials:

  • PAR2-expressing cells (e.g., HEK-293, CHO, or specific cell lines relevant to the research area)

  • PAR2 agonist (e.g., Trypsin, SLIGRL-NH2, or another synthetic agonist)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed PAR2-expressing cells into the microplate at a density that will yield a confluent monolayer on the day of the experiment. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions. Aspirate the culture medium from the cells and add the dye-loading buffer. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Antagonist Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include a vehicle control (assay buffer without this compound).

  • Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence plate reader. Initiate kinetic reading to establish a baseline fluorescence. Add a known concentration of the PAR2 agonist to all wells simultaneously using an automated dispenser. Continue recording the fluorescence signal for a set period (e.g., 1-3 minutes).

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the agonist response against the concentration of this compound to calculate the IC50 value.

ERK1/2 Phosphorylation Assay

Activation of PAR2 can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream signaling event. This assay quantifies the inhibitory effect of this compound on this pathway.

Objective: To measure the inhibition of PAR2 agonist-induced ERK1/2 phosphorylation by this compound.

Materials:

  • PAR2-expressing cells

  • PAR2 agonist

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Protocol:

  • Cell Culture and Starvation: Culture PAR2-expressing cells to near confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-24 hours prior to the experiment.

  • Antagonist and Agonist Treatment: Pre-incubate the serum-starved cells with different concentrations of this compound for a specified time (e.g., 30 minutes). Then, stimulate the cells with a PAR2 agonist for a predetermined optimal time (e.g., 5-10 minutes).

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against p-ERK.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody against t-ERK as a loading control.

  • Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal. Compare the normalized p-ERK levels in this compound-treated samples to the agonist-only control to determine the extent of inhibition.

PAR2 Internalization Assay

Upon activation, PAR2 undergoes internalization, a process that plays a role in signal termination and regulation. This assay can be used to investigate if this compound affects this process.

Objective: To determine if this compound blocks agonist-induced PAR2 internalization.

Materials:

  • Cells expressing tagged PAR2 (e.g., HA- or FLAG-tagged)

  • PAR2 agonist

  • This compound

  • Primary antibody against the tag

  • Fluorescently labeled secondary antibody

  • Confocal microscope or high-content imaging system

Protocol:

  • Cell Culture: Seed cells expressing tagged PAR2 onto coverslips or in imaging-compatible plates.

  • Antagonist Pre-incubation: Pre-incubate the cells with this compound or vehicle for a defined period.

  • Agonist Stimulation: Treat the cells with a PAR2 agonist for various time points (e.g., 0, 5, 15, 30 minutes) to induce internalization.

  • Immunofluorescence Staining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells if necessary to visualize intracellular receptors, or stain non-permeabilized cells to specifically label surface receptors.

    • Incubate with the primary antibody against the tag.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Mount the coverslips or image the plates.

  • Imaging and Analysis: Acquire images using a confocal microscope. Quantify the amount of receptor on the cell surface versus in intracellular vesicles. Compare the extent of internalization in the presence and absence of this compound.

Off-Target Effects of this compound: Activation of MrgprC11/MRGPRX1

A critical consideration when using this compound is its documented off-target activity. Studies have shown that this compound can act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) in rodents and its human ortholog, MRGPRX1.[1][3] This off-target activation also leads to an increase in intracellular calcium.

Implications for Research: This cross-reactivity necessitates careful experimental design and the use of appropriate controls to ensure that the observed effects are indeed mediated by the inhibition of PAR2 and not the activation of MrgprC11/MRGPRX1.

Recommended Controls:

  • Use of PAR2-knockout/knockdown cells: The most definitive control is to perform experiments in cells that do not express PAR2. If this compound still elicits a response in these cells, it is indicative of an off-target effect.

  • Use of MrgprC11/MRGPRX1-expressing cells: Conversely, testing the effect of this compound in cells that express MrgprC11/MRGPRX1 but not PAR2 can help to characterize the off-target signaling profile.

  • Use of structurally unrelated PAR2 antagonists: Comparing the effects of this compound with other PAR2 antagonists that do not have activity at MrgprC11/MRGPRX1 can help to dissect the PAR2-specific effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of PAR2 and a typical experimental workflow for characterizing a PAR2 antagonist.

PAR2_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling PAR2 PAR2 Gq11 Gαq/11 PAR2->Gq11 Activates Beta_arrestin β-Arrestin PAR2->Beta_arrestin Recruits Protease Protease (e.g., Trypsin) Protease->PAR2 Activates FsyNH2 This compound FsyNH2->PAR2 Inhibits PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Beta_arrestin->MAPK_cascade Internalization Receptor Internalization Beta_arrestin->Internalization Antagonist_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis cluster_controls Essential Controls A Culture PAR2-expressing cells B Pre-incubate with this compound (various concentrations) A->B C Stimulate with PAR2 Agonist (e.g., Trypsin, SLIGRL-NH2) B->C K PAR2-null cells to test for off-target effects B->K L MrgprC11/MRGPRX1-expressing cells to characterize off-target activity B->L D Calcium Mobilization Assay C->D E ERK1/2 Phosphorylation Assay (Western Blot) C->E F Receptor Internalization Assay (Immunofluorescence) C->F G Measure intracellular Ca²⁺ levels D->G H Quantify p-ERK/t-ERK ratio E->H I Quantify receptor localization F->I J Calculate IC50 G->J H->J

References

The Dichotomy of a Receptor: An In-depth Technical Guide to the Dual Roles of Protease-Activated Receptor 2 (PAR2) in Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, stands at a critical intersection of cellular signaling, exhibiting a striking duality in its function across a spectrum of diseases. Activated by serine proteases, PAR2 unleashes a cascade of intracellular events that can either propagate inflammation and promote tumorigenesis or facilitate tissue repair and resolution of injury. This technical guide delves into the complex and often contradictory roles of PAR2, providing a comprehensive overview of its signaling pathways, the quantitative aspects of its modulation, and detailed experimental protocols for its study. The intricate nature of PAR2 signaling, including the concept of biased agonism, presents both a challenge and an opportunity for the development of novel therapeutics. By understanding the contextual determinants of its function, researchers and drug developers can aim to selectively harness the beneficial effects of PAR2 while mitigating its detrimental actions.

Introduction to Protease-Activated Receptor 2 (PAR2)

Protease-Activated Receptor 2 (PAR2) is a member of the protease-activated receptor family, a unique class of G protein-coupled receptors (GPCRs). Unlike typical GPCRs that are activated by ligand binding, PARs are activated by the proteolytic cleavage of their extracellular N-terminus.[1] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[2] PAR2 is expressed in a wide variety of cells, including epithelial cells, immune cells, neurons, and cancer cells, highlighting its involvement in a broad range of physiological and pathological processes.[2][3]

The activation of PAR2 is not a monolithic event. Different proteases can cleave the receptor at distinct sites, revealing different tethered ligands and thereby initiating varied intracellular signaling cascades—a phenomenon known as biased signaling.[3][4] This biased agonism is a key factor underpinning the dual roles of PAR2 in disease.

The Dual Roles of PAR2 in Disease

The functional consequences of PAR2 activation are highly context-dependent, varying with the specific disease, the cellular microenvironment, and the activating protease. This duality is most evident in inflammation and cancer.

Inflammation: A Double-Edged Sword

In the realm of inflammation, PAR2 can act as both a promoter and a suppressor.

  • Pro-inflammatory Role: PAR2 activation on immune and epithelial cells can trigger the release of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, contributing to leukocyte recruitment and the amplification of the inflammatory response.[5][6][7] This pro-inflammatory role is implicated in conditions like inflammatory bowel disease and arthritis.[6]

  • Anti-inflammatory and Pro-resolving Role: Conversely, PAR2 activation can also promote tissue repair and resolution of inflammation. In some contexts, PAR2 signaling can enhance the production of the anti-inflammatory cytokine IL-10 while suppressing pro-inflammatory cytokine expression.[6] Furthermore, in tissues like the skin and gut, PAR2 activation has been shown to promote epithelial barrier function and wound healing.[6]

Cancer: A Promoter and a Suppressor

The role of PAR2 in cancer is equally complex, with evidence supporting both pro- and anti-tumorigenic functions.

  • Pro-tumorigenic Role: In many cancers, including breast, colon, and pancreatic cancer, PAR2 is overexpressed and its activation is associated with increased tumor growth, proliferation, migration, and invasion.[8][9] PAR2 can promote these effects by activating signaling pathways such as the MAPK/ERK pathway, leading to the upregulation of factors involved in metastasis.[8][9]

  • Anti-tumorigenic Role: In contrast, some studies have suggested a tumor-suppressive role for PAR2. For instance, in certain contexts, PAR2 activation has been linked to the induction of apoptosis in cancer cells. The precise mechanisms and the conditions that dictate this switch in function are still under active investigation.

Quantitative Data on PAR2 Modulation

The development of synthetic agonists and antagonists has been instrumental in dissecting the roles of PAR2. The following tables summarize key quantitative data for some of the most commonly used modulators.

Table 1: EC50 Values of PAR2 Agonists

CompoundSignaling PathwayCell LineEC50Reference(s)
SLIGRL-NH₂Calcium MobilizationHEK293~5.9 µM[10]
2-furoyl-LIGRLO-NH₂Calcium Mobilization16HBE14o-0.84 µM[11]
2-furoyl-LIGRLO-NH₂RTCA16HBE14o-138 nM[11]
2-aminothiazol-4-yl-LIGRLO-NH₂Calcium Mobilization16HBE14o-1.77 µM[11]
6-aminonicotinyl-LIGRLO-NH₂Calcium Mobilization16HBE14o-2.60 µM[11]
AY77 (Isox-Cha-Chg-NH₂)Calcium MobilizationCHO-hPAR240 nM[3]
AY77 (Isox-Cha-Chg-NH₂)ERK1/2 PhosphorylationCHO-hPAR22 µM[3]
AY254 (Isox-Cha-Chg-A-R-NH₂)Calcium MobilizationCHO-hPAR280 nM[3]
AY254 (Isox-Cha-Chg-A-R-NH₂)ERK1/2 PhosphorylationCHO-hPAR22 nM[3]
DF253 (2f-LAAAAI-NH₂)Calcium MobilizationCHO-hPAR22 µM[3]
DF253 (2f-LAAAAI-NH₂)ERK1/2 PhosphorylationCHO-hPAR2> 100 µM[3]

Table 2: IC50/pIC50 Values of PAR2 Antagonists

CompoundSignaling PathwayAgonistCell LineIC50/pIC50Reference(s)
AZ8838Calcium MobilizationSLIGRL-NH₂U2OS-hPAR2pIC50 = 5.70[12][13]
AZ8838IP1 ProductionSLIGRL-NH₂U2OS-hPAR2pIC50 = 5.84[12][13]
AZ8838ERK1/2 PhosphorylationSLIGRL-NH₂U2OS-hPAR2pIC50 = 5.7[12][13]
AZ8838β-arrestin-2 RecruitmentSLIGRL-NH₂U2OS-hPAR2pIC50 = 6.1[12][13]
AZ3451Calcium MobilizationSLIGRL-NH₂U2OS-hPAR2pIC50 = 8.6[12]
AZ3451IP1 ProductionSLIGRL-NH₂U2OS-hPAR2pIC50 = 7.65[12]
AZ3451ERK1/2 PhosphorylationSLIGRL-NH₂U2OS-hPAR2pIC50 = 6.44[12]
AZ3451β-arrestin-2 RecruitmentSLIGRL-NH₂U2OS-hPAR2pIC50 = 7.06[12]
C391Calcium Mobilization2-at-LIGRL-NH₂16HBE14o-IC50 = 1.3 µM[14][15]
C391ERK1/2 Phosphorylation2-at-LIGRL-NH₂16HBE14o-IC50 = 14 µM[14]

Table 3: PAR2-Mediated Cytokine Release

Cell TypeAgonistCytokineFold IncreaseReference(s)
Human Kidney Tubular Epithelial CellsSLIGKV-NH₂GM-CSF3-6 fold[5]
Human Kidney Tubular Epithelial CellsSLIGKV-NH₂IL-63-6 fold[5]
Human Kidney Tubular Epithelial CellsSLIGKV-NH₂IL-83-6 fold[5]
Human Kidney Tubular Epithelial CellsSLIGKV-NH₂TNF-α3-6 fold[5]
Human Kidney Tubular Epithelial Cells2f-LIGRLO-NH₂TNF~4-30 fold[8]
Human Kidney Tubular Epithelial Cells2f-LIGRLO-NH₂CSF2~4-30 fold[8]
Human Kidney Tubular Epithelial Cells2f-LIGRLO-NH₂MMP-9~4-30 fold[8]
Human Kidney Tubular Epithelial Cells2f-LIGRLO-NH₂PAI-1~4-30 fold[8]
Murine MacrophagesSLIGKV-NH₂ + LPSIL-10Increased[6]
Murine MacrophagesSLIGKV-NH₂ + LPSTNF-αSuppressed[6]
Murine MacrophagesSLIGKV-NH₂ + LPSIL-6Suppressed[6]
Murine MacrophagesSLIGKV-NH₂ + LPSIL-12Suppressed[6]

PAR2 Signaling Pathways

The signaling cascades initiated by PAR2 activation are multifaceted and can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.

Canonical G Protein-Mediated Signaling

Upon activation by proteases like trypsin, PAR2 couples to heterotrimeric G proteins, primarily Gαq/11 and Gα12/13.

  • Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2] This pathway is central to many of the pro-inflammatory effects of PAR2.

  • Gα12/13 Pathway: Coupling to Gα12/13 activates RhoGEFs, leading to the activation of the small GTPase RhoA. This pathway is involved in regulating cell shape, migration, and proliferation.

β-Arrestin-Mediated Signaling and Biased Agonism

Following G protein activation, PAR2 is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestins not only desensitize G protein signaling but also act as scaffolds for the assembly of other signaling complexes, leading to the activation of pathways like the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[4]

The concept of biased agonism is particularly relevant to PAR2. Different activating proteases or synthetic ligands can stabilize distinct receptor conformations, leading to preferential activation of either G protein-dependent or β-arrestin-dependent pathways.[3][4] For example, some agonists may be "calcium-biased," potently activating the Gαq/11 pathway, while others are "ERK-biased," preferentially signaling through the β-arrestin/ERK pathway.[3] This provides a molecular basis for the diverse and sometimes opposing cellular responses to PAR2 activation.

PAR2_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G Protein-Dependent cluster_beta_arrestin β-Arrestin-Dependent Protease Protease PAR2 PAR2 Protease->PAR2 Canonical Activation Biased Agonist Biased Agonist Biased Agonist->PAR2 Biased Activation Gaq11 Gαq/11 PAR2->Gaq11 GRK GRK PAR2->GRK Phosphorylation b_Arrestin β-Arrestin PLC PLC Gaq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC Gene_Transcription Gene Transcription Ca_Release->Gene_Transcription Inflammation Inflammation PKC->Inflammation ERK ERK1/2 b_Arrestin->ERK Proliferation_Migration Proliferation, Migration ERK->Proliferation_Migration

Canonical and Biased Signaling of PAR2.

Experimental Protocols

Studying PAR2 function requires a variety of in vitro and in vivo techniques. Below are detailed methodologies for two key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium ([Ca²⁺]i) following PAR2 activation, a hallmark of Gq-coupled signaling.

Materials:

  • HEK293 cells stably expressing human PAR2 (or other suitable cell line)

  • Black, clear-bottom 96-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • PAR2 agonists and antagonists

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed PAR2-expressing cells into a 96-well plate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the cell culture medium and wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate in the dark at 37°C for 45-60 minutes.

  • Agonist/Antagonist Preparation: Prepare serial dilutions of agonists and/or antagonists in HBSS at a concentration 5-10 times the final desired concentration.

  • Measurement of Calcium Flux:

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Establish a baseline reading for 10-20 seconds.

    • For antagonist studies, add the antagonist and incubate for a specified period (e.g., 2-5 minutes) before adding the agonist.

    • Inject the agonist into the wells and continue recording fluorescence for 1-2 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot ΔF against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

    • For antagonists, plot the agonist response against the antagonist concentration to determine the IC50 value.

Calcium_Mobilization_Workflow start Start cell_plating Seed PAR2-expressing cells in 96-well plate start->cell_plating incubation_overnight Incubate overnight cell_plating->incubation_overnight dye_loading Load cells with Fluo-4 AM incubation_overnight->dye_loading incubation_dye Incubate at 37°C dye_loading->incubation_dye plate_reader Place plate in fluorescence reader incubation_dye->plate_reader baseline Establish baseline fluorescence plate_reader->baseline add_compound Add antagonist (optional) then agonist baseline->add_compound record_fluorescence Record fluorescence change add_compound->record_fluorescence data_analysis Analyze data (EC50/IC50) record_fluorescence->data_analysis end End data_analysis->end

Workflow for a Calcium Mobilization Assay.

Western Blot for ERK1/2 Phosphorylation

This method quantifies the activation of the MAPK/ERK signaling pathway, a key downstream event of PAR2 activation, particularly through the β-arrestin pathway.

Materials:

  • PAR2-expressing cells

  • Cell culture dishes

  • Serum-free medium

  • PAR2 agonists and inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Culture PAR2-expressing cells to ~80% confluency.

    • Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[16]

    • Treat the cells with PAR2 agonists for various time points (e.g., 0, 5, 15, 30 minutes). For inhibitor studies, pre-incubate with the inhibitor before adding the agonist.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the bound antibodies.

    • Re-probe the membrane with the primary antibody against t-ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK1/2 and t-ERK1/2.

    • Calculate the ratio of p-ERK1/2 to t-ERK1/2 for each sample.

    • Express the results as fold change relative to the untreated control.

Conclusion and Future Directions

Protease-Activated Receptor 2 is a multifaceted signaling molecule with a profound and often paradoxical impact on disease pathogenesis. Its dual capacity to both promote and inhibit inflammatory and tumorigenic processes underscores the critical importance of understanding the contextual cues that govern its function. The advent of biased agonists and antagonists offers a promising avenue for therapeutic intervention, allowing for the selective modulation of specific downstream signaling pathways. Future research should focus on elucidating the precise molecular mechanisms that dictate PAR2's functional dichotomy in different disease models. A deeper understanding of the interplay between activating proteases, receptor conformation, and downstream signaling partners will be paramount in designing novel and effective therapies that can selectively leverage the beneficial aspects of PAR2 signaling while mitigating its harmful effects. The continued development of sophisticated in vitro and in vivo models, coupled with advanced imaging and proteomic techniques, will undoubtedly pave the way for a new era of targeted PAR2-based therapeutics.

References

An In-depth Technical Guide to Fsy-NH2 for Studying Neuro-inflammation and Pain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals no direct research or data specifically on a compound designated "Fsy-NH2" in the context of neuro-inflammation and pain. Extensive searches for this molecule, including potential interpretations of the nomenclature such as the tripeptide Phenylalanine-Serine-Tyrosine-amide, have not yielded relevant results in scholarly articles, clinical trials, or biochemical databases.

This guide, therefore, addresses the broader concepts of neuro-inflammation and pain, highlighting the classes of molecules and therapeutic strategies that are currently under investigation. While we cannot provide specific data or protocols for "this compound," we will present a framework for how a novel compound would be evaluated in this field, using established experimental models and outlining key signaling pathways.

It is possible that "this compound" is a novel, proprietary compound not yet disclosed in public literature, a non-standard abbreviation, or a typographical error. For instance, a similarly structured peptide, FSLLRY-NH2 , has been identified as a Proteinase-Activated Receptor 2 (PAR2) antagonist with demonstrated anti-inflammatory properties[1]. Researchers interested in "this compound" may wish to verify the nomenclature and structure of their compound of interest.

I. The Landscape of Neuro-inflammation and Pain

Neuro-inflammation is the inflammatory response within the central nervous system (CNS) and peripheral nervous system (PNS), characterized by the activation of glial cells (microglia and astrocytes), and the infiltration of peripheral immune cells.[2] This process is a key contributor to the development and maintenance of chronic pain states, including neuropathic and inflammatory pain.[3]

Key cellular and molecular players in neuro-inflammation include:

  • Glial Cells: Microglia and astrocytes, when activated, release a host of pro-inflammatory mediators.[2]

  • Cytokines and Chemokines: Molecules like TNF-α, IL-1β, IL-6, and CCL2 mediate communication between immune cells and neurons, often sensitizing neurons and amplifying pain signals.[2][4]

  • Signaling Pathways: The NF-κB and MAPK signaling cascades are crucial intracellular pathways that regulate the production of inflammatory molecules.[4][5]

II. Investigating a Novel Compound: A General Experimental Workflow

The evaluation of a new chemical entity like "this compound" for its role in neuro-inflammation and pain would typically follow a structured experimental workflow.

experimental_workflow cluster_in_vitro In Vitro / Ex Vivo Analysis cluster_in_vivo In Vivo Animal Models cluster_target Target Identification & Validation iv1 Cell-based Assays (e.g., LPS-stimulated BV2 microglia) iv2 Measure Inflammatory Mediators (Cytokines, NO, PGE2) iv1->iv2 iv3 Signaling Pathway Analysis (Western Blot for p-p38, p-ERK, NF-kB) iv2->iv3 ivv1 Induce Pain Model (e.g., CFA, CCI) iv3->ivv1 Promising In Vitro Results ivv2 Administer Compound ivv1->ivv2 ivv3 Behavioral Testing (von Frey, Hargreaves) ivv2->ivv3 ivv4 Tissue Collection & Analysis (Spinal Cord, DRG) ivv3->ivv4 t1 Receptor Binding Assays ivv4->t1 Observed Efficacy t2 Genetic Knockout/Knockdown Models t1->t2 t3 Molecular Modeling t2->t3

Caption: A generalized workflow for the preclinical evaluation of a novel anti-neuroinflammatory and analgesic compound.

III. Key Signaling Pathways in Neuro-inflammation and Pain

A primary mechanism by which compounds can mitigate neuro-inflammation is by interfering with intracellular signaling cascades that lead to the production of pro-inflammatory molecules. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical targets.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-kB Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK IKK IKK TAK1->IKK ProInflammatory Pro-inflammatory Gene Expression (TNF-a, IL-6, iNOS) p38->ProInflammatory ERK->ProInflammatory JNK->ProInflammatory IkB IkB IKK->IkB phosphorylates, leads to degradation NFkB NF-kB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to NFkB_in_nucleus NF-kB NFkB_in_nucleus->ProInflammatory activates

References

Protease-Activated Receptor 2 (PAR2) Signaling Cascades: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Cell-Specific PAR2 Signaling Pathways, Experimental Methodologies, and Quantitative Analysis

Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), stands as a critical mediator in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its activation by serine proteases, such as trypsin and mast cell tryptase, initiates a cascade of intracellular signaling events that are highly dependent on the cell type and the activating ligand.[3][4] This technical guide provides a comprehensive overview of PAR2 signaling cascades in various cell types, detailed experimental protocols for their study, and a quantitative summary of ligand activities, aimed at researchers, scientists, and professionals in drug development.

Core Signaling Pathways

A key feature of PAR2 signaling is the phenomenon of biased agonism , where different agonists can stabilize distinct receptor conformations, preferentially activating a subset of downstream signaling pathways.[1][2] This has significant implications for drug development, opening avenues for therapeutics that selectively target disease-relevant pathways while sparing those involved in normal physiological functions.[9][10]

Signaling in Epithelial Cells

In epithelial cells, particularly in the kidney and colon, PAR2 activation is strongly linked to inflammatory and fibrotic responses.[11][12][13]

Key Pathways:

  • Gαq/11-PLC-Ca2+: Activation of phospholipase C (PLC) leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[7][10]

  • MAPK/ERK Pathway: PAR2 can activate the mitogen-activated protein kinase (MAPK) cascade, particularly Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This can occur through G protein-dependent mechanisms or via β-arrestin-mediated signaling.[1][13]

  • Transactivation of Receptor Tyrosine Kinases: PAR2 signaling can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), further amplifying downstream signals like the ERK pathway.[11]

  • NF-κB and AP-1 Activation: In human kidney tubular epithelial cells, PAR2 activation leads to the activation of the transcription factors NF-κB and AP-1, which are critical for the production of pro-inflammatory and pro-fibrotic cytokines.[7]

PAR2_Epithelial_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PAR2 PAR2 Gq11 Gαq/11 PAR2->Gq11 activates EGFR EGFR PAR2->EGFR transactivates beta_arrestin β-Arrestin PAR2->beta_arrestin recruits Protease Protease Protease->PAR2 cleavage PLC PLC Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ERK ERK1/2 EGFR->ERK Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC beta_arrestin->ERK NFkB NF-κB ERK->NFkB AP1 AP-1 ERK->AP1 Gene_Expression Gene Expression (TNF, CSF2, MMP-9) NFkB->Gene_Expression AP1->Gene_Expression

PAR2 Signaling in Epithelial Cells.

Signaling in Immune Cells

PAR2 plays a significant role in modulating the activity of various immune cells, contributing to the inflammatory response.[3][14][15]

Mast Cells: Mast cells are a major source of tryptase, a key PAR2 activator.[3][16] PAR2 activation on mast cells can lead to the release of pro-inflammatory mediators like histamine (B1213489) and IL-8, exacerbating inflammatory and immune responses.[3][6] Interestingly, mast cells themselves express PAR2, suggesting a potential for autocrine or paracrine signaling loops.[16]

Macrophages: PAR2 is expressed on monocytes and macrophages, and its activation can induce the production of cytokines.[15] PAR2 signaling in macrophages has also been shown to influence their differentiation and contribute to antiviral responses.[15]

PAR2_Immune_Cell_Signaling cluster_extracellular Extracellular cluster_mast_cell Mast Cell cluster_macrophage Macrophage Tryptase Tryptase PAR2_MC PAR2 Tryptase->PAR2_MC activates PAR2_Mphage PAR2 Tryptase->PAR2_Mphage activates Mediator_Release Mediator Release (Histamine, IL-8) PAR2_MC->Mediator_Release Cytokine_Production Cytokine Production PAR2_Mphage->Cytokine_Production

PAR2 Signaling in Immune Cells.

Signaling in Neurons and Glial Cells

In the central and peripheral nervous systems, PAR2 is implicated in neuroinflammation and pain signaling.[17][18][19]

Neurons: PAR2 is expressed in a subpopulation of sensory neurons.[19] Its activation in these neurons is linked to mechanical hyperalgesia and the development of chronic pain states through the activation of the ERK signaling pathway.[19] In the brain, neuronal PAR2 can regulate the production of chemokines that recruit microglia to sites of injury.[17]

Glial Cells (Astrocytes and Microglia): PAR2 is expressed on both astrocytes and microglia.[14] In microglia, PAR2 activation mediates inflammatory responses and can induce neuronal damage.[17] It also plays a role in the phagocytosis of degenerating neurons by microglia.[17] In astrocytes, PAR2 activation can be either neuroprotective or detrimental depending on the context.[14][18] For instance, PAR2 signaling in astrocytes can promote the secretion of IL-6 in a STAT3-dependent manner, contributing to astrogliosis following spinal cord injury.[18]

PAR2_Neural_Signaling cluster_neuron Sensory Neuron cluster_microglia Microglia cluster_astrocyte Astrocyte PAR2_Neuron PAR2 ERK_Neuron ERK PAR2_Neuron->ERK_Neuron Pain_Signal Pain Signaling ERK_Neuron->Pain_Signal PAR2_Microglia PAR2 Inflammation Inflammation PAR2_Microglia->Inflammation Phagocytosis Phagocytosis PAR2_Microglia->Phagocytosis PAR2_Astrocyte PAR2 STAT3 STAT3 PAR2_Astrocyte->STAT3 IL6 IL-6 Secretion STAT3->IL6 Protease Protease Protease->PAR2_Neuron Protease->PAR2_Microglia Protease->PAR2_Astrocyte

PAR2 Signaling in Neural Cells.

Quantitative Data on PAR2 Ligands

The study of PAR2 has been greatly advanced by the development of synthetic agonists and antagonists. The potency and efficacy of these ligands can vary significantly depending on the signaling pathway being measured, highlighting the concept of biased agonism.[1][2]

LigandTypeCell LineAssayEC50 / IC50Citation
Agonists
2f-LIGRLO-NH2Agonist1321N1-hPAR2Ca²⁺ Mobilization210 nM[20]
SLIGKV-NH2Agonist1321N1-hPAR2Ca²⁺ Mobilization>10 µM[21]
AY77 (Isox-Cha-Chg-NH2)Biased Agonist (Ca²⁺)CHO-hPAR2Ca²⁺ Mobilization40 nM[1][2]
CHO-hPAR2ERK1/2 Phosphorylation2 µM[1][2]
AY254 (Isox-Cha-Chg-A-R-NH2)Biased Agonist (ERK)CHO-hPAR2Ca²⁺ Mobilization80 nM[1][2]
CHO-hPAR2ERK1/2 Phosphorylation2 nM[1][2]
AZ2429Agonist1321N1-hPAR2Ca²⁺ MobilizationpEC50 = 6.78[21]
Antagonists
GB88Biased AntagonistHT-29Ca²⁺ Mobilization-[10]
(Agonist for other pathways)HT-29cAMP AccumulationAgonist[10]
HT-29ERK1/2 PhosphorylationAgonist[10]
C391Antagonist16HBE14o-Ca²⁺ MobilizationIC50 = 1.30 µM[22]
16HBE14o-ERK1/2 PhosphorylationIC50 = 14 µM[23]
AZ3451Antagonist1321N1-hPAR2Ca²⁺ Mobilization (vs SLIGRL-NH2)pIC50 = 8.6[21]
AZ8838Antagonist1321N1-hPAR2Ca²⁺ Mobilization (vs SLIGRL-NH2)pIC50 = 5.70[21]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is a primary method for assessing PAR2 activation, typically through the Gαq/11 pathway.[24][25]

Principle: Activation of the Gαq/11 pathway leads to the release of Ca²⁺ from intracellular stores.[25] This transient increase in cytosolic Ca²⁺ is detected using a fluorescent Ca²⁺ indicator dye.

Methodology:

  • Cell Culture: Plate cells expressing PAR2 (e.g., HEK-293, CHO, or HT-29 cells) in a 96-well black-walled, clear-bottom plate and grow to confluence.[26]

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution) and then incubate with a cell-permeant Ca²⁺ indicator dye (e.g., Fura-2-AM or Fluo-4-AM) in the dark at 37°C for 30-60 minutes.[24][26]

  • Compound Addition: Utilize a fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation or FLIPR).[25][27] Establish a baseline fluorescence reading.

  • Data Acquisition: Inject the PAR2 agonist and immediately begin recording fluorescence intensity over time (typically for 1-3 minutes). For antagonist studies, pre-incubate the cells with the antagonist for a specified period before adding the agonist.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular Ca²⁺ concentration. Data are often expressed as the peak fluorescence response over baseline. Dose-response curves are generated to determine EC50 or IC50 values.

Calcium_Mobilization_Workflow Start Start Cell_Culture Plate PAR2-expressing cells in 96-well plate Start->Cell_Culture Dye_Loading Load cells with Ca²⁺ indicator dye Cell_Culture->Dye_Loading Pre_Incubation Pre-incubate with antagonist (for antagonist assay) Dye_Loading->Pre_Incubation Fluorescence_Reading Measure baseline and post-agonist fluorescence in plate reader Dye_Loading->Fluorescence_Reading Agonist assay Pre_Incubation->Fluorescence_Reading Add agonist Data_Analysis Analyze data and calculate EC50/IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Workflow for Calcium Mobilization Assay.
ERK1/2 Phosphorylation Assay (Western Blotting)

This assay measures the activation of the MAPK/ERK pathway, a common downstream target of PAR2 signaling.[28][29]

Principle: ERK1/2 activation involves their phosphorylation at specific threonine and tyrosine residues. This phosphorylation event can be detected using phospho-specific antibodies.

Methodology:

  • Cell Culture and Starvation: Culture cells to near confluence in 6-well plates. Prior to stimulation, serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.[28]

  • Ligand Stimulation: Treat the cells with the PAR2 agonist for a specific time course (e.g., 2, 5, 10, 30 minutes) to identify the peak response. For antagonist studies, pre-incubate with the antagonist before adding the agonist.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[28]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK1/2 to total ERK1/2.

ERK_Western_Blot_Workflow Start Start Cell_Culture Culture and serum-starve cells Start->Cell_Culture Stimulation Stimulate with agonist/antagonist Cell_Culture->Stimulation Lysis Lyse cells and quantify protein Stimulation->Lysis SDS_PAGE SDS-PAGE and transfer to membrane Lysis->SDS_PAGE Immunoblotting Immunoblot for p-ERK and Total ERK SDS_PAGE->Immunoblotting Detection Signal detection and densitometry Immunoblotting->Detection Analysis Normalize p-ERK to Total ERK Detection->Analysis End End Analysis->End

Workflow for ERK1/2 Phosphorylation Western Blot.
Cytokine Release Assay (ELISA)

This assay is used to measure the secretion of cytokines and chemokines following PAR2 activation, a key functional output in immune and epithelial cells.[7]

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Methodology:

  • Cell Culture and Stimulation: Plate cells in a multi-well plate and allow them to adhere. Replace the medium with fresh, low-serum medium and stimulate with the PAR2 agonist for an extended period (e.g., 6-24 hours).[7]

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant. It may be necessary to centrifuge the supernatant to remove any cellular debris.

  • ELISA Procedure:

    • Use a commercially available ELISA kit for the specific cytokine of interest (e.g., IL-6, IL-8, TNF-α).

    • Typically, a capture antibody specific for the cytokine is pre-coated onto the wells of a 96-well plate.

    • Add standards and the collected supernatants to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash again and add streptavidin-HRP.

    • Wash for a final time and add a substrate solution (e.g., TMB). The enzyme will catalyze a color change.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in the unknown samples.

This guide provides a foundational understanding of PAR2 signaling across different cellular contexts. The intricate nature of PAR2 signaling, particularly the concept of biased agonism, presents both challenges and exciting opportunities for the development of novel therapeutics targeting a range of inflammatory and other diseases. The provided protocols offer a starting point for researchers to investigate the multifaceted roles of this important receptor.

References

An In-depth Technical Guide on the Study of Fsy-NH2 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Fsy-NH2" is not a standard identifier for a well-documented compound in publicly available scientific literature. However, it is a plausible abbreviation for the peptide FSLLRY-NH2 , a known selective antagonist of Protease-Activated Receptor 2 (PAR2). This guide will focus on FSLLRY-NH2 as a representative molecule to illustrate the methodologies and analyses relevant to the study of such peptides in cancer cell line research.

Introduction

Peptides with specific biological activities are of growing interest in cancer research for their potential as targeted therapeutic agents. FSLLRY-NH2 is a synthetic peptide that acts as a selective antagonist of Protease-Activated Receptor 2 (PAR2). PAR2 is a G protein-coupled receptor that is implicated in various physiological and pathological processes, including inflammation and cancer progression. In the context of oncology, PAR2 signaling has been associated with tumor growth, invasion, and metastasis in various cancer types, including breast, lung, and pancreatic cancer.[1][2][3] This guide provides a comprehensive overview of the experimental approaches to characterize the effects of FSLLRY-NH2 in cancer cell line studies, with a focus on its role in modulating inflammatory and stress-activated signaling pathways.

Data Presentation

The following table summarizes the quantitative data available for FSLLRY-NH2 from in vitro studies.

ParameterCell LineValue/EffectReference
IC50 PAR2-KNRK cells50 µM (for PAR2 inhibition)[4]
Effect on Gene Expression (mRNA levels) HepG2 (co-treated with H2O2)Dose-dependent attenuation of H2O2-induced increases in IL-1β, IL-8, and TNF-α[5]
Effect on Protein Levels HepG2 (co-treated with H2O2)Dose-dependent attenuation of H2O2-induced increases in IL-1β, IL-8, TNF-α, and SAPK/JNK[5]
Cell Viability HepG2No significant direct cytotoxicity at concentrations effective for anti-inflammatory activity. H2O2 at concentrations >400 µM for 24h reduced viability.[5]

Experimental Protocols

This section details the methodologies for key experiments to investigate the effects of FSLLRY-NH2 on cancer cell lines.

1. Cell Culture and Maintenance

  • Cell Line: HepG2 (human liver cancer cell line) is a suitable model for studying the effects of FSLLRY-NH2 on inflammatory responses.[5]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[6]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]

  • Subculturing: When cells reach 80-90% confluency, they are passaged using a trypsin-EDTA solution to detach the cells.[6]

2. FSLLRY-NH2 and Hydrogen Peroxide Treatment

  • Preparation of FSLLRY-NH2 Stock Solution: FSLLRY-NH2 is dissolved in a suitable solvent like sterile, nuclease-free water or DMSO to prepare a high-concentration stock solution (e.g., 10 mM). The stock solution should be stored at -20°C or -80°C.[4][8]

  • Cell Seeding: HepG2 cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing the desired concentrations of FSLLRY-NH2. For co-treatment studies, hydrogen peroxide (H2O2) is added to induce an inflammatory response.[5] Cells are incubated for the specified duration (e.g., 24 hours).

3. Cell Viability Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • After treatment with FSLLRY-NH2 and/or H2O2, the culture medium is removed.

    • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.[7]

4. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

  • Principle: To quantify the mRNA expression levels of target genes (e.g., IL-1β, IL-8, TNF-α).

  • Procedure:

    • Total RNA is extracted from treated and untreated HepG2 cells using a commercial RNA isolation kit.

    • The concentration and purity of the RNA are determined using a spectrophotometer.

    • cDNA is synthesized from the RNA template using a reverse transcription kit.

    • qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.

    • The relative expression of target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

5. Protein Extraction and Western Blot Analysis

  • Principle: To detect and quantify the protein levels of target molecules (e.g., SAPK/JNK).

  • Procedure:

    • Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a protein assay kit (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-SAPK/JNK, anti-phospho-SAPK/JNK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease (e.g., Trypsin) PAR2 PAR2 Protease->PAR2 Activates FSy_NH2 FSLLRY-NH2 FSy_NH2->PAR2 Inhibits G_protein G-protein Activation PAR2->G_protein MAPKKK MAPKKK (e.g., ASK1) G_protein->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 SAPK_JNK SAPK/JNK MKK4_7->SAPK_JNK Transcription_Factors Transcription Factors (e.g., AP-1) SAPK_JNK->Transcription_Factors Inflammatory_Genes Inflammatory Gene Expression (IL-1β, IL-8, TNF-α) Transcription_Factors->Inflammatory_Genes

Caption: Signaling pathway of FSLLRY-NH2 as a PAR2 antagonist.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., HepG2) Cell_Seeding 2. Cell Seeding Cell_Culture->Cell_Seeding Peptide_Treatment 3. Treat with FSLLRY-NH2 (and/or H2O2) Cell_Seeding->Peptide_Treatment Cell_Viability 4a. Cell Viability (MTT Assay) Peptide_Treatment->Cell_Viability RNA_Extraction 4b. RNA Extraction Peptide_Treatment->RNA_Extraction Data_Analysis 6. Data Analysis & Interpretation Cell_Viability->Data_Analysis qRT_PCR 5b. qRT-PCR RNA_Extraction->qRT_PCR qRT_PCR->Data_Analysis Protein_Extraction 4c. Protein Extraction Western_Blot 5c. Western Blot Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Peptide_treatment Peptide_treatment Peptide_treatment->Protein_Extraction

Caption: Experimental workflow for studying FSLLRY-NH2 in cancer cells.

References

The Modulatory Role of Fsy-NH2 on Cytokine Release: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fsy-NH2, a synthetic peptide antagonist of Protease-Activated Receptor 2 (PAR2), has emerged as a significant tool in the investigation of inflammatory processes. PAR2, a G protein-coupled receptor, is a key player in initiating and modulating inflammatory responses, and its activation is known to trigger the release of a cascade of pro-inflammatory cytokines. This technical guide provides an in-depth analysis of the effect of this compound on cytokine release, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Data Presentation: The Inhibitory Effect of this compound on Cytokine Release

The inhibitory capacity of this compound on the release of key pro-inflammatory cytokines has been demonstrated in various in vitro models. The following tables summarize the quantitative data from a study investigating the effects of this compound on hydrogen peroxide (H₂O₂)-induced cytokine expression in the human hepatoma cell line, HepG2.

Table 1: Effect of this compound on H₂O₂-Induced TNF-α Release in HepG2 Cells [1]

TreatmentTNF-α mRNA Level (Fold Change vs. Control)TNF-α Protein Level (Fold Change vs. Control)
Control1.01.0
H₂O₂ (400 µM)~4.5~3.8
H₂O₂ (400 µM) + this compound (10 µM)~3.0~2.5
H₂O₂ (400 µM) + this compound (50 µM)~1.8~1.5
H₂O₂ (400 µM) + this compound (100 µM)~1.2~1.1

Table 2: Effect of this compound on H₂O₂-Induced IL-1β Release in HepG2 Cells [1]

TreatmentIL-1β mRNA Level (Fold Change vs. Control)IL-1β Protein Level (Fold Change vs. Control)
Control1.01.0
H₂O₂ (400 µM)~3.5~3.2
H₂O₂ (400 µM) + this compound (10 µM)~2.5~2.3
H₂O₂ (400 µM) + this compound (50 µM)~1.5~1.4
H₂O₂ (400 µM) + this compound (100 µM)~1.1~1.0

Table 3: Effect of this compound on H₂O₂-Induced IL-8 Release in HepG2 Cells [1]

TreatmentIL-8 mRNA Level (Fold Change vs. Control)IL-8 Protein Level (Fold Change vs. Control)
Control1.01.0
H₂O₂ (400 µM)~5.0~4.5
H₂O₂ (400 µM) + this compound (10 µM)~3.5~3.2
H₂O₂ (400 µM) + this compound (50 µM)~2.0~1.8
H₂O₂ (400 µM) + this compound (100 µM)~1.3~1.2

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on cytokine release.

Cell Culture and Treatment
  • Cell Line: Human hepatoma (HepG2) cells are a commonly used model for studying inflammatory responses.[1]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Inflammation: To induce an inflammatory response and cytokine release, cells are typically treated with an inflammatory stimulus. In the cited study, hydrogen peroxide (H₂O₂) was used at a concentration of 400 µM for 24 hours.[1] Other common inflammatory stimuli include lipopolysaccharide (LPS).

  • This compound Treatment: this compound is co-incubated with the inflammatory stimulus at varying concentrations (e.g., 10, 50, and 100 µM) for the duration of the experiment to assess its inhibitory effects.[1]

Cytokine Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying the concentration of specific cytokines in cell culture supernatants.

  • Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The cell culture supernatant is added, and any cytokine present binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by an enzyme-conjugated streptavidin. A substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the amount of cytokine present.

  • Protocol Outline:

    • Coating: Coat a 96-well plate with a capture antibody against the target cytokine (e.g., anti-human TNF-α) overnight at 4°C.

    • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

    • Detection Antibody: Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.

    • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 20-30 minutes at room temperature.

    • Substrate Development: Add a substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Quantification: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect and quantify specific proteins in cell lysates, providing insights into the signaling pathways affected by this compound.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of NF-κB and MAPKs). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

  • Protocol Outline:

    • Cell Lysis: Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38 MAPK, total p38 MAPK) overnight at 4°C.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualization

This compound exerts its inhibitory effect on cytokine release by blocking the PAR2 signaling cascade. Activation of PAR2 by proteases leads to the coupling of G proteins, which in turn activates downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial for the transcriptional activation of pro-inflammatory cytokine genes. By antagonizing PAR2, this compound prevents the initiation of this signaling cascade.

Fsy_NH2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease PAR2 PAR2 Protease->PAR2 Activates G_protein G-protein Activation PAR2->G_protein FsyNH2 This compound FsyNH2->PAR2 Inhibits MAPK_pathway MAPK Pathway (p38, ERK, JNK) G_protein->MAPK_pathway NFkB_pathway NF-κB Pathway (IκB degradation, p65 nuclear translocation) G_protein->NFkB_pathway Cytokine_Gene Cytokine Gene Transcription MAPK_pathway->Cytokine_Gene NFkB_pathway->Cytokine_Gene Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β) Cytokine_Gene->Cytokine_Release Experimental_Workflow cell_culture 1. Cell Culture (e.g., HepG2, Primary Cells) treatment 2. Treatment - Inflammatory Stimulus (e.g., H₂O₂, LPS) - this compound (Dose-Response) cell_culture->treatment harvest 3. Harvest - Supernatants for Cytokine Analysis - Cell Lysates for Signaling Analysis treatment->harvest elisa 4a. Cytokine Quantification (ELISA) harvest->elisa western 4b. Signaling Pathway Analysis (Western Blot for p-NF-κB, p-MAPK) harvest->western data_analysis 5. Data Analysis and Interpretation elisa->data_analysis western->data_analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of FSLLRY-NH2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSLLRY-NH2 is a synthetic hexapeptide amide with the sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2. It is widely recognized in pharmacological research as a selective antagonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation and pain signaling. Interestingly, recent studies have revealed that FSLLRY-NH2 can also act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog, MRGPRX1, thereby triggering itch responses. This dual activity makes FSLLRY-NH2 a valuable tool for investigating the distinct pathways of inflammation, pain, and pruritus.

These application notes provide detailed protocols for the chemical synthesis of FSLLRY-NH2 via solid-phase peptide synthesis (SPPS), its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and its characterization using mass spectrometry.

Peptide Data and Specifications

A summary of the key quantitative data for the FSLLRY-NH2 peptide is presented in the table below.

PropertyValueReference
Sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2
Molecular Formula C39H60N10O8
Molecular Weight (M.Wt) 796.97 g/mol
Purity (by HPLC) ≥95%
Solubility Soluble to 1 mg/ml in water
Appearance White to off-white solid
Storage Store at -20°C for long-term stability.

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) of FSLLRY-NH2

The synthesis of FSLLRY-NH2 is efficiently achieved using an automated or manual peptide synthesizer employing the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The use of Rink Amide resin ensures that the C-terminus of the final peptide is an amide.

Materials and Reagents:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Protocol for SPPS Cycle (0.1 mmol scale):

  • Resin Preparation:

    • Place Rink Amide resin (0.1 mmol) in a reaction vessel.

    • Swell the resin in DMF for 15-30 minutes, then drain the DMF.

  • First Amino Acid Loading (Fmoc-Tyr(tBu)-OH):

    • Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Add a fresh portion of 20% piperidine/DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5x) to remove piperidine.

    • Coupling: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add this activation mixture to the deprotected resin. Agitate for 1-2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation (Iterative Cycles for Arg, Leu, Leu, Ser, Phe):

    • Repeat the following deprotection and coupling steps for each subsequent amino acid in the sequence (from C-terminus to N-terminus: Arg -> Leu -> Leu -> Ser -> Phe).

StepReagent/SolventTimePurpose
1. Deprotection 20% Piperidine in DMF5 min, then 15 minRemoval of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.
2. Washing DMF5 x 1 minRemoval of piperidine and by-products.
3. Coupling Fmoc-AA-OH (3 eq.), HBTU (3 eq.), DIP

Application Notes and Protocols for Fsy-NH2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fsy-NH2 is a novel, synthetic, amine-containing small molecule designed for research in cellular signaling. Its primary mechanism of action is the inhibition of key pathways involved in cell growth, proliferation, and survival. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to assess its biological activity and therapeutic potential.

Disclaimer: this compound is intended for research use only (RUO) and is not for use in diagnostic or therapeutic procedures.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₅N₅O₂
Molecular Weight 391.47 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>20 mg/mL), sparingly soluble in Ethanol (B145695), insoluble in water
Purity ≥98% (HPLC)
Storage Store at -20°C, protect from light and moisture

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

This compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. By binding to the ATP-binding pocket of PI3K, this compound prevents the phosphorylation of PIP2 to PIP3, a critical step in the activation of this pathway. This inhibition leads to the downstream deactivation of AKT and mTOR, resulting in the induction of apoptosis and cell cycle arrest in cancer cells where this pathway is often dysregulated.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis | Proliferation Cell Proliferation & Survival mTORC1->Proliferation FsyNH2 This compound FsyNH2->PI3K Inhibits

Diagram 1: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Quantitative Data Summary

Table 1: In Vitro Cell Viability (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) of this compound was determined in various cancer cell lines after 72 hours of treatment using a standard MTT assay.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer1.2
A549Lung Cancer2.5
U87-MGGlioblastoma0.8
PC-3Prostate Cancer5.1
Table 2: Apoptosis Induction in U87-MG Cells

U87-MG cells were treated with this compound for 48 hours, and apoptosis was quantified using Annexin V-FITC/Propidium (B1200493) Iodide staining followed by flow cytometry.

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle (DMSO)0.1%3.51.24.7
This compound115.25.821.0
This compound535.712.448.1
Table 3: Cell Cycle Analysis in U87-MG Cells

U87-MG cells were treated with this compound for 24 hours, and the cell cycle distribution was analyzed by propidium iodide staining and flow cytometry.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)0.1%55.230.114.7
This compound168.520.311.2
This compound575.115.49.5

Experimental Protocols

General Workflow for this compound Cellular Assays

The following diagram outlines the typical experimental workflow for evaluating the effects of this compound in cell culture.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock treat_cells Treat Cells with This compound Dilutions prep_stock->treat_cells culture_cells Culture and Seed Cells in Plates culture_cells->treat_cells incubate Incubate for Specified Time (24-72h) treat_cells->incubate assay_choice Select Assay incubate->assay_choice viability Cell Viability (MTT/MTS) assay_choice->viability Viability apoptosis Apoptosis Assay (Annexin V) assay_choice->apoptosis Apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) assay_choice->cell_cycle Cell Cycle data_analysis Data Acquisition & Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Diagram 2: General experimental workflow for this compound.
Preparation of this compound Stock Solution

  • Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving 3.91 mg of the compound in 1 mL of sterile DMSO.

  • Mixing: Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the medium should not exceed 0.1% to avoid solvent-induced toxicity.

Protocol for Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (0.1% DMSO) to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

Protocol for Apoptosis Assay (Annexin V Staining)
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol for Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples by flow cytometry, measuring the fluorescence of the DNA-bound PI.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Application Note: Interrogating PAR2-Mediated ERK Activation using Fsy-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase (ERK) is a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, playing a pivotal role in fundamental cellular processes including proliferation, differentiation, and survival.[1][2][3][4] The dysregulation of the ERK pathway is implicated in numerous diseases, most notably in cancer, making it a key target for therapeutic development.[3][4] Consequently, robust methods for measuring and modulating ERK activation are essential for both basic research and drug discovery.

This document provides a detailed guide for utilizing Fsy-NH2, a selective antagonist of Protease-Activated Receptor 2 (PAR2), to investigate its influence on the ERK signaling pathway. While this compound is not a direct fluorescent probe for measuring ERK activity, it serves as a valuable tool to dissect the upstream mechanisms that lead to ERK activation, specifically through the PAR2 signaling axis.[5][6] This application note outlines the principles of PAR2-mediated ERK activation, the use of this compound as an inhibitor, and a detailed protocol for quantifying changes in ERK activation using a fluorescent peptide substrate assay.

Principles of the Assay

The ERK Signaling Pathway

The canonical ERK/MAPK pathway is a highly conserved signaling module that transduces extracellular signals from cell surface receptors to the nucleus, culminating in changes in gene expression and protein activity.[1][2] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the sequential activation of Ras, Raf (a MAP3K), MEK (a MAP2K), and finally ERK (a MAPK).[2][3][7] Activated ERK then phosphorylates a multitude of cytoplasmic and nuclear substrates, orchestrating a complex cellular response.

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor (e.g., GPCR/PAR2, RTK) Ligand->Receptor Activation Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates pERK p-ERK (Active) ERK->pERK Substrates_cyto Cytoplasmic Substrates pERK->Substrates_cyto phosphorylates pERK_nuc p-ERK (Active) pERK->pERK_nuc Translocation TranscriptionFactors Transcription Factors pERK_nuc->TranscriptionFactors phosphorylates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates

This compound: A Tool to Modulate PAR2-Mediated ERK Activation

This compound (FSLLRY-NH2) is a synthetic peptide that acts as a selective antagonist for PAR2.[5][6][8] PAR2 is a G-protein coupled receptor (GPCR) that is activated by serine proteases. Upon activation, PAR2 can couple to various downstream signaling pathways, including the ERK/MAPK cascade. By using this compound, researchers can specifically block PAR2 activation and, consequently, inhibit the downstream activation of ERK that is dependent on this receptor. This allows for the precise study of the role of PAR2 in specific cellular contexts and disease models where ERK signaling is a factor.[6]

Measuring ERK Activation with a Fluorescent Peptide Substrate

To quantify the effect of this compound on ERK activity, a direct measure of ERK kinase activity is required. A common and effective method is a kinase assay utilizing a synthetic peptide substrate that is specifically phosphorylated by ERK. This peptide is often labeled with a fluorescent probe, allowing for the detection and quantification of the phosphorylation event. In a typical assay format, active ERK from cell lysates will phosphorylate the substrate, and the resulting change in fluorescence (e.g., fluorescence polarization or intensity) is measured. The degree of phosphorylation is directly proportional to the ERK activity in the sample.

Experimental Protocols

This section details the protocols for treating cells with a PAR2 agonist and the antagonist this compound, followed by cell lysis and the subsequent measurement of ERK activity.

Cell Culture and Treatment
  • Cell Seeding : Plate cells (e.g., HEK293, HeLa, or a cell line known to express PAR2) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in appropriate growth medium.

  • Serum Starvation : Prior to treatment, to reduce basal ERK activity, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium for 4-24 hours.

  • This compound Pre-treatment : Prepare a stock solution of this compound TFA in sterile water or DMSO.[5][9] Dilute the stock solution to the desired working concentrations in serum-free medium.

  • Remove the starvation medium and add the this compound-containing medium to the appropriate wells. Incubate for 15-30 minutes at 37°C. This allows the antagonist to bind to PAR2 before stimulation.

  • PAR2 Agonist Stimulation : Prepare a working solution of a PAR2 agonist (e.g., Trypsin or a specific PAR2-activating peptide like SLIGKV-NH2) in serum-free medium.

  • Add the PAR2 agonist to the wells (including wells with and without this compound pre-treatment) to a final desired concentration. It is crucial to include appropriate controls:

    • Vehicle control (no agonist, no this compound)

    • Agonist-only control

    • This compound-only control

  • Incubate for the desired stimulation time. A time-course experiment (e.g., 5, 10, 15, 30 minutes) is recommended to capture the peak of ERK activation.

  • Terminate Stimulation : After incubation, immediately place the plate on ice and proceed to cell lysis.

Experimental_Workflow A 1. Seed Cells (96-well plate) B 2. Serum Starve (4-24 hours) A->B C 3. Pre-treat with this compound (15-30 min) B->C D 4. Stimulate with PAR2 Agonist C->D E 5. Cell Lysis (on ice) D->E F 6. Perform Fluorescent ERK Kinase Assay E->F G 7. Read Plate & Analyze Data F->G

Cell Lysis
  • Aspirate the medium from all wells.

  • Wash the cells once with ice-cold PBS.

  • Add 50-100 µL of ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Incubate on ice for 10-15 minutes with gentle rocking.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the protein extract.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

Fluorescent ERK Kinase Assay Protocol

This protocol is a general guideline. Specific parameters such as substrate concentration and incubation times should be optimized based on the specific kinase assay kit or reagents used.

  • Prepare Kinase Reaction Buffer : Prepare a sufficient volume of kinase reaction buffer, typically containing ATP and MgCl2, as recommended by the assay manufacturer.

  • Dilute Cell Lysates : Dilute the cell lysates in kinase reaction buffer to a standardized protein concentration (e.g., 1 µg/µL).

  • Set up the Assay Plate : In a new 96-well black plate (suitable for fluorescence readings), add the following to each well:

    • Diluted cell lysate (containing active ERK)

    • Fluorescent ERK peptide substrate

  • Initiate the Kinase Reaction : Add the ATP-containing kinase reaction buffer to each well to start the phosphorylation reaction.

  • Incubate : Incubate the plate at 30°C for 30-60 minutes. Protect the plate from light.

  • Stop the Reaction : Terminate the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester Mg2+ and halt enzymatic activity.

  • Read Fluorescence : Measure the fluorescence signal using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Presentation and Analysis

The primary goal is to quantify the inhibitory effect of this compound on PAR2-agonist-induced ERK activation. The data should be presented clearly to allow for easy interpretation.

Data Normalization

Raw fluorescence units should be normalized to a control, such as the vehicle-treated cells, to account for baseline ERK activity. The results can be expressed as "Fold Change in ERK Activity" or "% Inhibition".

% Inhibition Calculation: % Inhibition = (1 - (Signal_Inhibitor - Signal_Background) / (Signal_AgonistOnly - Signal_Background)) * 100

Tabulated Results

Summarize the quantitative data in tables for straightforward comparison.

Table 1: Effect of this compound on PAR2-Agonist-Induced ERK Activation

Treatment GroupThis compound Conc. (µM)PAR2 Agonist Conc. (nM)Normalized ERK Activity (Fold Change ± SD)% Inhibition
Vehicle Control001.00 ± 0.12N/A
Agonist Only01005.21 ± 0.450%
This compound + Agonist11004.15 ± 0.3825.2%
This compound + Agonist101002.58 ± 0.2962.5%
This compound + Agonist501001.23 ± 0.1894.5%
This compound Only5000.95 ± 0.11N/A

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: IC50 Determination for this compound

This compound Conc. (µM)Log [this compound]% Inhibition
0.1-1.05%
1025%
101.063%
501.795%
1002.098%

From this data, an IC50 value can be calculated by plotting % Inhibition versus the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Conclusion

This compound is an effective tool for probing the involvement of PAR2 in the activation of the ERK/MAPK signaling pathway. By combining the use of this selective antagonist with a robust fluorescent kinase assay, researchers can quantitatively assess the contribution of PAR2 to ERK signaling in various biological systems. The protocols and data presentation formats outlined in this application note provide a framework for conducting these studies in a systematic and reproducible manner, facilitating the investigation of signal transduction pathways and the development of novel therapeutic strategies targeting the ERK cascade.

References

Application Notes and Protocols for Fsy-NH2 Treatment of Primary Murine Astrocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the isolation, culture, and subsequent treatment of primary murine astrocytes with the peptide Fsy-NH2. While specific data regarding the this compound peptide, its mechanism of action, and its effects on astrocytes are not currently available in the public domain, this protocol offers a robust framework for establishing primary astrocyte cultures and a general methodology for peptide application. The provided protocols are based on established techniques for primary cell culture and peptide handling. Additionally, this guide outlines key signaling pathways commonly activated in astrocytes by external stimuli, which can serve as a starting point for investigating the effects of this compound.

Isolation and Culture of Primary Murine Astrocytes

This protocol describes the isolation of primary astrocytes from the cerebral cortices of neonatal mice (P1-P3), a common and reliable method for obtaining a high yield of pure and viable astrocytes.

Materials and Reagents
ReagentSupplier/Catalog No.Storage
DMEM, high glucose, with L-glutamine, no sodium pyruvateGibco, 119650924°C
Fetal Bovine Serum (FBS), Heat-InactivatedGibco, 10082147-20°C
Penicillin-Streptomycin (10,000 U/mL)Gibco, 15140122-20°C
Hank's Balanced Salt Solution (HBSS), no Ca2+, no Mg2+Gibco, 141750954°C
0.25% Trypsin-EDTA (1X)Gibco, 25200056-20°C
Poly-D-Lysine (PDL) HydrobromideSigma-Aldrich, P64074°C
Sterile, DNase/RNase-free water-Room Temperature
70% Ethanol-Room Temperature
Experimental Protocol: Astrocyte Isolation
  • Preparation:

    • Prepare a sterile dissection area. All solutions and instruments should be sterile.

    • Coat T75 culture flasks with 10 µg/mL Poly-D-Lysine in sterile water. Incubate for at least 1 hour at 37°C, then wash twice with sterile water and allow to dry.

    • Prepare complete culture medium: DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Dissection and Dissociation:

    • Euthanize neonatal mice (P1-P3) according to approved institutional animal care protocols.

    • Sterilize the heads with 70% ethanol.

    • Under a dissecting microscope in a sterile hood, carefully remove the brains and place them in a petri dish containing ice-cold HBSS.

    • Remove the meninges from the cerebral cortices.

    • Transfer the cortices to a new dish with fresh, cold HBSS and mince the tissue into small pieces using a sterile scalpel.

    • Transfer the minced tissue to a 15 mL conical tube.

    • Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes, with gentle swirling every 5 minutes.

    • Neutralize the trypsin by adding 5 mL of complete culture medium.

    • Gently triturate the cell suspension with a 10 mL serological pipette until the tissue is fully dissociated. Avoid creating bubbles.

    • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Plating and Culture:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of pre-warmed complete culture medium.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Seed the cells onto the PDL-coated T75 flasks at a density of 1-2 x 10^7 cells per flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium after 24 hours and then every 2-3 days.

Purification of Astrocyte Culture

After 7-10 days in culture, a mixed glial culture will be established, with astrocytes forming a confluent monolayer on the bottom of the flask, and microglia and oligodendrocyte precursor cells (OPCs) loosely attached on top.

  • Shaking Purification:

    • Seal the cap of the T75 flask tightly.

    • Place the flask on an orbital shaker in the incubator.

    • Shake at 180-200 rpm for 2 hours to detach microglia.

    • Aspirate the medium containing the detached microglia and replace it with fresh, pre-warmed complete culture medium.

    • Return the flask to the incubator and shake overnight at 220-240 rpm to detach OPCs.

    • The following day, aspirate the medium and replace it with fresh culture medium. The remaining adherent cells will be a highly enriched astrocyte culture (>95% pure).

This compound Peptide Treatment Protocol (General)

As the specific properties of this compound are unknown, this protocol provides a general framework for treating primary murine astrocytes with a novel peptide. It is critical to perform pilot experiments to determine the optimal conditions for this compound.

Peptide Preparation and Storage
StepRecommendationRationale
Reconstitution Reconstitute lyophilized this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 1-10 mM). If solubility is an issue, a small amount of DMSO can be used, but the final DMSO concentration in the cell culture should be kept below 0.1% to avoid cytotoxicity.[1]Peptides are more stable in lyophilized form. A high-concentration stock minimizes the volume of solvent added to the cell culture. DMSO is a powerful solvent but can be toxic to cells at higher concentrations.[1]
Storage Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[1][2]Prevents degradation of the peptide. Aliquoting preserves the integrity of the stock solution.[2]
Experimental Protocol: Peptide Treatment
  • Cell Plating:

    • Once the primary astrocyte culture is purified, detach the cells using 0.25% Trypsin-EDTA.

    • Plate the astrocytes into appropriate culture vessels (e.g., 6-well, 12-well, or 96-well plates) at a seeding density of 2-5 x 10^4 cells/cm^2.

    • Allow the cells to adhere and grow for at least 24 hours before treatment.

  • Dose-Response and Time-Course Experiments (Pilot Study):

    • Dose-Response: To determine the optimal working concentration of this compound, treat the cells with a wide range of concentrations (e.g., 1 nM to 100 µM) for a fixed period (e.g., 24 hours).[3] Assess cell viability (e.g., using an MTT assay) and a relevant functional endpoint (if known).

    • Time-Course: Using the optimal concentration determined from the dose-response study, treat the cells for various durations (e.g., 1, 6, 12, 24, 48 hours). This will help identify the optimal time point for observing the desired effect.

  • Definitive Experiment:

    • Based on the pilot studies, treat the astrocytes with the predetermined optimal concentration of this compound for the optimal duration.

    • Include appropriate controls:

      • Vehicle Control: Treat cells with the same volume of the solvent used to dissolve the peptide.

      • Untreated Control: Cells cultured in medium alone.

      • Positive/Negative Controls (if available): A known agonist or antagonist for the pathway of interest.

  • Downstream Analysis:

    • After the treatment period, harvest the cells or supernatant for downstream analysis, such as:

      • Gene Expression Analysis: RT-qPCR

      • Protein Expression and Signaling Pathway Activation: Western Blot, ELISA, Immunocytochemistry

      • Cytokine/Chemokine Secretion: ELISA, Multiplex Assay

      • Functional Assays: Calcium imaging, migration assays, etc.

Potential Signaling Pathways for Investigation

Astrocytes respond to a variety of stimuli through distinct signaling pathways. The following are key pathways that could be investigated to elucidate the mechanism of action of this compound.

G-Protein Coupled Receptor (GPCR) and Calcium Signaling

Astrocytes express a wide array of GPCRs that, when activated by ligands, often lead to an increase in intracellular calcium (Ca2+) levels.[4][5] This Ca2+ signaling is a primary mode of astrocyte excitability and can trigger the release of gliotransmitters, influencing neuronal activity.[6][7][8]

GPCR_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR GPCR This compound->GPCR Binding G_protein Gq Protein GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binding ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release IP3R->Ca_release Downstream Downstream Effects (e.g., Gliotransmitter Release) Ca_release->Downstream Activation

Caption: GPCR-mediated calcium signaling pathway in astrocytes.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway (including ERK, JNK, and p38) is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and survival. Activation of the MAPK pathway is a common response of astrocytes to various stimuli, including growth factors and stress signals.[9][10][11][12]

Nuclear Factor kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response in astrocytes.[13][14] Upon activation, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, such as cytokines and chemokines.[15]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation, culture, and treatment of primary murine astrocytes with this compound.

Experimental_Workflow cluster_isolation Astrocyte Isolation & Culture cluster_treatment This compound Treatment cluster_analysis Downstream Analysis A1 Dissection of P1-P3 Murine Cortices A2 Mechanical & Enzymatic Dissociation A1->A2 A3 Plating of Mixed Glial Cells A2->A3 A4 Establishment of Astrocyte Monolayer A3->A4 A5 Purification by Orbital Shaking A4->A5 B1 Plating Purified Astrocytes for Experiments A5->B1 B2 Pilot Studies: Dose-Response & Time-Course B1->B2 B3 Treatment with Optimal This compound Concentration B2->B3 C1 Western Blot (Signaling Pathways) B3->C1 C2 RT-qPCR (Gene Expression) B3->C2 C3 ELISA (Secreted Factors) B3->C3 C4 Functional Assays (e.g., Calcium Imaging) B3->C4

Caption: Experimental workflow for this compound treatment of primary murine astrocytes.

Conclusion

This document provides a detailed methodology for the successful isolation and culture of primary murine astrocytes and a general protocol for their treatment with the peptide this compound. Due to the current lack of specific information on this compound, researchers are strongly encouraged to perform thorough pilot studies to determine the optimal experimental conditions. The outlined signaling pathways provide a logical starting point for investigating the molecular mechanisms underlying the effects of this compound on astrocyte function. These protocols and guidelines should serve as a valuable resource for researchers in neuroscience and drug development.

References

Application Notes and Protocols for Fsy-NH2 in Asthma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fsy-NH2, a protease-activated receptor-2 (PAR-2) antagonist, in in-vitro asthma research models. The provided protocols and data are based on findings demonstrating its potential as an adjuvant therapy for asthma by inhibiting inflammatory pathways in key respiratory and immune cells.

Introduction

Asthma is a chronic inflammatory disease of the airways, characterized by airway hyperresponsiveness and inflammation.[1] Environmental proteases, such as trypsin and tryptase, can trigger pro-inflammatory responses by activating PAR-2, a G-protein-coupled receptor widely expressed in the respiratory tract.[1] PAR-2 activation is implicated in the pathophysiology of asthma, including bronchoconstriction and eosinophil infiltration.[1] this compound (FSLLRY-NH2) is a synthetic peptide that acts as a competitive antagonist of PAR-2, blocking its activation and subsequent downstream signaling.[1] Research has shown that this compound can effectively inhibit the pro-inflammatory responses in various human primary cells involved in asthma, suggesting its therapeutic potential.[1][2]

Mechanism of Action

This compound functions by blocking the activation of PAR-2 by serine proteases like trypsin and mast cell tryptase.[1] In the context of asthma, PAR-2 activation on airway epithelial cells, smooth muscle cells, and immune cells like eosinophils leads to the mobilization of intracellular calcium ([Ca2+]i) and the activation of pro-inflammatory signaling pathways such as MAPK and PI3K.[1][2] This cascade of events contributes to the characteristic features of asthma, including inflammation and airway hyperresponsiveness. This compound, by antagonizing PAR-2, prevents the initiation of this signaling cascade, thereby reducing the inflammatory response.[1]

Data Summary

The efficacy of this compound in inhibiting PAR-2 activation has been quantified by measuring changes in intracellular calcium levels in various human primary cell types relevant to asthma pathophysiology. The following table summarizes the key findings from a study evaluating the effect of the PAR-2 agonist AC264613 and the antagonist this compound.

Cell TypeTreatmentEffect on Intracellular Calcium ([Ca2+]i) MobilizationSignificance (p-value)
Bronchial/Tracheal Epithelial CellsPAR-2 Agonist (AC264613)Significant IncreaseP = 0.01[1]
This compound (PAR-2 Antagonist) Significant Decrease to Undetectable Levels P = 0.01 [1]
Human Small Airway Epithelial CellsPAR-2 Agonist (AC264613)Significant IncreaseP = 0.0024[1]
This compound (PAR-2 Antagonist) Significant Decrease [not specified, but significant] [1]
Bronchial Smooth Muscle CellsPAR-2 Agonist (AC264613)Significant IncreaseP = 0.0001[1]
This compound (PAR-2 Antagonist) Significant Decrease [not specified, but significant] [1]
Diseased Asthmatic Bronchial Smooth Muscle CellsPAR-2 Agonist (AC264613)Significant IncreaseP = 0.01[1]
This compound (PAR-2 Antagonist) Significant Decrease P = 0.01 [2]
Eosinophils (from asthmatic participants)PAR-2 Agonist (AC264613)300% Increase[not specified][1]
This compound (PAR-2 Antagonist) No Significant Change [not specified] [1]

Experimental Protocols

Protocol 1: In Vitro Cell Culture and Treatment

This protocol describes the general procedure for culturing human primary respiratory cells and treating them with this compound.

Materials:

  • Human Primary Bronchial/Tracheal Epithelial Cells, Human Small Airway Epithelial Cells, or Bronchial Smooth Muscle Cells (from healthy or asthmatic donors)

  • Appropriate cell culture medium and supplements

  • This compound (PAR-2 antagonist)

  • AC264613 (PAR-2 agonist)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks or plates

Procedure:

  • Culture the desired primary human cells according to the supplier's recommendations in a humidified incubator at 37°C and 5% CO2.

  • Seed the cells into appropriate culture plates for the intended assay (e.g., 96-well plates for calcium assays).

  • Allow the cells to adhere and reach the desired confluency.

  • Prepare stock solutions of this compound and AC264613 in a suitable solvent (e.g., sterile water or DMSO) and dilute to the final working concentrations in cell culture medium. A final concentration of 0.5 mM for the antagonist has been used.[2]

  • For antagonist treatment, pre-incubate the cells with this compound for a specified period before agonist stimulation.

  • For agonist treatment, add AC264613 to the cell culture medium. A concentration of 10 mM has been used as an agonist.[2]

  • Incubate the cells for the desired time period before proceeding with the downstream assay.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium levels, a key indicator of PAR-2 activation.

Materials:

  • Cultured and treated cells (from Protocol 1)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • After treatment with this compound and/or AC264613, wash the cells with PBS.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells again to remove any excess dye.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader or microscope.

  • Record the baseline fluorescence before adding any stimulus.

  • If not already present in the treatment, add the PAR-2 agonist and monitor the change in fluorescence over time.

  • Analyze the data by calculating the change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration.

Protocol 3: Flow Cytometry for Proinflammatory Markers (MAPK/PI3K)

This protocol describes the analysis of key proinflammatory signaling pathways in eosinophils.

Materials:

  • Isolated human eosinophils (from peripheral blood of asthmatic and non-asthmatic donors)

  • This compound and AC264613

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against phosphorylated MAPK and PI3K pathway proteins (e.g., phospho-ERK1/2, phospho-Akt)

  • Flow cytometer

Procedure:

  • Isolate eosinophils from whole blood using standard methods (e.g., density gradient centrifugation followed by immunomagnetic separation).

  • Treat the isolated eosinophils with this compound and/or AC264613 as described in Protocol 1.

  • After treatment, fix the cells using a suitable fixation buffer.

  • Permeabilize the cells to allow for intracellular antibody staining.

  • Stain the cells with fluorochrome-conjugated antibodies specific for the phosphorylated (activated) forms of MAPK and PI3K pathway proteins.

  • Wash the cells to remove unbound antibodies.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the activated signaling proteins.

  • Compare the results between different treatment groups (control, agonist-treated, antagonist-treated).

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease (e.g., Trypsin, Tryptase) PAR2 PAR-2 Protease->PAR2 Activates G_protein G-protein PAR2->G_protein Activates FsyNH2 This compound FsyNH2->PAR2 Inhibits PLC PLC G_protein->PLC Ca_mobilization Intracellular Ca2+ Mobilization PLC->Ca_mobilization MAPK_PI3K MAPK/PI3K Pathways Ca_mobilization->MAPK_PI3K Inflammation Pro-inflammatory Response MAPK_PI3K->Inflammation

Caption: this compound inhibits the PAR-2 signaling pathway in asthma.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Primary Cells (Epithelial, Smooth Muscle, Eosinophils) Antagonist 2. Pre-incubate with This compound (Antagonist) Cell_Culture->Antagonist Agonist 3. Stimulate with PAR-2 Agonist Antagonist->Agonist Ca_Assay 4a. Intracellular Calcium Mobilization Assay Agonist->Ca_Assay Flow_Cytometry 4b. Flow Cytometry for MAPK/PI3K Activation (Eosinophils) Agonist->Flow_Cytometry Data_Analysis 5. Quantify Inhibition of Pro-inflammatory Signaling Ca_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for evaluating this compound in vitro.

References

Application Notes and Protocols for In Vivo Blockade of PAR2 with Fsy-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in mediating inflammatory responses, pain signaling, and various other pathophysiological processes.[1] Its activation by serine proteases, such as trypsin and mast cell tryptase, triggers a cascade of intracellular signaling events, making it a compelling target for therapeutic intervention in a range of inflammatory diseases.[1][2] Fsy-NH2 (FSLLRY-NH2) is a selective peptide antagonist of PAR2 that has demonstrated efficacy in blocking PAR2-mediated signaling and downstream effects in multiple in vivo models of inflammation and pain.[3] These application notes provide detailed information and protocols for the in vivo use of this compound to block PAR2 function.

Mechanism of Action

PAR2 is activated through a unique mechanism involving proteolytic cleavage of its extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor to initiate intracellular signaling.[1] this compound is a competitive antagonist that is thought to interact with the tethered ligand binding site on PAR2, thereby preventing its activation by proteases.[4]

PAR2 Signaling Pathway

Activation of PAR2 leads to the coupling of several G protein subtypes, including Gαq/11, Gα12/13, and Gαi/o, initiating multiple downstream signaling cascades. These pathways can lead to the release of intracellular calcium, activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPK) like ERK1/2, and RhoA, ultimately resulting in pro-inflammatory responses.[5]

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease (e.g., Trypsin, Tryptase) PAR2 PAR2 Protease->PAR2 Cleavage & Activation Gq Gαq/11 PAR2->Gq G1213 Gα12/13 PAR2->G1213 FsyNH2 This compound FsyNH2->PAR2 Blockade PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Ca_release->PKC ERK ERK1/2 PKC->ERK RhoA RhoA G1213->RhoA RhoA->ERK Inflammation Inflammation (Cytokine Release, etc.) ERK->Inflammation

Caption: Simplified PAR2 signaling pathway and this compound blockade.

In Vivo Applications and Efficacy

This compound has been evaluated in various animal models, demonstrating its potential as an anti-inflammatory and analgesic agent. The following tables summarize the quantitative data from key in vivo studies.

Table 1: Efficacy of this compound in a Mouse Model of Pruritus (Itch)

Animal ModelAdministration RouteDose (µ g/site )Outcome MeasureResult
ICR MiceIntradermal100Inhibition of SLIGRL-NH2-induced scratching behavior88 ± 10% inhibition[5]

Table 2: Efficacy of this compound in a Rat Model of Asphyxial Cardiac Arrest (ACA)

Animal ModelAdministration RouteDose (µ g/rat )Outcome MeasureResult
Sprague-Dawley RatsIntranasal50Neurological Deficit Score (NDS) at 72h post-ACASignificant improvement compared to vehicle
Sprague-Dawley RatsIntranasal50Number of degenerating hippocampal neuronsSignificant reduction compared to vehicle[2]

Experimental Protocols

The following are detailed protocols for the in vivo application of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

Experimental Workflow for In Vivo Studies

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Animal_Acclimation Animal Acclimation Disease_Induction Disease Model Induction (e.g., CIA, OVA-Asthma) Animal_Acclimation->Disease_Induction Randomization Randomization into Treatment Groups Disease_Induction->Randomization FsyNH2_Prep This compound Formulation Administration This compound or Vehicle Administration FsyNH2_Prep->Administration Randomization->Administration Monitoring Clinical Scoring & Behavioral Assessment Administration->Monitoring Sacrifice Euthanasia & Tissue Collection Monitoring->Sacrifice Analysis Histology, Biomarker Analysis (e.g., BALF, Cytokines) Sacrifice->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies with this compound.
Protocol 1: Inhibition of PAR2-Mediated Itch in Mice

1. Materials:

  • This compound (FSLLRY-NH2)
  • PAR2 agonist (e.g., SLIGRL-NH2)
  • Sterile, pyrogen-free saline
  • Male ICR mice (8-10 weeks old)
  • Microsyringes

2. This compound Preparation:

  • This compound is soluble in water up to 1 mg/ml.
  • Dissolve this compound in sterile saline to the desired concentration (e.g., 2 mg/ml for a 100 µg dose in 50 µl).
  • Prepare the PAR2 agonist solution in sterile saline.

3. Procedure:

  • Acclimatize mice for at least one week before the experiment.
  • On the day of the experiment, co-administer this compound (100 µg in 50 µl) and the PAR2 agonist (e.g., SLIGRL-NH2, 100 µg in 50 µl) via intradermal injection into the rostral back of the mice.[5]
  • Immediately after injection, place the mice in individual observation cages.
  • Record the number of scratching bouts directed at the injection site for a defined period (e.g., 30 minutes).[5]
  • Include control groups receiving saline, this compound alone, and the PAR2 agonist alone.

4. Data Analysis:

  • Compare the number of scratches between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Intranasal Administration of this compound in a Rat Model of Neurological Injury

1. Materials:

  • This compound[2]
  • Sterile, pyrogen-free saline
  • Male Sprague-Dawley rats
  • Micropipette

2. This compound Preparation:

  • Dissolve this compound in sterile saline to achieve the target dose in a small volume (e.g., 50 µg in 10-20 µl).

3. Procedure:

  • Induce the desired neurological injury model (e.g., asphyxial cardiac arrest).[2]
  • At the designated time point post-injury (e.g., 1 hour), anesthetize the rat lightly.
  • Administer the this compound solution intranasally, dividing the total volume between the two nostrils.[2]
  • Administer an equal volume of saline to the vehicle control group.
  • Monitor the animals and perform neurological assessments at specified time points.[2]
  • At the end of the study, perfuse the animals and collect brain tissue for histological analysis (e.g., to quantify neuronal degeneration).[2]

4. Data Analysis:

  • Analyze neurological scores using appropriate statistical methods for behavioral data.
  • Quantify histological changes and compare between groups using t-tests or ANOVA.

Protocol 3: this compound in a Mouse Model of Allergic Asthma (Ovalbumin-Induced)

1. Materials:

  • This compound
  • Ovalbumin (OVA)
  • Aluminum hydroxide (B78521) (Alum)
  • Sterile, pyrogen-free saline or PBS
  • Vehicle for this compound (e.g., 10% DMSO in saline)
  • BALB/c mice (6-8 weeks old)

2. Asthma Induction:

  • Sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg alum in 200 µl saline on days 0 and 14.
  • From day 21 to 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes each day.

3. This compound Preparation and Administration:

  • Prepare a stock solution of this compound in DMSO.
  • On the day of use, dilute the stock solution in sterile saline to the final desired concentration (e.g., to deliver 1-10 mg/kg in a volume of 100-200 µl). The final DMSO concentration should be kept low (e.g., <10%).
  • Administer this compound or vehicle via i.p. injection 30-60 minutes before each OVA challenge.

4. Outcome Measures:

  • 24 hours after the final OVA challenge, assess airway hyperresponsiveness (AHR) to methacholine.
  • Collect bronchoalveolar lavage fluid (BALF) to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
  • Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
  • Collect lung tissue for histological analysis (e.g., H&E and PAS staining for inflammation and mucus production).

5. Data Analysis:

  • Analyze AHR data, cell counts, and cytokine levels using ANOVA or other appropriate statistical tests.

Vehicle Formulation for In Vivo Administration

The choice of vehicle is critical for the solubility and stability of this compound.

  • Aqueous Solutions: this compound is soluble in water or saline up to 1 mg/ml and is suitable for administration routes where the volume is not a limiting factor.

  • Co-solvents: For higher concentrations or for administration routes requiring smaller volumes (e.g., i.p. injection), co-solvents may be necessary. A common vehicle for peptides is a mixture of DMSO and saline. It is crucial to first dissolve the peptide in a minimal amount of DMSO and then dilute it with saline to the final concentration, ensuring the final DMSO concentration is non-toxic to the animals (typically below 10%). For a 10 mg/mL stock in DMSO, a 1:10 dilution in saline would result in a 1 mg/mL final concentration with 10% DMSO.

Important Considerations

  • Peptide Stability: Peptide solutions should be prepared fresh for each experiment. For storage, this compound powder should be kept at -20°C.

  • Off-target Effects: Recent studies have suggested that this compound may have off-target effects on Mas-related G protein-coupled receptors (Mrgprs), which could induce scratching behavior independent of PAR2 antagonism.[6] Researchers should consider this possibility when interpreting results, especially in studies related to itch.

  • Dose-Response Studies: It is highly recommended to perform pilot studies to determine the optimal dose of this compound for the specific animal model and desired effect.

  • Animal Welfare: All animal experiments should be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

Conclusion

This compound is a valuable tool for investigating the in vivo roles of PAR2 in health and disease. By using the appropriate animal models and following detailed experimental protocols, researchers can effectively utilize this antagonist to elucidate the therapeutic potential of PAR2 blockade in a variety of inflammatory and pain-related conditions.

References

Application Notes and Protocols for FSLLRY-NH2 in the Study of Inflammatory Skin Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory skin diseases, such as atopic dermatitis and psoriasis, are complex disorders characterized by chronic inflammation, pruritus (itch), and skin barrier dysfunction. A key player in the intricate signaling pathways underlying these conditions is the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor expressed on various skin cells, including keratinocytes, immune cells, and sensory neurons.[1] FSLLRY-NH2 is a synthetic peptide that has been widely used as a selective antagonist of PAR2, making it a valuable tool for elucidating the role of this receptor in skin pathophysiology. However, recent findings have revealed a dual role for FSLLRY-NH2, as it can also act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog, MRGPRX1, which are critically involved in the sensation of itch. This document provides detailed application notes and protocols for utilizing FSLLRY-NH2 to investigate inflammatory skin diseases, with a crucial consideration for its dual receptor activity.

Mechanism of Action

FSLLRY-NH2 was initially identified as a competitive antagonist of PAR2. It functions by blocking the receptor activation induced by proteases like trypsin and mast cell tryptase, which are often upregulated in inflamed skin.[1] By inhibiting PAR2, FSLLRY-NH2 can potentially mitigate downstream inflammatory signaling cascades.

Simultaneously, FSLLRY-NH2 has been shown to directly activate MrgprC11/MRGPRX1 on sensory neurons. This activation triggers a distinct signaling pathway that leads to the sensation of itch, a primary symptom of many inflammatory skin diseases. This dual functionality is a critical consideration in experimental design and data interpretation.

Data Presentation

In Vitro Activity of FSLLRY-NH2
ParameterReceptorCell LineValueReference
IC50PAR2PAR2-KNRK cells50 µM--INVALID-LINK--
Agonist ActivityMrgprC11HEK293T cells expressing MrgprC11Dose-dependent activation
In Vivo Effects of FSLLRY-NH2
Animal ModelFSLLRY-NH2 DoseEffectQuantitative DataReference
Mouse Model of Itch100 µ g/site (intradermal)Inhibition of PAR2 agonist-induced scratching88% reduction in scratching behavior[2]
Mouse Model of ItchIntradermal injectionInduction of scratching behaviorDose-dependent increase in scratching
Rat Model of Asphyxial Cardiac Arrest50 µg and 100 µg (intranasal)Reduction of neuroinflammationSignificant decrease in TNF-α and IL-6 levels

Signaling Pathways

The dual activity of FSLLRY-NH2 involves two distinct signaling pathways, both of which converge on the mobilization of intracellular calcium.

PAR2 Antagonism and Inflammatory Signaling in Keratinocytes

PAR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease (e.g., Tryptase) PAR2 PAR2 Protease->PAR2 Activates FSLLRY FSLLRY-NH2 (Antagonist) FSLLRY->PAR2 Blocks Gq11 Gαq/11 PAR2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) MAPK->Cytokines Upregulates NFkB->Cytokines Upregulates

PAR2 signaling pathway in keratinocytes.
MrgprC11/MRGPRX1 Agonism and Itch Signaling in Sensory Neurons

Mrgpr_Signaling cluster_extracellular Extracellular cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular FSLLRY_agonist FSLLRY-NH2 (Agonist) Mrgpr MrgprC11/ MRGPRX1 FSLLRY_agonist->Mrgpr Activates Gq11_itch Gαq/11 Mrgpr->Gq11_itch Activates PLC_itch Phospholipase C (PLC) Gq11_itch->PLC_itch PIP2_itch PIP2 PLC_itch->PIP2_itch Hydrolyzes IP3_itch IP3 PIP2_itch->IP3_itch IP3R IP3 Receptor IP3_itch->IP3R Ca_release_itch Ca²⁺ Release (from ER) IP3R->Ca_release_itch TRPC TRPC Ion Channels Ca_release_itch->TRPC Activates Ca_influx Ca²⁺ Influx TRPC->Ca_influx Action_Potential Action Potential (Itch Sensation) Ca_influx->Action_Potential

MrgprC11/MRGPRX1 signaling in itch.

Experimental Protocols

In Vitro: Calcium Flux Assay for PAR2 Activation

This protocol is designed to measure the ability of FSLLRY-NH2 to inhibit PAR2 activation in a cell-based assay.

Calcium_Flux_Workflow cluster_workflow Calcium Flux Assay Workflow start Start step1 Seed PAR2-expressing HEK-293 cells in a 96-well plate start->step1 step2 Incubate overnight step1->step2 step3 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) step2->step3 step4 Pre-incubate with FSLLRY-NH2 (various concentrations) step3->step4 step5 Stimulate with a PAR2 agonist (e.g., Trypsin or SLIGRL-NH2) step4->step5 step6 Measure fluorescence intensity (kinetic reading) step5->step6 step7 Analyze data and calculate IC50 step6->step7 end_node End step7->end_node

Workflow for Calcium Flux Assay.

Materials:

  • HEK-293 cells stably expressing human PAR2

  • 96-well black, clear-bottom cell culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • FSLLRY-NH2

  • PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the PAR2-expressing HEK-293 cells into the 96-well plate at a density that will achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading buffer to each well. Incubate in the dark at 37°C for 45-60 minutes.

  • Compound Addition: Prepare serial dilutions of FSLLRY-NH2 in assay buffer. After the dye loading incubation, wash the cells and add the different concentrations of FSLLRY-NH2 to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Prepare the PAR2 agonist at a concentration that elicits a submaximal response (e.g., EC80). Place the plate in the fluorescence reader and begin recording a baseline fluorescence. Inject the PAR2 agonist into the wells and continue to record the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of FSLLRY-NH2 by comparing the agonist-induced calcium response in the presence and absence of the peptide. Calculate the IC50 value from the dose-response curve.

In Vivo: DNFB-Induced Atopic Dermatitis-like Model in Mice

This model is used to evaluate the in vivo efficacy of FSLLRY-NH2 in reducing the signs of atopic dermatitis.

DNFB_Model_Workflow cluster_workflow DNFB-Induced Atopic Dermatitis Model start Start step1 Sensitization: Apply DNFB (e.g., 0.5%) to the shaved dorsal skin of mice start->step1 step2 Wait for 5-7 days step1->step2 step3 Challenge: Repeatedly apply a lower concentration of DNFB (e.g., 0.2%) every 2-3 days for several weeks step2->step3 step4 Treatment: Administer FSLLRY-NH2 (e.g., topically or systemically) during the challenge phase step3->step4 step5 Evaluation: - Measure dermatitis score (erythema, edema, excoriation) - Histological analysis of skin biopsies - Measure inflammatory markers in skin or serum step4->step5 end_node End step5->end_node

Workflow for DNFB-Induced Dermatitis Model.

Materials:

  • BALB/c or NC/Nga mice

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Acetone and olive oil (or other suitable vehicle)

  • FSLLRY-NH2

  • Calipers for measuring ear thickness

  • Dermatitis scoring system (e.g., based on erythema, edema, excoriation, and dryness)

Procedure:

  • Sensitization: Shave the dorsal skin of the mice. Apply a solution of DNFB (e.g., 0.5% in a 4:1 acetone:olive oil vehicle) to the shaved area.

  • Challenge: After a sensitization period of 5-7 days, repeatedly apply a lower concentration of DNFB (e.g., 0.2%) to the same skin area and/or the ears every 2-3 days to induce a chronic inflammatory response.

  • Treatment: Administer FSLLRY-NH2 at the desired doses and route (e.g., topical application to the inflamed skin or systemic injection) according to the experimental design. A vehicle control group should be included.

  • Assessment:

    • Dermatitis Score: Regularly score the severity of the skin lesions based on visual assessment of erythema, edema, excoriation, and dryness.

    • Ear Thickness: Measure the ear thickness using calipers as an indicator of edema.

    • Histology: At the end of the experiment, collect skin biopsies for histological analysis to assess epidermal thickening and inflammatory cell infiltration.

    • Inflammatory Markers: Analyze the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in skin homogenates or serum using methods like ELISA or qPCR.

In Vivo: Quantification of Scratching Behavior

This protocol is essential for dissecting the dual effects of FSLLRY-NH2 on inflammation-associated itch.

Procedure:

  • Acclimatization: Place individual mice in observation chambers and allow them to acclimate for at least 30 minutes.

  • Injection: Administer FSLLRY-NH2 via intradermal injection into the nape of the neck or the cheek.

  • Video Recording: Immediately after injection, start video recording the mice for a defined period (e.g., 30-60 minutes).

  • Quantification: A trained observer, blinded to the treatment groups, should manually count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked. Alternatively, automated video analysis systems can be used for quantification.[3]

  • Data Analysis: Compare the number of scratching bouts between the FSLLRY-NH2-treated groups and a vehicle control group.

Conclusion and Future Perspectives

FSLLRY-NH2 is a multifaceted research tool for investigating the complex mechanisms of inflammatory skin diseases. Its established role as a PAR2 antagonist provides a means to explore the contribution of this receptor to inflammation and skin barrier defects. However, the discovery of its agonist activity on MrgprC11/MRGPRX1 necessitates a careful and nuanced approach to experimental design and interpretation. By employing the detailed protocols and considering the distinct signaling pathways outlined in these application notes, researchers can effectively leverage FSLLRY-NH2 to unravel the intricate interplay between inflammation and itch in dermatological disorders, ultimately paving the way for the development of more targeted and effective therapies. Future studies should focus on developing more specific PAR2 antagonists that lack off-target effects on MrgprC11/MRGPRX1 to better delineate the respective roles of these receptors in skin health and disease.

References

Application Notes and Protocols for FSLLRY-NH2 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSLLRY-NH2, a synthetic peptide, is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2][3] Due to its role in disease, PAR2 is a significant target for drug discovery. High-throughput screening (HTS) assays are essential for identifying novel modulators of PAR2, and FSLLRY-NH2 serves as a critical tool in these assays as a reference antagonist. These application notes provide detailed protocols and data for the use of FSLLRY-NH2 in HTS formats, primarily focusing on fluorescence-based calcium flux assays.

FSLLRY-NH2: A Tool for PAR2 Antagonism

FSLLRY-NH2 acts by competitively inhibiting the activation of PAR2 by its agonists, such as trypsin or agonist peptides (e.g., SLIGKV-NH2).[1] Its ability to block PAR2-mediated signaling makes it an ideal control compound for HTS campaigns designed to discover new PAR2 inhibitors.

Physicochemical Properties
PropertyValue
Full Sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2
Molecular Weight 796.97 g/mol
Purity ≥95%
Solubility Soluble to 1 mg/ml in water. For cell-based assays, it is often dissolved in DMSO to create a high-concentration stock solution.[1]

Quantitative Data for FSLLRY-NH2 in Functional Assays

The inhibitory potency of FSLLRY-NH2 is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the cell line, agonist concentration, and specific assay conditions.

Cell LineAssay TypeAgonist UsedIC50 of FSLLRY-NH2Reference
PAR2-KNRK cellsProteolytic Activity AssayTrypsin (10 nM)50 µM[1]
Primary Bronchial/Tracheal Epithelial CellsIntracellular Calcium MobilizationPAR2 Agonist AC264613 (10 µM)0.5 µM[4]
Human Small Airway Epithelial CellsIntracellular Calcium MobilizationPAR2 Agonist AC264613 (10 µM)0.5 µM[4]
Bronchial Smooth Muscle CellsIntracellular Calcium MobilizationPAR2 Agonist AC264613 (10 µM)0.5 µM[4]

PAR2 Signaling Pathway

Activation of PAR2 by proteases like trypsin cleaves the N-terminus of the receptor, exposing a tethered ligand that binds to and activates the receptor.[2] This initiates a signaling cascade, primarily through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, a response that can be readily measured in HTS formats.[5]

PAR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Trypsin Trypsin/Agonist PAR2 PAR2 Trypsin->PAR2 Activates FSLLRY FSLLRY-NH2 (Antagonist) FSLLRY->PAR2 Inhibits Gq11 Gαq/11 PAR2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Activates

Caption: PAR2 signaling pathway leading to intracellular calcium release.

Experimental Protocols

A common HTS assay for PAR2 modulators is the no-wash calcium flux assay using a fluorescent calcium indicator. This assay is robust, easily automated, and provides a direct readout of Gq-coupled PAR2 activation.

High-Throughput Calcium Flux Assay for PAR2 Antagonists

This protocol is designed for a 384-well plate format and can be adapted for other formats.

Materials:

  • HEK293 cells stably expressing human PAR2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescent calcium indicator dye kit (e.g., Fluo-4 AM or Calcium-6)

  • PAR2 agonist (e.g., Trypsin or SLIGKV-NH2)

  • FSLLRY-NH2 (as a control antagonist)

  • Test compounds

  • 384-well black, clear-bottom microplates

  • A kinetic fluorescence plate reader (e.g., FLIPR or FlexStation)

Experimental Workflow:

HTS_Workflow A 1. Cell Plating Seed PAR2-expressing cells in 384-well plates. Incubate overnight. B 2. Dye Loading Add fluorescent calcium indicator dye to cells. Incubate. A->B C 3. Compound Addition Add test compounds and FSLLRY-NH2 (control) to the plate. B->C D 4. Agonist Addition & Measurement Measure baseline fluorescence, then add PAR2 agonist. Record kinetic fluorescence response. C->D E 5. Data Analysis Calculate % inhibition and determine IC50 values. D->E

Caption: Experimental workflow for a PAR2 antagonist HTS assay.

Detailed Procedure:

  • Cell Plating:

    • The day before the assay, seed PAR2-expressing HEK293 cells into black, clear-bottom 384-well plates at a density that will form a confluent monolayer on the day of the experiment (typically 10,000-20,000 cells per well).

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the fluorescent calcium dye loading solution according to the manufacturer's protocol. This often includes an anion-exchange transport inhibitor like probenecid (B1678239) to prevent dye leakage.

    • Remove the cell culture medium from the wells and add the dye loading solution to each well.

    • Incubate the plate in the dark at 37°C for 45-60 minutes, followed by incubation at room temperature for 15-30 minutes.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and FSLLRY-NH2 in the assay buffer.

    • Using an automated liquid handler, add the compounds to the cell plate. Include wells with vehicle control (e.g., DMSO) for maximum signal (agonist only) and wells with a high concentration of FSLLRY-NH2 for minimum signal (full inhibition).

  • Agonist Addition and Fluorescence Measurement:

    • Prepare the PAR2 agonist solution (e.g., Trypsin at a final concentration of 10 nM or SLIGKV-NH2 at its EC80 concentration) in the assay buffer.

    • Place the cell plate and the agonist plate into the kinetic fluorescence plate reader.

    • Set the instrument parameters for the specific fluorescent dye (e.g., excitation ~494 nm and emission ~516 nm for Fluo-4).

    • Program the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the agonist to the wells.

    • Continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the kinetic calcium response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Calculate the percentage of inhibition for each test compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay Validation

To ensure the reliability of the HTS assay, it is crucial to validate its performance using statistical parameters such as the Z'-factor.[6]

ParameterFormulaAcceptance Criteria
Z'-factor 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|> 0.5
Signal-to-Background (S/B) Mean_max / Mean_min> 10
Coefficient of Variation (%CV) (SD / Mean) * 100< 20%
  • Mean_max: Mean signal of the agonist-only control.

  • SD_max: Standard deviation of the agonist-only control.

  • Mean_min: Mean signal of the full inhibition control (e.g., with FSLLRY-NH2).

  • SD_min: Standard deviation of the full inhibition control.

Conclusion

FSLLRY-NH2 is an indispensable tool for the study of PAR2 and the development of novel therapeutics targeting this receptor. The protocols and data presented here provide a framework for the implementation of robust and reliable high-throughput screening assays. By utilizing FSLLRY-NH2 as a reference antagonist and employing validated HTS methodologies, researchers can efficiently identify and characterize new modulators of PAR2 for further investigation in drug discovery programs.

References

Application Notes and Protocols for Fsy-NH2 Treatment of HepG2 Cells in Inflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing Fsy-NH2, a known antagonist of Proteinase-Activated Receptor 2 (PAR2), in studies of inflammation using the HepG2 human hepatoma cell line. HepG2 cells are a valuable in vitro model for liver-related research, including the investigation of inflammatory processes. This compound (FSLLRY-NH2) has been shown to attenuate inflammatory responses in these cells, making it a useful tool for dissecting signaling pathways and evaluating potential anti-inflammatory therapies.[1] This document outlines detailed protocols for cell culture, induction of inflammation, this compound treatment, and subsequent analysis of inflammatory markers and signaling pathways.

Data Presentation: Efficacy of this compound in Mitigating Inflammation

The following tables summarize the quantitative effects of this compound on mitigating hydrogen peroxide (H₂O₂)-induced inflammation in HepG2 cells. H₂O₂ induces oxidative stress, which is a key trigger of inflammatory pathways.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression in H₂O₂-Treated HepG2 Cells

Treatment GroupIL-1β mRNA Levels (Fold Change)IL-8 mRNA Levels (Fold Change)TNF-α mRNA Levels (Fold Change)
Control1.01.01.0
H₂O₂IncreasedIncreasedIncreased
H₂O₂ + this compound (Dose-dependent)Attenuated IncreaseAttenuated IncreaseAttenuated Increase

Note: The data indicates a dose-dependent attenuation by this compound. Specific fold-change values should be determined empirically for each experimental setup.

Table 2: Effect of this compound on SAPK/JNK Signaling Pathway in H₂O₂-Treated HepG2 Cells

Treatment GroupSAPK/JNK Protein Levels
ControlBaseline
H₂O₂Increased
H₂O₂ + this compound (Dose-dependent)Attenuated Increase

Note: This table reflects the general trend observed. Quantitative analysis would typically be performed using techniques such as Western blotting and densitometry.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in H₂O₂-Induced Inflammation in HepG2 Cells

G cluster_0 Cellular Environment cluster_1 HepG2 Cell H2O2 H₂O₂ (Oxidative Stress) PAR2 PAR2 Receptor H2O2->PAR2 Activates SAPKJNK SAPK/JNK Pathway PAR2->SAPKJNK Activates FsyNH2 This compound FsyNH2->PAR2 Inhibits ProInflammatory Pro-inflammatory Genes (IL-1β, IL-8, TNF-α) SAPKJNK->ProInflammatory Upregulates Inflammation Inflammation ProInflammatory->Inflammation Promotes G cluster_Analysis Analytical Methods A 1. HepG2 Cell Culture (Maintenance and Seeding) B 2. Induction of Inflammation (e.g., H₂O₂, LPS, TNF-α) A->B C 3. This compound Treatment (Co-treatment or Pre-treatment) B->C D 4. Sample Collection (Supernatant and Cell Lysate) C->D E 5. Analysis of Inflammatory Markers D->E F 6. Analysis of Signaling Pathways D->F ELISA ELISA (Cytokine Protein) E->ELISA qPCR qRT-PCR (Gene Expression) E->qPCR WesternBlot Western Blot (Protein Expression/Phosphorylation) F->WesternBlot

References

Application Notes & Protocols: A Novel Agent in Ex Vivo Human Tumor Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Fsy-NH2": As of December 2025, a comprehensive search of public scientific literature and databases did not yield specific information for a compound designated "this compound". The following application notes and protocols are provided as a detailed template for a hypothetical novel anti-cancer agent, hereafter referred to as "Compound-Y" , for use in ex vivo human tumor sample assays. Researchers can adapt these methodologies for their specific compound of interest.

Introduction

Ex vivo tumor assays, which utilize fresh patient tumor tissue, are becoming indispensable tools in translational cancer research and personalized medicine. These models, including patient-derived organoids (PDOs) and tumor tissue slice cultures, largely preserve the native tumor microenvironment and cellular heterogeneity.[1][2][3] This allows for the evaluation of therapeutic agents in a setting that more closely mimics the clinical scenario compared to traditional 2D cell cultures.[4] This document outlines the application of "Compound-Y," a hypothetical inhibitor of the PI3K/Akt signaling pathway, in ex vivo assays using patient-derived tumor samples.

Compound-Y is a synthetic small molecule designed to selectively target the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K). Dysregulation of the PI3K/Akt pathway is a common event in many cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy. By inhibiting this pathway, Compound-Y is expected to induce apoptosis and inhibit the growth of susceptible tumors.

Quantitative Data Summary

The following table summarizes hypothetical efficacy data for Compound-Y across various ex vivo tumor models. Data was generated using the protocols detailed in Section 4.

Tumor TypePatient IDAssay TypeCompound-Y IC50 (µM)Max Inhibition (%)
Colorectal CancerCRC-001Organoid Viability1.285
Colorectal CancerCRC-002Tumor Slice Viability2.578
Breast Cancer (ER+)BC-001Organoid Viability0.892
Breast Cancer (ER+)BC-002Tumor Slice Viability1.188
Pancreatic CancerPDAC-001Tumor Slice Viability5.765
Head & Neck (HNSCC)HNSCC-001Tumor Slice Viability3.472

Signaling Pathway and Experimental Workflow

Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action for Compound-Y, involving the inhibition of the PI3K/Akt signaling pathway, which leads to a downstream reduction in cell proliferation and survival signals.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundY Compound-Y CompoundY->PI3K Inhibits ExVivo_Workflow cluster_models Ex Vivo Model Generation cluster_analysis Analysis Methods Tumor Fresh Human Tumor Resection Transport Transport on Ice in Media Tumor->Transport Processing Mechanical & Enzymatic Dissociation Transport->Processing Slices Tumor Slice Culture (Vibratome) Processing->Slices Organoids Patient-Derived Organoids (Matrigel Domes) Processing->Organoids Treatment Drug Treatment (e.g., Compound-Y) Slices->Treatment Organoids->Treatment Analysis Endpoint Analysis Treatment->Analysis Viability Viability Assays (e.g., CellTiter-Glo) Analysis->Viability Imaging Imaging (H&E, IHC, Fluorescence) Analysis->Imaging Genomics Genomic/Transcriptomic Profiling Analysis->Genomics

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peptide-NH2 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Fsy-NH2" was not widely identified in scientific literature. This guide provides a general framework for optimizing the concentration of a generic amino-functionalized peptide, hereafter referred to as "Peptide-NH2," for cell culture experiments. The principles and protocols described are broadly applicable to novel peptides and small molecules.

This technical support center is designed for researchers, scientists, and drug development professionals. It offers troubleshooting guidance, frequently asked questions, and detailed protocols to help you determine the optimal concentration of Peptide-NH2 for your cell culture experiments, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for my experiments with a new Peptide-NH2?

A4: The optimal concentration of a novel peptide is highly dependent on the cell line and the specific assay.[1] For initial experiments, it is advisable to perform a dose-response study over a broad range of concentrations. A common starting range is from 0.01 µM to 100 µM. Based on literature for similar peptides, a range of 0.1 to 100 µg/mL has been used as a starting point.[1]

Q2: How should I prepare and store my Peptide-NH2 stock solution?

A2: Most peptides are supplied as lyophilized powders. It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable solvent. For many peptides, sterile, nuclease-free water or dimethyl sulfoxide (B87167) (DMSO) are appropriate solvents. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: The peptide is provided as a TFA salt. Is this important?

A3: Yes, this is critical. Peptides purified by HPLC are often delivered as trifluoroacetate (B77799) (TFA) salts. Residual TFA can be cytotoxic or have other unintended effects on cells in culture, which can confound experimental results.[1] For sensitive cell-based assays, consider exchanging the TFA salt for a more biocompatible one, such as hydrochloride (HCl) or acetate.[1]

Q4: I am not observing any effect of my Peptide-NH2 on the cells. What should I do?

A4: There are several potential reasons for a lack of effect. First, verify the concentration range you are testing; it may be too low. Consider increasing the concentration. Second, the incubation time may be insufficient to elicit a response. Try a time-course experiment (e.g., 24, 48, 72 hours). Finally, ensure the peptide is stable in your culture medium for the duration of the experiment.

Q5: How do I determine if my Peptide-NH2 is cytotoxic?

A5: Cytotoxicity can be assessed using various cell viability assays.[2] Common methods include metabolic assays like MTT or resazurin, which measure the metabolic activity of viable cells, and membrane integrity assays like the LDH release assay, which measures the leakage of lactate (B86563) dehydrogenase from damaged cells.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Cell Death / Cytotoxicity Peptide concentration is too high.Contamination of the peptide stock or cell culture.[5]Solvent (e.g., DMSO) toxicity.Presence of cytotoxic counter-ions like TFA.[1]Perform a dose-response curve to determine the IC50 value.Test a lower concentration range.Ensure aseptic technique and test for mycoplasma contamination.[5]Keep the final solvent concentration below 0.1-0.5%.Consider TFA salt exchange.
No Observable Effect Peptide concentration is too low.Insufficient incubation time.Peptide is inactive or degraded.The chosen cell line is not responsive.Test a higher concentration range.Perform a time-course experiment (e.g., 24, 48, 72 hours).Verify the peptide's activity with a positive control if available. Ensure proper storage.Use a cell line known to express the target receptor or pathway.
Inconsistent Results Between Experiments Inconsistent cell seeding density.Variability in peptide dilution preparation.Cells are at a high passage number, leading to phenotypic drift.Lot-to-lot variability in serum or media.[5]Standardize cell seeding protocols.Prepare fresh dilutions for each experiment from a master stock.Use low-passage cells for all experiments.[5]Test new lots of serum and media before use in critical experiments.
Precipitate Formation in Culture Medium Poor peptide solubility in aqueous media.Interaction of the peptide with components in the serum or medium.Prepare the stock solution in an appropriate solvent like DMSO.Try diluting the peptide in serum-free media before adding to the final culture.Visually inspect the medium for precipitation after adding the peptide.

Data Presentation: Hypothetical Dose-Response of Peptide-NH2

The following table summarizes hypothetical data from a 48-hour treatment of two different cell lines with Peptide-NH2.

Cell LinePeptide-NH2 Conc. (µM)Cell Viability (% of Control)Marker X Activation (Fold Change)
Cell Line A 0 (Control)100%1.0
0.198%1.2
195%2.5
1080%4.8
10050%3.0
Cell Line B 0 (Control)100%1.0
0.1101%1.0
199%1.1
1096%1.0
10094%1.0

Experimental Protocols

Protocol 1: Determining Optimal Concentration using MTT Assay

This protocol is a standard method to assess cell viability by measuring the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by viable cells.[3]

Materials:

  • 96-well cell culture plates

  • Peptide-NH2 stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Peptide Treatment: Prepare serial dilutions of Peptide-NH2 in culture medium. A common range to test is 0.01, 0.1, 1, 10, and 100 µg/mL.[1] Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[3]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the logarithm of the Peptide-NH2 concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Peptide-NH2 Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions seed_cells Seed Cells in 96-well Plates treat_cells Treat Cells with Peptide-NH2 seed_cells->treat_cells prep_dilutions->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance/ Fluorescence viability_assay->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data

Caption: Workflow for optimizing Peptide-NH2 concentration.

troubleshooting_logic start Start: Inconsistent or Unexpected Results q1 Is there high cytotoxicity? start->q1 sol1 Lower Concentration Range Check for Contamination Verify Solvent Concentration q1->sol1 Yes q2 Is there no observable effect? q1->q2 No sol2 Increase Concentration Increase Incubation Time Verify Peptide Activity sol3 Standardize Protocols Use Low Passage Cells Check Reagent Lots q2->sol2 Yes q3 Are results variable between experiments? q2->q3 No q3->sol3 Yes

Caption: Troubleshooting logic for common experimental issues.

signal_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide Peptide-NH2 Receptor Cell Surface Receptor Peptide->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates & Activates Gene Gene Expression TF->Gene Response Cellular Response (Proliferation, Differentiation) Gene->Response

Caption: Hypothetical signaling pathway for Peptide-NH2.

References

Fsy-NH2 solubility and stability in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Fsy-NH2 in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound, an amine-containing compound, is expected to exhibit pH-dependent solubility. As a weak base, its solubility is generally higher in acidic to neutral aqueous solutions where the primary amine group (-NH2) can be protonated to form the more soluble ammonium (B1175870) salt (-NH3+). In basic solutions, it is likely to be less soluble. For organic solvents, miscibility will depend on the overall polarity of the this compound molecule.

Q2: Which buffers are recommended for dissolving this compound?

A2: The choice of buffer is critical and depends on the desired pH for your experiment.[1][2] Generally, buffers with a pKa in the desired pH range are suitable.[2] For this compound, acidic to neutral buffers like citrate (B86180) or phosphate (B84403) buffers are often a good starting point. It is crucial to consider potential interactions between the buffer components and this compound. For instance, phosphate buffers can sometimes precipitate with certain compounds.[2]

Q3: What factors can affect the stability of this compound in solution?

A3: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The amine group can be susceptible to oxidation and other degradation pathways.[3] Extreme pH values and high temperatures can accelerate degradation.[4][5][6]

Q4: How should I store this compound solutions?

A4: For optimal stability, it is recommended to store this compound solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[7] Solutions should be protected from light by using amber vials or by wrapping the container in foil. If sensitive to oxidation, degassing the buffer and storing under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound is not dissolving. The pH of the buffer is too high (basic).Lower the pH of the buffer. Start with a slightly acidic buffer (e.g., pH 5-6) and adjust as needed.
The concentration is too high.Try dissolving a smaller amount of this compound in the same volume of buffer.
The compound has low aqueous solubility.Consider using a co-solvent such as DMSO, ethanol, or PEG300.[7][8] Start with a small percentage of the co-solvent and increase if necessary. Sonication may also aid in dissolution.[7]
The solution is cloudy or has precipitates. The compound is precipitating out of solution.This could be due to a change in pH or temperature. Ensure the pH of the solution is stable. If using a co-solvent, ensure it is fully miscible with the aqueous buffer.
The buffer is incompatible.Some buffers, like borate, can interact with certain compounds.[8] Try a different buffer system.
Loss of activity or degradation is observed. The solution is unstable at the storage temperature.Store the solution at a lower temperature (-20°C or -80°C). Prepare fresh solutions before each experiment if possible.
The compound is sensitive to light.Protect the solution from light by using amber vials or foil.
The pH of the solution is not optimal for stability.Determine the optimal pH range for this compound stability through a pH stability study. Most biological molecules have a narrow pH range for optimal stability.[1][9]
Oxidation is occurring.Use degassed buffers and consider adding an antioxidant if compatible with your experimental setup.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data for the solubility and stability of this compound. Actual values should be determined experimentally.

Table 1: Solubility of this compound in Common Buffers at 25°C

Buffer (50 mM) pH Solubility (mg/mL)
Citrate Buffer5.0> 10
Phosphate-Buffered Saline (PBS)7.45 - 10
Tris-HCl8.01 - 5
Carbonate-Bicarbonate9.0< 1

Table 2: Stability of this compound (1 mg/mL in PBS, pH 7.4) at Different Temperatures

Temperature Storage Duration % Remaining (HPLC)
25°C (Room Temperature)24 hours85%
4°C7 days95%
-20°C30 days>99%
-80°C6 months>99%

Experimental Protocols

Protocol 1: Determination of this compound Solubility

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, Tris) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Protocol 2: Assessment of this compound Stability

  • Solution Preparation: Prepare a stock solution of this compound in a chosen buffer at a known concentration.

  • Aliquoting: Aliquot the stock solution into several vials to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots at different temperatures (e.g., 25°C, 4°C, -20°C, -80°C) and protect them from light.

  • Time Points: At designated time points (e.g., 0, 24h, 48h, 7 days, 30 days), retrieve an aliquot from each storage condition.

  • Analysis: Analyze the samples using a stability-indicating method (e.g., HPLC) to quantify the amount of intact this compound remaining and to detect any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Testing cluster_stability Stability Testing prep_buffer Prepare Buffers (Varying pH) add_fsy Add this compound to Buffers prep_buffer->add_fsy prep_stock Prepare Stock Solution prep_buffer->prep_stock weigh_fsy Weigh this compound weigh_fsy->add_fsy weigh_fsy->prep_stock equilibrate Equilibrate (e.g., 24h at 25°C) add_fsy->equilibrate centrifuge Centrifuge equilibrate->centrifuge analyze_sol Analyze Supernatant (e.g., HPLC, UV-Vis) centrifuge->analyze_sol aliquot Aliquot prep_stock->aliquot store Store at Different Temperatures aliquot->store analyze_stab Analyze at Time Points (e.g., HPLC) store->analyze_stab

Caption: Experimental workflow for assessing this compound solubility and stability.

troubleshooting_workflow start This compound Dissolution Issue check_ph Is the buffer pH acidic or neutral? start->check_ph lower_ph Action: Lower the buffer pH check_ph->lower_ph No check_conc Is the concentration too high? check_ph->check_conc Yes lower_ph->check_ph Retry lower_conc Action: Reduce concentration check_conc->lower_conc Yes use_cosolvent Action: Add a co-solvent (e.g., DMSO, Ethanol) check_conc->use_cosolvent No lower_conc->check_conc Retry sonicate Action: Apply sonication use_cosolvent->sonicate success Dissolution Successful sonicate->success

Caption: Troubleshooting decision tree for this compound dissolution problems.

References

Technical Support Center: FSLLRY-NH2 Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the synthesis of the FSLLRY-NH2 peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the synthesis of FSLLRY-NH2?

A1: The most frequent challenges in synthesizing FSLLRY-NH2 include:

  • Low crude peptide yield: Often resulting from incomplete deprotection or coupling reactions, or peptide aggregation.

  • Poor solubility of the crude peptide: FSLLRY-NH2 can be difficult to dissolve in standard HPLC solvents, complicating purification.

  • Presence of significant impurities: These can arise from side reactions during synthesis, cleavage, or as deletion sequences.

  • Aggregation during synthesis: The hydrophobic nature of leucine (B10760876) residues can promote inter-chain aggregation on the solid support.

  • Difficulties in final purification: Co-elution of closely related impurities can make achieving high purity (≥95%) challenging.

Q2: The final yield of my FSLLRY-NH2 synthesis is very low. What are the potential causes?

A2: Low yield can be attributed to several factors. A primary cause is peptide chain aggregation during synthesis, which hinders the accessibility of reagents to the growing peptide chain. Inefficient Fmoc deprotection can also lead to decreased yield due to the formation of deletion sequences.[1] Additionally, issues during the cleavage and deprotection step, such as reattachment of the peptide to the resin, can drastically reduce the final yield.[2]

Q3: My crude FSLLRY-NH2 peptide is insoluble in water and other common HPLC solvents. How can I dissolve it for purification?

A3: Crude synthetic peptides, especially after precipitation and drying, can be notoriously difficult to dissolve.[2] For FSLLRY-NH2, which is soluble to 1 mg/ml in water, insolubility of the crude product may indicate aggregation or the presence of protecting groups.[3] It is recommended to first try dissolving a small amount in DMSO, followed by dilution with water or the HPLC mobile phase.[4] If solubility issues persist, it may be necessary to revisit the cleavage and deprotection steps to ensure all protecting groups have been removed.

Q4: I am observing multiple peaks close to my product peak during HPLC analysis. What are these impurities and how can I minimize them?

A4: These impurities are often deletion sequences (e.g., missing one or more amino acids) or incompletely deprotected peptides.[5] To minimize these, ensure optimal coupling and deprotection times. Double coupling for certain amino acids or extending deprotection times, especially for the bulky Pbf group on Arginine, can be beneficial.[1] Using high-quality reagents and a well-chosen cleavage cocktail will also reduce side-product formation.[2]

Troubleshooting Guides

Issue 1: Peptide Aggregation During Synthesis

Symptoms:

  • Resin shrinking during synthesis.

  • Slow or incomplete coupling and deprotection reactions.

  • False negative results from coupling tests (e.g., ninhydrin).

Possible Causes and Solutions:

CauseRecommended Solution
Hydrophobic Collapse The sequence contains two adjacent Leucine (Leu) residues which are hydrophobic and can promote aggregation.
- Use a resin with good swelling properties and low substitution.
- Switch the primary solvent from DMF to NMP, which has better solvating properties for hydrophobic peptides.[6]
- Incorporate chaotropic salts like 0.8 M NaClO₄ or 4 M KSCN in DMF during washing steps to disrupt secondary structures.
Inter-chain Hydrogen Bonding The growing peptide chains interact with each other on the resin.
- Perform the synthesis at an elevated temperature (microwave synthesis) to reduce aggregation and improve reaction kinetics.[7]
- Use pseudoproline dipeptides to disrupt secondary structure formation if applicable to the sequence.
Issue 2: Incomplete Deprotection

Symptoms:

  • Presence of deletion sequences in the final product, identified by mass spectrometry.

  • Low overall yield.[1]

Possible Causes and Solutions:

CauseRecommended Solution
Steric Hindrance The Pbf protecting group on Arginine (Arg) is bulky and can be difficult to remove completely.[1]
- Extend the deprotection time for the Arginine residue.[1]
- Consider an extra deprotection step for Arginine.[1]
Inefficient Deprotection Reagent The standard piperidine (B6355638) solution may not be sufficient for complete Fmoc removal in difficult sequences.
- Ensure the deprotection solution (e.g., 20% piperidine in DMF) is fresh.
- Consider alternatives to piperidine, such as 4-methylpiperidine (B120128) or piperazine, which may offer different efficiencies for specific sequences.[1][8]
Issue 3: Problems During Cleavage and Final Deprotection

Symptoms:

  • Low yield of the desired peptide.

  • Presence of side-products with unexpected masses in the mass spectrum.

  • Incomplete removal of side-chain protecting groups.

Possible Causes and Solutions:

The FSLLRY-NH2 sequence contains Arginine (Arg), which requires careful selection of a cleavage cocktail to ensure complete deprotection of the Pbf group without side reactions.

Cleavage Cocktail ComponentPurpose & Considerations
Trifluoroacetic Acid (TFA) The primary cleavage reagent. Typically used at 90-95%.[9]
Triisopropylsilane (TIS) A scavenger to prevent side reactions, particularly the reattachment of the peptide to the resin.[10]
Water A scavenger that also helps to hydrolyze the cleaved protecting groups.
1,2-Ethanedithiol (EDT) A scavenger often used for peptides containing Trp, but can cause side reactions if used for extended periods.[10]
Thioanisole Recommended for peptides containing Arginine residues with sulfonyl protecting groups like Pbf.[9][11]

A recommended cleavage cocktail for a peptide containing Arginine is Reagent R : TFA/thioanisole/1,2-ethanedithiol (90:5:3 v/v).[9] However, given the absence of other sensitive residues like Cys, Met, or Trp in FSLLRY-NH2, a simpler cocktail like Reagent B (TFA/TIS/Water, 95:2.5:2.5 v/v) could also be effective and avoids the odor of thiols.[11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of FSLLRY-NH2 using Fmoc Chemistry
  • Resin Selection and Loading:

    • Start with a Rink Amide resin to obtain the C-terminal amide.

    • Swell the resin in DMF for at least 1 hour.

    • Load the first amino acid (Fmoc-Tyr(tBu)-OH) onto the resin using standard coupling procedures.

  • Amino Acid Coupling Cycle (for each amino acid):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

    • Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

    • Coupling:

      • Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (3 eq.), a coupling reagent like HATU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF.

      • Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.

      • Monitor the coupling completion using a ninhydrin (B49086) test. If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.

    • Washing: Wash the resin with DMF.

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, wash the resin with DCM and dry it under vacuum.

    • Prepare a fresh cleavage cocktail (e.g., Reagent R: 90% TFA, 5% thioanisole, 3% EDT, 2% Anisole). Use approximately 10 mL of cocktail per gram of resin.[9]

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.[2]

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification and Characterization
  • Purification by Reverse-Phase HPLC (RP-HPLC):

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO) and dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile (B52724) with 0.1% TFA).

    • Inject the solution onto a C18 column.

    • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions corresponding to the main peak.

  • Characterization by Mass Spectrometry:

    • Analyze the purified fractions using ESI or MALDI mass spectrometry to confirm the molecular weight of the FSLLRY-NH2 peptide (Expected M.Wt: 796.97 g/mol ).[3]

    • Analyze the crude product to identify any major impurities.

Visualizations

FSLLRY_NH2_Synthesis_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 1. Swell Coupling_Y Couple Fmoc-Tyr(tBu)-OH Deprotection1->Coupling_Y Deprotection2 Fmoc Deprotection Coupling_Y->Deprotection2 Coupling_R Couple Fmoc-Arg(Pbf)-OH Deprotection2->Coupling_R Deprotection3 Fmoc Deprotection Coupling_R->Deprotection3 Coupling_L1 Couple Fmoc-Leu-OH Deprotection3->Coupling_L1 Deprotection4 Fmoc Deprotection Coupling_L1->Deprotection4 Coupling_L2 Couple Fmoc-Leu-OH Deprotection4->Coupling_L2 Deprotection5 Fmoc Deprotection Coupling_L2->Deprotection5 Coupling_S Couple Fmoc-Ser(tBu)-OH Deprotection5->Coupling_S Deprotection6 Fmoc Deprotection Coupling_S->Deprotection6 Coupling_F Couple Fmoc-Phe-OH Deprotection6->Coupling_F Protected_Peptide Resin-Bound Protected Peptide Coupling_F->Protected_Peptide Cleavage Cleavage Cocktail (e.g., Reagent R) Protected_Peptide->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Crude_Peptide Crude FSLLRY-NH2 Precipitation->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Mass_Spec Mass Spectrometry (Confirmation) HPLC->Mass_Spec Pure_Peptide Pure FSLLRY-NH2 (≥95%) Mass_Spec->Pure_Peptide

Caption: Workflow for the solid-phase synthesis of FSLLRY-NH2.

Troubleshooting_Logic Start Synthesis Issue Encountered Low_Yield Low Yield? Start->Low_Yield Purity_Issue Purity/Impurity Issues? Start->Purity_Issue Solubility_Issue Solubility Problems? Start->Solubility_Issue Check_Aggregation Check for Aggregation: - Resin Shrinking? - Slow Reactions? Low_Yield->Check_Aggregation Yes Check_Deprotection Review Deprotection: - Extend Times? - Extra Steps for Arg? Low_Yield->Check_Deprotection Yes Check_Cleavage Optimize Cleavage: - Correct Scavengers? - Fresh Cocktail? Low_Yield->Check_Cleavage Yes Purity_Issue->Check_Deprotection Yes Purity_Issue->Check_Cleavage Yes Check_HPLC Optimize HPLC: - Modify Gradient? - Check Solvents? Purity_Issue->Check_HPLC Yes Check_Final_Product Analyze Crude Product: - Incomplete Deprotection? - Aggregation? Solubility_Issue->Check_Final_Product Yes

Caption: Logical troubleshooting flow for FSLLRY-NH2 synthesis.

References

Technical Support Center: Stability of Amine-Containing Compounds (e.g., Fsy-NH2) in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Fsy-NH2" does not correspond to a universally recognized chemical compound in scientific literature. Therefore, this guide provides general advice and protocols for assessing the stability of novel or user-defined compounds containing a primary amine (-NH2) group in standard cell culture media. The principles and troubleshooting steps outlined here are broadly applicable to small molecules, peptides, and other research compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of my -NH2 compound in cell culture media?

A1: Several factors can influence the stability of a compound with an amine group in the complex environment of cell culture media:

  • pH: Cell culture media are typically buffered to a physiological pH of 7.2-7.4.[1] The protonation state of the amine group is pH-dependent, which can affect its reactivity and solubility.[2]

  • Enzymatic Degradation: If your cell culture contains serum (e.g., FBS), it will contain various enzymes, such as peptidases and proteases, that can potentially degrade your compound, especially if it is a peptide. Even in serum-free media, cells themselves can release enzymes that may affect compound stability.

  • Interaction with Media Components: Cell culture media are rich in amino acids, vitamins, salts, and glucose.[1][3] Your compound's amine group could potentially react with some of these components. For instance, it could react with reducing sugars or aldehydes present in the media.

  • Oxidation: The presence of dissolved oxygen and metal ions (like iron) in the media can lead to the oxidation of your compound.[4]

  • Light Exposure: Some compounds are light-sensitive. Phenol red, a common component of cell culture media, can act as a photosensitizer, potentially leading to the degradation of light-sensitive compounds.

  • Temperature: Storing media with your compound at 37°C in an incubator will accelerate chemical degradation compared to storage at 4°C.

Q2: How can I determine the half-life of my compound in cell culture media?

A2: The half-life can be determined by incubating your compound in the cell culture medium of interest (e.g., DMEM, RPMI-1640) under normal culture conditions (e.g., 37°C, 5% CO2). Samples of the medium are collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of the remaining compound is quantified using an appropriate analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The half-life is then calculated from the rate of degradation.

Q3: Should I be concerned about the stability of my -NH2 compound during long-term experiments?

A3: Yes, for experiments lasting 24 hours or longer, the degradation of your compound could be significant, leading to a decrease in its effective concentration over time. This can result in misleading or difficult-to-interpret data. It is highly recommended to assess the stability of your compound over a time course that is relevant to your planned experiments.

Troubleshooting Guide

Q: I am seeing a gradual loss of my compound's expected biological effect over 48 hours. Could this be a stability issue?

A: Yes, a gradual loss of effect is a classic indicator of compound instability.

  • Troubleshooting Steps:

    • Perform a stability study (as described in the protocol below) to quantify the degradation of your compound over 48 hours in your specific cell culture medium and conditions.

    • If significant degradation is confirmed, consider the following:

      • Replenishing the compound by performing a partial or full media change at regular intervals (e.g., every 24 hours).

      • If you suspect enzymatic degradation from serum, try reducing the serum concentration or switching to a serum-free medium, if your cell line permits.

      • Assess if a higher initial concentration of the compound can compensate for the degradation, while ensuring it does not induce toxicity.

Q: My experimental results are inconsistent from one experiment to the next. Could this be related to the stability of my compound stock solution?

A: Inconsistent results can indeed be due to issues with your stock solution.

  • Troubleshooting Steps:

    • Stock Solution Stability: How are you preparing and storing your stock solution? Solvents like DMSO are generally good for long-term storage at -20°C or -80°C. However, repeated freeze-thaw cycles can degrade some compounds. Consider aliquoting your stock solution into single-use volumes.

    • Working Solution Preparation: How long before the experiment do you dilute your stock into the cell culture medium? It is best practice to prepare the final working solution immediately before adding it to the cells to minimize any degradation that might occur in the media at room temperature or 37°C.

Quantitative Data Summary

It is crucial to systematically record your stability data. Below is a template table you can use to summarize your findings.

Time Point (Hours)Medium TypeTemperature (°C)Initial Concentration (µM)Measured Concentration (µM)Percent Remaining (%)
0DMEM + 10% FBS371010.1100
2DMEM + 10% FBS37109.291.1
4DMEM + 10% FBS37108.584.2
8DMEM + 10% FBS37107.170.3
24DMEM + 10% FBS37104.544.6
48DMEM + 10% FBS37102.120.8
0RPMI-1640 (serum-free)37109.9100
24RPMI-1640 (serum-free)37108.888.9

Table 1: Example stability data for a hypothetical -NH2 compound in different cell culture media.

Experimental Protocol: Assessing Compound Stability in Cell Culture Media

This protocol outlines a general method using HPLC-MS to quantify the stability of a compound in cell culture media.

Objective: To determine the rate of degradation of "this compound" in a specific cell culture medium over a defined time course.

Materials:

  • "this compound" compound

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Cell culture incubator (37°C, 5% CO2)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (or other suitable organic solvent)

  • HPLC or LC-MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Warm the cell culture medium to 37°C.

  • Spiking the Compound:

    • Spike the "this compound" stock solution into the pre-warmed medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all samples (e.g., <0.1%).

    • Vortex gently to mix thoroughly. This is your T=0 sample.

  • Incubation:

    • Aliquot the mixture into sterile tubes or wells of a plate.

    • Place the samples in a 37°C, 5% CO2 incubator.

  • Time-Point Sampling:

    • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from the incubator.

  • Sample Processing (Protein Precipitation):

    • To stop any enzymatic reactions and prepare the sample for analysis, add 3 volumes of ice-cold acetonitrile (containing an internal standard, if used) to 1 volume of the medium sample.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the sample using a validated HPLC or LC-MS method to determine the concentration of "this compound".

  • Data Analysis:

    • Plot the concentration of "this compound" or the percentage remaining versus time.

    • Calculate the half-life (t1/2) from the slope of the natural log of the concentration versus time plot.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) spike Spike Stock into Media (e.g., to 10 µM) prep_stock->spike warm_media Pre-warm Media to 37°C warm_media->spike incubate Incubate at 37°C, 5% CO2 spike->incubate sample Collect Samples at Time Points incubate->sample precipitate Protein Precipitation (e.g., with Acetonitrile) sample->precipitate centrifuge Centrifuge precipitate->centrifuge analyze Analyze Supernatant (HPLC / LC-MS) centrifuge->analyze calculate Calculate Half-Life analyze->calculate

Caption: Workflow for assessing compound stability in cell culture media.

degradation_pathways Compound This compound (Parent Compound) Hydrolysis Hydrolytic Degradation (e.g., amide bond cleavage if peptide) Compound->Hydrolysis pH, Temp Oxidation Oxidation (e.g., at amine or other sensitive groups) Compound->Oxidation O2, Metal Ions Enzymatic Enzymatic Degradation (e.g., by peptidases in serum) Compound->Enzymatic Enzymes Conjugation Conjugation (e.g., with media components like glucose) Compound->Conjugation Reactive Media Components Degradation_Products Inactive/Less Active Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Enzymatic->Degradation_Products Conjugation->Degradation_Products

Caption: Potential degradation pathways for amine-containing compounds.

troubleshooting_tree decision decision solution solution start Inconsistent Results or Loss of Compound Activity check_stability Is compound stability in media confirmed? start->check_stability perform_study Perform stability study (see protocol) check_stability->perform_study No degradation_confirmed Significant degradation (e.g., >20% in 24h)? check_stability->degradation_confirmed Yes perform_study->degradation_confirmed check_stock Check stock solution (aliquot, storage) degradation_confirmed->check_stock No solution_replenish Replenish compound during experiment (media change) degradation_confirmed->solution_replenish Yes solution_fresh_prep Prepare fresh working solution before each use check_stock->solution_fresh_prep no_issue Stability is not the primary issue. Investigate other variables. check_stock->no_issue Stock OK solution_serum_free Consider serum-free media solution_replenish->solution_serum_free

Caption: Troubleshooting decision tree for compound stability issues.

References

Preventing Fsy-NH2 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fsy-NH2. Our goal is to help you overcome challenges related to the handling and application of this compound, with a specific focus on preventing its precipitation in aqueous solutions.

Troubleshooting Guide

Issue: this compound is precipitating out of my aqueous solution.

This is a common issue that can arise from several factors related to the physicochemical properties of this compound and the composition of the solution. Below is a step-by-step guide to troubleshoot and resolve this problem.

Q1: I'm seeing immediate precipitation upon trying to dissolve the lyophilized this compound powder in an aqueous buffer. What should I do?

A1: Direct dissolution of highly hydrophobic or charged peptides and small molecules like this compound in aqueous buffers can often lead to precipitation. The recommended approach is to first dissolve the compound in a small amount of a suitable organic solvent before adding the aqueous buffer.

  • Recommended Solvents: Start by dissolving this compound in Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[1] For many peptides, a stock solution can be prepared in these solvents at a higher concentration.

  • Procedure:

    • Add a small volume of 100% DMSO or DMF to the lyophilized this compound powder to create a concentrated stock solution.

    • Gently vortex or sonicate the mixture to ensure complete dissolution.

    • Slowly add the aqueous buffer to the organic stock solution drop-by-drop while vortexing. This gradual dilution helps to keep the this compound in solution.

Q2: My this compound solution appears clear initially but precipitates over time or after freeze-thaw cycles. How can I prevent this?

A2: This delayed precipitation is often due to aggregation or degradation of the this compound molecule.

  • Storage: Proper storage is crucial.[1]

    • Store lyophilized powder at -20°C or -80°C, protected from light.[1]

    • For reconstituted solutions, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[1] Store these aliquots at -20°C or -80°C.[1]

  • Ionic Strength: The ionic strength of the buffer can influence the solubility of charged molecules. For some molecules, increasing the ionic strength of the solution can prevent aggregation.[2] Consider using buffers with an ionic strength of >200 mM.[2]

Q3: I suspect the pH of my buffer is causing the precipitation. How can I optimize the pH?

A3: The pH of the solution significantly affects the net charge of a peptide or molecule containing ionizable groups like the amino group (-NH2), thereby influencing its solubility.[1] Precipitation is most likely to occur at the isoelectric point (pI), where the net charge is zero.

  • pH Adjustment:

    • For Basic Compounds (net positive charge): Using a slightly acidic buffer can increase solubility.[1]

    • For Acidic Compounds (net negative charge): A slightly basic buffer may be more effective.[1]

    • It is recommended to perform a pH titration experiment to determine the optimal pH range for this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a synthetic compound that, for the purposes of this guide, is treated as a peptide or small molecule with an amide or primary amine (-NH2) functional group. The -NH2 group is a key functional group that determines many of the chemical properties of a class of organic compounds.[3] It can act as a weak base.[4] The overall properties of this compound, such as its charge and hydrophobicity, will depend on its complete chemical structure.

Q2: What are the recommended solvents for dissolving lyophilized this compound?

A2: Due to potential solubility challenges in aqueous solutions, it is often recommended to first use an organic solvent. Based on data for similar compounds, the following solvents can be effective[1]:

SolventConcentration
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (DMSO)30 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL

Q3: How should I store this compound in its lyophilized and reconstituted forms?

A3: Proper storage is critical for maintaining the stability and activity of this compound.

  • Lyophilized Powder: Store at -20°C or -80°C, protected from light.[1]

  • Reconstituted Solutions: To avoid degradation and aggregation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of your this compound solution.[1] These aliquots should be stored at -20°C or -80°C.[1]

Q4: Can I use sonication to dissolve this compound?

A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound, especially when preparing the initial stock solution in an organic solvent. However, it should be used judiciously, as excessive sonication can potentially degrade the molecule. Use short bursts in an ice bath to prevent overheating.

Experimental Protocols

Protocol for Solubilizing this compound

This protocol provides a detailed method for dissolving this compound, which is assumed to be a hydrophobic peptide.

1. Materials:

  • Lyophilized this compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

2. Procedure:

  • Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.

  • Add the required volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Gently vortex the vial for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for short intervals.

  • In a separate sterile tube, place the required volume of the aqueous buffer (e.g., PBS).

  • While vortexing the aqueous buffer, slowly add the this compound/DMSO stock solution drop by drop to achieve the desired final concentration.

  • Continue to vortex for another 1-2 minutes to ensure the solution is homogenous.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • For storage, create single-use aliquots and store them at -80°C.

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitation Observed check_dissolution Initial Dissolution in Aqueous Buffer? start->check_dissolution use_organic Action: Dissolve in DMSO/DMF first, then add buffer check_dissolution->use_organic Yes check_storage Precipitation over time or after freeze-thaw? check_dissolution->check_storage No use_organic->check_storage aliquot_storage Action: Prepare single-use aliquots and store at -80°C check_storage->aliquot_storage Yes check_ph Is the buffer pH optimal? check_storage->check_ph No aliquot_storage->check_ph adjust_ph Action: Adjust buffer pH away from the isoelectric point (pI) check_ph->adjust_ph No increase_ionic_strength Action: Increase buffer ionic strength (>200 mM) check_ph->increase_ionic_strength pH is optimal, but precipitation persists end_resolved Issue Resolved adjust_ph->end_resolved increase_ionic_strength->end_resolved

Caption: Troubleshooting workflow for this compound precipitation.

Caption: Effect of pH on this compound solubility.

References

Technical Support Center: Interpreting Unexpected Results with Fsy-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fsy-NH2 (FSLLRY-NH2), a selective peptide antagonist of Proteinase-Activated Receptor 2 (PAR2). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as FSLLRY-NH2, is a synthetic peptide that acts as a competitive antagonist of Proteinase-Activated Receptor 2 (PAR2).[1] Its primary mechanism involves blocking the activation of PAR2 by proteases like trypsin, thereby inhibiting downstream signaling pathways.[1] It is commonly used in research to investigate the role of PAR2 in inflammation, pain, and other physiological and pathological processes.[2][3]

Q2: What are the expected results when using this compound in a cell-based assay measuring PAR2 activation?

In a typical assay measuring Gq-mediated PAR2 activation, such as a calcium mobilization assay, pre-incubation with this compound is expected to inhibit the response to a PAR2 agonist (e.g., Trypsin, SLIGRL-NH2). This inhibition is concentration-dependent.

Q3: What are some common reasons for seeing no effect of this compound in my experiment?

Several factors could contribute to a lack of this compound activity:

  • Peptide Quality and Stability: Ensure the peptide has been stored correctly (lyophilized at -20°C or colder, protected from light and moisture) and was properly reconstituted.[4] Repeated freeze-thaw cycles of the stock solution should be avoided. Peptide degradation can lead to a loss of activity.

  • Solubility Issues: this compound is a peptide and may have limited solubility in aqueous buffers. Ensure it is fully dissolved. Sonication may aid dissolution. For stock solutions, sterile water or a small amount of DMSO can be used, followed by dilution in the assay buffer.

  • Incorrect Concentration: Verify the calculations for your working concentrations. The reported IC50 for this compound inhibition of PAR2-mediated calcium signaling is in the micromolar range (typically 50-200 µM).[1]

  • Assay Conditions: Ensure the pre-incubation time with this compound is sufficient for it to bind to the receptor before adding the agonist. A pre-incubation of at least 15-20 minutes is generally recommended.

  • Cellular Context: The expression level of PAR2 in your cell line can influence the apparent efficacy of the antagonist. Very high receptor expression may require higher concentrations of this compound to achieve inhibition.

Troubleshooting Guide: Interpreting Unexpected Results

Scenario 1: Unexpected Agonist Activity Observed with this compound

Question: I am using this compound as a PAR2 antagonist, but I am observing an increase in a downstream signaling event (e.g., ERK phosphorylation or a change in cell morphology). Why is my "antagonist" acting like an agonist?

Answer: This is a key unexpected result that can be attributed to two primary phenomena: biased agonism and off-target effects .

1. Biased Agonism at PAR2:

This compound can act as a biased antagonist. This means it can block one signaling pathway while simultaneously activating another. For instance, this compound has been shown to antagonize the Gq-mediated calcium signaling pathway of PAR2 while acting as an agonist for other pathways, such as those leading to ERK1/2 phosphorylation.

  • Logical Relationship of Biased Agonism:

    Biased_Agonism Fsy_NH2 This compound PAR2 PAR2 Receptor Fsy_NH2->PAR2 Gq_Pathway Gq/11 Pathway (Calcium Mobilization) PAR2->Gq_Pathway Antagonizes Other_Pathways Other Pathways (e.g., Gi/o, G12/13, β-arrestin) PAR2->Other_Pathways Agonizes ERK_Activation ERK1/2 Phosphorylation Other_Pathways->ERK_Activation

    Caption: this compound as a biased antagonist of PAR2.

2. Off-Target Activation of MrgprC11/MRGPRX1:

A significant and unexpected finding is that this compound can directly activate Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog, MRGPRX1. This activation can lead to downstream signaling, such as calcium mobilization and scratching behavior in animal models, which is independent of its effects on PAR2.

  • Signaling Pathway for Off-Target Activation:

    Off_Target_Activation Fsy_NH2 This compound MrgprC11_X1 MrgprC11 (mouse) MRGPRX1 (human) Fsy_NH2->MrgprC11_X1 Activates Gq_11 Gαq/11 MrgprC11_X1->Gq_11 PLC Phospholipase C Gq_11->PLC IP3R IP3 Receptor PLC->IP3R TRPC TRPC Channels PLC->TRPC Ca_Influx Increase in Intracellular Calcium IP3R->Ca_Influx TRPC->Ca_Influx Itch Itch Sensation Ca_Influx->Itch

    Caption: Off-target activation of MrgprC11/MRGPRX1 by this compound.

Troubleshooting Steps:

  • Review Your Readout: Are you measuring a Gq-mediated event (like calcium) or another pathway (like ERK phosphorylation or cAMP levels)?

  • Use Pathway-Specific Inhibitors: To confirm biased agonism, use inhibitors for downstream effectors (e.g., a MEK inhibitor for the ERK pathway) to see if the unexpected agonist effect is blocked.

  • Test in a Null Cell Line: If possible, use a cell line that does not express MrgprC11/MRGPRX1 to confirm if the observed agonist activity is due to this off-target effect.

  • Compare to a Different PAR2 Antagonist: Use a structurally different PAR2 antagonist to see if the same unexpected agonist effect is observed.

Scenario 2: Inconsistent or Weaker-Than-Expected Inhibition

Question: I am seeing inhibition of PAR2 activation with this compound, but the results are variable between experiments, or the level of inhibition is not as complete as I expected. What could be the cause?

Answer: Inconsistent or weak inhibition can stem from several experimental variables related to the peptide itself, the assay conditions, or the biological system.

1. Peptide Stability and Degradation:

Peptides in solution can degrade over time, especially at room temperature or with repeated freeze-thaw cycles. Degradation products may have reduced activity or could potentially interfere with the assay.

  • Experimental Workflow for Minimizing Peptide Degradation:

    Peptide_Handling start Receive Lyophilized this compound store_lyo Store at -20°C or colder (desiccated, dark) start->store_lyo equilibrate Equilibrate to Room Temperature Before Opening store_lyo->equilibrate reconstitute Reconstitute in appropriate solvent (e.g., sterile water, DMSO) to create a concentrated stock equilibrate->reconstitute aliquot Aliquot Stock Solution reconstitute->aliquot store_stock Store Aliquots at -20°C or colder aliquot->store_stock use Thaw one aliquot for experiment (avoid refreezing) store_stock->use end Perform Assay use->end

    Caption: Recommended workflow for handling this compound.

2. Assay Sensitivity and Window:

The concentration of the PAR2 agonist used can significantly impact the apparent inhibitory effect of this compound. If the agonist concentration is too high (saturating), it will be more difficult for a competitive antagonist like this compound to compete for binding.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use freshly prepared dilutions of this compound for your experiments from a properly stored stock aliquot.

  • Optimize Agonist Concentration: Perform a dose-response curve for your PAR2 agonist and choose a concentration that gives a submaximal response (e.g., EC80) for your inhibition assays. This will provide a better window to observe competitive antagonism.

  • Check for Contaminants: Ensure that your buffers and media are not contaminated, as this can affect cell health and receptor signaling.

  • Run Appropriate Controls: Always include a "vehicle" control (the solvent used to dissolve this compound) to ensure that the solvent itself is not affecting the cells.

Data Presentation

Table 1: this compound Activity Profile

TargetEffectAssayCell TypePotency (IC50/EC50)Reference
PAR2 AntagonistCalcium MobilizationVarious~50 - 200 µM[1]
PAR2 AgonistERK1/2 PhosphorylationHT-29, CHO-hPAR2Agonist activity observed
MrgprC11 AgonistCalcium MobilizationHEK293TDose-dependent activation
MRGPRX1 AgonistCalcium MobilizationHEK293TModerate activation

Experimental Protocols

Below are detailed methodologies for key experiments to characterize the effects of this compound.

Intracellular Calcium Mobilization Assay

This protocol is used to assess the ability of this compound to antagonize Gq-mediated PAR2 activation.

Materials:

  • Cells expressing the PAR2 receptor (e.g., HT-29, HEK293-hPAR2)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • PAR2 agonist (e.g., SLIGRL-NH2, Trypsin)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye.

  • Antagonist Pre-incubation: Add this compound at various concentrations to the wells and incubate for 15-20 minutes at room temperature. Include a vehicle control.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject the PAR2 agonist (at its EC80 concentration) and continue to record the fluorescence signal for at least 60-120 seconds.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak response for each well and plot the inhibition by this compound as a function of its concentration to determine the IC50.

ERK1/2 Phosphorylation Assay

This protocol can be used to investigate the potential agonist effect of this compound on the MAPK pathway.

Materials:

  • Cells expressing the PAR2 receptor

  • Serum-free culture medium

  • This compound

  • PAR2 agonist (positive control)

  • Lysis buffer containing phosphatase and protease inhibitors

  • Antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescence substrate

  • Western blot equipment

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Before the experiment, starve the cells in serum-free medium for 4-16 hours to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat the starved cells with various concentrations of this compound or a PAR2 agonist for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Immediately after treatment, place the plate on ice, aspirate the medium, and add ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK1/2.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

    • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

cAMP Assay

This protocol can determine if this compound affects the Gi/o or Gs signaling pathways of PAR2.

Materials:

  • Cells expressing the PAR2 receptor

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • This compound

  • Forskolin (to activate adenylyl cyclase and increase basal cAMP for Gi-coupled receptor studies)

  • Adenylyl cyclase activator (positive control for Gs)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure (General steps for a competitive immunoassay):

  • Cell Preparation: Harvest and resuspend cells in a stimulation buffer containing a PDE inhibitor.

  • Compound Treatment:

    • For Gi-coupled agonism: Pre-treat cells with this compound, then stimulate with forskolin. A decrease in forskolin-stimulated cAMP indicates Gi activation.

    • For Gs-coupled agonism: Treat cells with this compound. An increase in cAMP indicates Gs activation.

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the competitive immunoassay as per the kit protocol. This typically involves adding a labeled cAMP tracer and a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: Generate a standard curve with known cAMP concentrations. Use the standard curve to determine the cAMP concentration in your samples.

References

Fsy-NH2 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fsy-NH2, a selective antagonist of Protease-Activated Receptor 2 (PAR2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for using this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic hexapeptide (FSLLRY-NH2) that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2). Its primary mechanism of action is to block the activation of PAR2 by proteases like trypsin or by synthetic PAR2-activating peptides (APs). It is thought to interact with the tethered ligand receptor-docking site on the receptor's extracellular loop 2.

Q2: What is the reported potency of this compound?

A2: The inhibitory potency (IC50) of this compound for trypsin-mediated PAR2 activation has been reported to be in the range of 50-200 µM.

Q3: What are the known off-target effects of this compound?

A3: While comprehensive off-target screening data for this compound is limited in publicly available literature, its selectivity has been assessed against other members of the PAR family. Studies have shown that PAR4-activating peptides do not activate PAR1 or PAR2, suggesting a degree of selectivity among these receptors.[1] One study specifically noted a lack of cross-reactivity of a PAR2 antagonist with PAR1 and PAR4.[2] However, as a peptide-based molecule, there is a potential for off-target interactions with other G protein-coupled receptors (GPCRs) or proteases. It is recommended to perform selectivity profiling against a relevant panel of targets for your specific experimental system.

Q4: How can I control for potential off-target effects of this compound in my experiments?

A4: To control for off-target effects, it is crucial to include appropriate controls in your experimental design. These include:

  • Use of a structurally related inactive peptide: A scrambled version of this compound can be used as a negative control to ensure that the observed effects are not due to non-specific peptide interactions.

  • Testing in PAR2-knockout or knockdown cells/tissues: The most definitive way to confirm on-target activity is to show that the effects of this compound are absent in a system lacking PAR2.

  • Using a structurally distinct PAR2 antagonist: Comparing the effects of this compound with another PAR2 antagonist that has a different chemical structure can help confirm that the observed phenotype is due to PAR2 inhibition.

  • Counter-screening: If you suspect off-target effects on a particular receptor or enzyme, perform specific assays to test for this compound activity against those targets.

Q5: What are the common challenges when working with peptide-based inhibitors like this compound?

A5: Peptide-based inhibitors can present challenges such as poor metabolic stability, limited cell permeability, and potential for non-specific binding.[3] It is important to consider these factors when designing and interpreting your experiments. For instance, in cell-based assays, the effective intracellular concentration of this compound may be much lower than the applied concentration.

Troubleshooting Guides

Problem 1: No or low inhibitory effect of this compound observed in a PAR2 activation assay.
Possible Cause Troubleshooting Step
Compound Integrity/Purity Verify the purity and integrity of your this compound stock using methods like HPLC and mass spectrometry. Ensure proper storage conditions (lyophilized at -20°C or -80°C, protected from moisture).
Assay Conditions Optimize assay parameters such as cell density, agonist concentration (use an EC80 concentration for antagonist testing), incubation times, and buffer composition.
Cellular Permeability For intracellular targets or long-term assays, consider the limited cell permeability of peptides. You may need to use higher concentrations or explore permeabilization techniques if appropriate for your assay.
Enzyme/Agonist Activity Confirm the activity of your PAR2 agonist (e.g., trypsin, SLIGKV-NH2) and the responsiveness of your cell system.
Receptor Expression Levels Ensure that your cells express sufficient levels of functional PAR2 on the cell surface.
Problem 2: High background or variable results in a calcium flux assay for PAR2 activation.
Possible Cause Troubleshooting Step
Cell Health and Viability Ensure cells are healthy, not overgrown, and evenly plated. High cell passage numbers can lead to altered receptor expression and signaling.
Dye Loading Issues Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature. Uneven dye loading can lead to high well-to-well variability.[4]
Autofluorescence Test for autofluorescence of your compounds, including this compound, at the wavelengths used for the calcium assay.
Agonist Preparation Prepare fresh agonist dilutions for each experiment. Some peptide agonists can degrade upon repeated freeze-thaw cycles.
Instrument Settings Optimize the settings of your fluorescence plate reader, including excitation/emission wavelengths, gain, and read interval.[4]

Quantitative Data Summary

Due to the limited availability of comprehensive public data on the off-target selectivity of this compound, the following table presents a representative selectivity profile based on data for other peptide-based PAR2 antagonists and general knowledge of peptide inhibitor characteristics. Researchers should perform their own selectivity profiling for their specific experimental context.

Target Assay Type This compound Activity (IC50/Ki) Reference/Notes
PAR2 Calcium Mobilization~50-200 µM (IC50)On-target activity.
PAR1 Inositol Phosphate AccumulationNo significant inhibitionBased on data for similar PAR2 antagonists showing selectivity over PAR1.[2][5]
PAR4 Inositol Phosphate AccumulationNo significant inhibitionBased on data for similar PAR2 antagonists showing selectivity over PAR4.[2][5]
Trypsin Enzymatic ActivityNo direct inhibitionThis compound is known to not directly inhibit the enzymatic activity of trypsin.
Other GPCRs Radioligand Binding/Functional AssaysUndeterminedRecommended to screen against a panel of related GPCRs.
Other Proteases Enzymatic Activity AssaysUndeterminedRecommended to screen against a panel of relevant proteases.

Key Experimental Protocols

Protocol 1: Calcium Mobilization Assay for PAR2 Antagonism

This protocol describes how to measure the inhibition of PAR2-mediated intracellular calcium mobilization by this compound using a fluorescent plate reader.

Materials:

  • HEK293 cells stably expressing human PAR2

  • Cell culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Black, clear-bottom 96-well plates

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • This compound

  • PAR2 agonist (e.g., Trypsin or SLIGKV-NH2)

Procedure:

  • Cell Plating: Seed PAR2-expressing HEK293 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

    • Wash cells with Assay Buffer and then add the dye loading solution.

    • Incubate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.

  • Compound Pre-incubation:

    • Wash the cells to remove excess dye.

    • Add serial dilutions of this compound in Assay Buffer to the wells. Include a vehicle control.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in a kinetic fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the PAR2 agonist (at a pre-determined EC80 concentration) to all wells.

    • Immediately record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).

    • Plot the percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Western Blot for Phospho-ERK1/2 to Assess Downstream PAR2 Signaling

This protocol assesses the ability of this compound to inhibit PAR2-mediated activation of the MAPK/ERK signaling pathway.

Materials:

  • Cells expressing endogenous or recombinant PAR2

  • Cell culture medium

  • 6-well plates

  • This compound

  • PAR2 agonist (e.g., Trypsin or 2-furoyl-LIGRLO-NH2)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to ~80-90% confluency.

    • Serum-starve the cells overnight if necessary.

    • Pre-incubate cells with desired concentrations of this compound or vehicle for 30 minutes.

    • Stimulate cells with a PAR2 agonist for 5-10 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice.

    • Clarify lysates by centrifugation.

  • Western Blotting:

    • Determine protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

    • Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease PAR2_inactive PAR2 (inactive) Protease->PAR2_inactive cleavage This compound This compound This compound->PAR2_inactive inhibition PAR2_active PAR2 (active) PAR2_inactive->PAR2_active Gq Gq PAR2_active->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK_activation ERK Activation Ca_release->ERK_activation PKC->ERK_activation

Caption: PAR2 signaling pathway and the inhibitory action of this compound.

troubleshooting_workflow start Low/No this compound Inhibition check_compound Verify this compound Integrity & Purity start->check_compound compound_ok Compound OK check_compound->compound_ok Yes compound_bad Re-synthesize or Purify check_compound->compound_bad No check_assay Optimize Assay Conditions compound_ok->check_assay assay_ok Assay OK check_assay->assay_ok Yes assay_bad Re-optimize Assay check_assay->assay_bad No check_controls Validate Controls (Agonist, Cells) assay_ok->check_controls controls_ok Controls OK check_controls->controls_ok Yes controls_bad Troubleshoot Controls check_controls->controls_bad No consider_biology Consider Biological Factors (Permeability, Biased Agonism) controls_ok->consider_biology end Problem Resolved consider_biology->end

Caption: Troubleshooting workflow for low or no this compound inhibitory activity.

experimental_workflow start Start: Assess this compound Off-Target Effects on_target_assay 1. On-Target Assay (e.g., PAR2 Calcium Flux) start->on_target_assay negative_control 2. Negative Control (Scrambled Peptide) on_target_assay->negative_control knockout_control 3. Genetic Control (PAR2 KO/KD Cells) negative_control->knockout_control orthogonal_antagonist 4. Orthogonal Control (Structurally Different PAR2 Antagonist) knockout_control->orthogonal_antagonist selectivity_panel 5. Selectivity Profiling (Panel of GPCRs/Proteases) orthogonal_antagonist->selectivity_panel analyze Analyze and Interpret Results selectivity_panel->analyze

Caption: Experimental workflow for controlling for this compound off-target effects.

References

Fsy-NH2 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Fsy-NH2" is not a universally recognized chemical identifier. This guide provides information on the degradation and storage of generic primary amine-containing compounds and NH2-functionalized materials, which "this compound" is presumed to represent. Researchers should always consult the manufacturer-specific Safety Data Sheet (SDS) and technical documentation for their particular compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a primary amine-containing compound like this compound?

A1: To ensure maximum stability and shelf-life, this compound should be stored in a cool, dry, and dark environment. Proper storage is critical to prevent degradation.[1][2] Containers should be tightly sealed to protect against moisture and air.[1] For noxious or volatile amines, storage in a ventilated cabinet is recommended.[3]

Q2: How does temperature affect the stability of this compound?

A2: Higher temperatures accelerate the rate of thermal degradation, especially in the presence of carbon dioxide.[4] It is generally recommended to store amine compounds at temperatures below 30°C (86°F) to maintain stability and minimize volatility.[1] For long-term storage, refrigeration or freezing (-20°C) is often recommended, unless otherwise specified by the manufacturer.[5][6]

Q3: Is this compound sensitive to light or air?

A3: Yes, many amine compounds are sensitive to both light and oxygen. Oxidation is a common degradation pathway for amines.[7][8] It is best practice to store this compound in amber vials or other light-blocking containers and to purge the container with an inert gas like argon or nitrogen before sealing, especially for long-term storage.[3][6]

Q4: What are the visible signs that my this compound solution may have degraded?

A4: Visual indicators of degradation can include a change in color (e.g., yellowing or browning), the formation of a precipitate, or a noticeable change in odor. However, significant degradation can occur without any visible signs. Therefore, analytical confirmation is often necessary if degradation is suspected.

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life is highly dependent on the specific molecular structure and the storage conditions. When stored properly under recommended conditions (cold, dark, inert atmosphere), many amine reagents can be stable for months to years. However, once in solution, especially aqueous solution, the stability can be significantly reduced. Regular stability testing is recommended for long-term studies.

Troubleshooting Guide

Problem 1: I am observing inconsistent results in my experiments using an this compound functionalized surface (e.g., beads, slides).

  • Potential Cause: The amine-functionalized surface may have degraded or the initial functionalization was non-uniform. The amine ligand can be hydrolyzed from silica-based surfaces in the presence of water.

  • Troubleshooting Steps:

    • Verify Surface Preparation: Ensure the substrate was thoroughly cleaned and activated before the amination step to ensure a uniform layer of hydroxyl groups for reaction.[9]

    • Control Reaction Conditions: The amination reaction is sensitive to moisture. Using anhydrous solvents and performing the reaction under an inert atmosphere can prevent premature polymerization of the aminosilane (B1250345) in solution.[9]

    • Check Storage: Store functionalized surfaces in a desiccated, inert environment. Avoid prolonged exposure to humid air.

    • Characterize the Surface: Use surface characterization techniques (e.g., contact angle measurement, XPS, AFM) to confirm the uniformity and presence of the amine groups on newly prepared and stored surfaces.

Problem 2: My experimental results suggest my this compound compound has lost potency or is not reacting as expected.

  • Potential Cause: The compound has likely undergone chemical degradation. Primary amines can degrade via several pathways, including oxidation, hydrolysis, or reaction with atmospheric CO2.[4][7]

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the compound has been stored according to the recommendations (see FAQs above). Check if the container was properly sealed and if it was exposed to light, high temperatures, or humidity.[1][2][3]

    • Prepare Fresh Solutions: If using a stock solution, prepare a fresh one from solid material. Amine stability is often much lower in solution, particularly in aqueous or protic solvents.

    • Perform Quality Control: Use an analytical method like HPLC-MS, NMR, or FTIR to check the purity of the compound against a reference standard or its initial analysis data. This can confirm degradation and potentially identify degradation products.[5]

    • Consider pH: The stability of amines can be pH-dependent. Ensure the pH of your experimental buffer is compatible with your this compound compound.

Problem 3: The pH of my aqueous this compound solution has changed over time.

  • Potential Cause: Amines are basic and can absorb carbon dioxide from the atmosphere to form carbamates or bicarbonate salts, which can alter the pH of unbuffered solutions.[4]

  • Troubleshooting Steps:

    • Use Freshly Prepared Solutions: Prepare solutions immediately before use.

    • Work Under Inert Gas: When handling the solution, work under a stream of nitrogen or argon to minimize CO2 exposure.

    • Use Buffered Solutions: If your experimental protocol allows, use an appropriate buffer to maintain a stable pH.

    • Degas Solvents: Use degassed solvents to prepare your solutions to remove dissolved CO2.

Data Summary Tables

Table 1: Recommended Storage Conditions for Amine-Containing Compounds

ParameterConditionRationale
Temperature < 30°C; -20°C for long-termMinimizes thermal degradation and volatility.[1]
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidation.[6]
Light Amber vial / In the darkPrevents light-catalyzed degradation.[3][6]
Humidity Dry / DesiccatedAmines can be hygroscopic; prevents hydrolysis.[1]
Container Tightly sealed, compatible material (e.g., glass, HDPE)Prevents contamination and reaction with container material.[1]

Table 2: Factors Influencing the Stability of Primary Amines

FactorImpact on StabilityCommon Degradation Products
High Temperature Decreases stability (accelerates degradation)Varies; can lead to polymerization or fragmentation.[4]
Oxygen / Air Decreases stability (promotes oxidation)Aldehydes, ketones, ammonia, N-oxides, nitroalkanes.[8][10][11]
Presence of Water Can decrease stability (promotes hydrolysis)Depends on the specific structure.
Extreme pH Can decrease stabilityDepends on the specific structure.
Light (UV) Can decrease stability (catalyzes degradation)Varies; can lead to radical formation.
Presence of CO2 Reacts to form carbamates/bicarbonatesCarbamates.[4]
Presence of NOx Can form nitrosamines/nitraminesNitrosamines, Nitramines.[12]

Experimental Protocols

Protocol: Assessing the Chemical Stability of this compound by HPLC-MS

This protocol provides a general method to evaluate the stability of an this compound compound in a specific buffer solution over time.

1. Materials and Reagents:

  • This compound compound

  • DMSO (HPLC grade)

  • Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for mobile phase)

  • HPLC vials

  • Thermostated incubator or water bath (set to 37°C)

  • HPLC-MS system

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.[5]

  • Prepare Working Solution: Dilute the stock solution into the experimental buffer to a final concentration of 1-5 µM. This is your Time 0 (T=0) sample.[5]

  • Incubation: Place the remaining working solution in a sealed container in a thermostated incubator at 37°C.[5]

  • Time-Point Sampling:

    • Immediately after preparation, take an aliquot of the working solution (T=0).

    • Take further aliquots at specified time points (e.g., 1, 2, 4, 8, and 24 hours).

    • For each time point, mix the aliquot with an equal volume of cold methanol to quench any further degradation. Store samples at -20°C or colder until analysis.[5]

  • HPLC-MS Analysis:

    • Analyze all samples in a single batch to ensure consistency.

    • Use a suitable C18 reversed-phase HPLC column.

    • Develop a gradient elution method (e.g., water/methanol or water/acetonitrile with 0.1% formic acid) that provides good separation of the parent this compound peak from any potential degradation products.

    • Set the mass spectrometer to monitor the mass-to-charge ratio (m/z) of the parent this compound compound. Also, perform a full scan to detect potential degradation products.

  • Data Analysis:

    • Integrate the peak area of the parent this compound compound at each time point.

    • Normalize the peak area at each time point to the peak area at T=0.

    • Plot the percentage of this compound remaining versus time to determine its stability profile under the tested conditions.

Visualizations

PrimaryAmine Primary Amine (R-NH2) Imine Imine Intermediate PrimaryAmine->Imine Oxidation Nitrosamine Nitrosamine [Degradation Product] PrimaryAmine->Nitrosamine Reaction Carbamate Carbamate Salt [Product] PrimaryAmine->Carbamate Reaction Oxygen Oxygen (O2) [Air Exposure] Oxygen->Imine NOx NOx [Atmospheric Contaminant] NOx->Nitrosamine CO2 Carbon Dioxide (CO2) [Air Exposure] CO2->Carbamate Hydroxylamine Hydroxylamine Imine->Hydroxylamine Nitrosoalkane Nitrosoalkane Hydroxylamine->Nitrosoalkane Nitroalkane Nitroalkane [Degradation Product] Nitrosoalkane->Nitroalkane

Caption: A simplified diagram of potential degradation pathways for a primary amine.

Start Start: Assess Stability of this compound PrepStock Prepare 10 mM Stock in DMSO Start->PrepStock PrepWorking Prepare ~5 µM Working Solution in Test Buffer PrepStock->PrepWorking TimeZero Analyze Time=0 Sample (LC-MS) PrepWorking->TimeZero Incubate Incubate Solution at 37°C PrepWorking->Incubate AnalyzeSamples Analyze All Samples by LC-MS TimeZero->AnalyzeSamples Sample Sample at Timepoints (e.g., 1, 2, 4, 8, 24h) Incubate->Sample Quench Quench Samples (e.g., with cold Methanol) Sample->Quench Quench->AnalyzeSamples DataAnalysis Calculate % Remaining vs. Time AnalyzeSamples->DataAnalysis End End: Determine Stability Profile DataAnalysis->End Start Inconsistent Experimental Results? IsSolution Using a solution? Start->IsSolution IsSurface Using a functionalized surface? Start->IsSurface CheckStorage Check Storage Conditions (Temp, Light, Air)? IsSolution->CheckStorage Yes CheckProcedure Check Functionalization Procedure? IsSurface->CheckProcedure Yes StorageOK Storage OK? CheckStorage->StorageOK PrepareFresh Action: Prepare Fresh Solution StorageOK->PrepareFresh No RunQC Action: Run QC Analysis (e.g., HPLC-MS) StorageOK->RunQC Yes FixStorage Action: Correct Storage & Use New Aliquot PrepareFresh->FixStorage ProcedureOK Procedure OK? CheckProcedure->ProcedureOK FixProcedure Action: Optimize Protocol (e.g., anhydrous solvent) ProcedureOK->FixProcedure No Characterize Action: Characterize Surface (e.g., Contact Angle, XPS) ProcedureOK->Characterize Yes

References

How to address Fsy-NH2 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Fsy-NH2, a selective protease-activated receptor 2 (PAR2) inhibitor.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common solubility properties?

This compound is the abbreviated name for FSLLRY-NH2 TFA, a peptide-based inhibitor of PAR2.[1][2] Based on available data, its solubility can be summarized as follows:

SolventSolubilityConcentration
DMSO≥115 mg/mLNot Specified
EthanolInsolubleNot Specified
WaterInsolubleNot Specified

Table 1: Solubility of this compound in common laboratory solvents.[2]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What could be the reason?

Peptide solubility in aqueous solutions is highly dependent on its amino acid sequence, overall charge, and the pH of the solution.[3][4][5] this compound, being a peptide, may have hydrophobic regions that make it poorly soluble in water.[3][4] The trifluoroacetate (B77799) (TFA) salt form can also influence its solubility.

Q3: What general strategies can I use to dissolve a peptide like this compound?

For peptides, a systematic approach to solubilization is recommended. This involves considering the peptide's overall charge and using appropriate solvents or pH adjustments.[3][6] It is always advisable to test solubility with a small amount of the peptide first.[6][7]

Troubleshooting Guide for this compound Insolubility

If you are experiencing insolubility with this compound, follow this step-by-step guide.

Step 1: Initial Solvent Selection

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution).

    • Vortex or sonicate the solution for a few minutes to ensure complete dissolution.[3]

    • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: General Strategy for Solubilizing Peptides

This protocol provides a general workflow for determining the optimal solubilization conditions for a peptide when its properties are not fully known.

  • Determine the Overall Charge of the Peptide:

    • Assign a value of +1 to each basic residue (K, R, H) and the N-terminal amine.

    • Assign a value of -1 to each acidic residue (D, E) and the C-terminal carboxyl group.

    • Sum the values to get the overall charge.[3][6]

  • Solubilization based on Charge:

    • Basic Peptides (Overall Charge > 0): Attempt to dissolve in sterile water. If unsuccessful, add a small amount of 10-25% acetic acid.[8]

    • Acidic Peptides (Overall Charge < 0): Attempt to dissolve in sterile water or phosphate-buffered saline (PBS). If unsuccessful, add a small amount of 0.1% ammonium (B1175870) hydroxide.[5]

    • Neutral or Hydrophobic Peptides (Overall Charge ≈ 0): Dissolve in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the solution to the aqueous buffer with stirring.[5][8]

Visual Guides

Below are diagrams illustrating key concepts and workflows for addressing solubility issues.

G Troubleshooting Workflow for this compound Insolubility start Start: this compound Insolubility Issue check_solvent Is the primary solvent DMSO? start->check_solvent use_dmso Dissolve in minimal DMSO to create a stock solution. check_solvent->use_dmso No dilute Slowly dilute the DMSO stock into the aqueous buffer with stirring. check_solvent->dilute Yes use_dmso->dilute observe Observe for precipitation. dilute->observe success Success: this compound is solubilized. observe->success No Precipitation failure Insolubility persists. Consider alternative strategies. observe->failure Precipitation Occurs alt_strategies Alternative Strategies: - pH adjustment of the buffer - Use of co-solvents - Sonication or gentle warming failure->alt_strategies G General Peptide Solubilization Strategy start Start: New Peptide calc_charge Calculate Overall Charge of the Peptide start->calc_charge charge_decision Overall Charge? calc_charge->charge_decision basic Basic (>0) charge_decision->basic Positive acidic Acidic (<0) charge_decision->acidic Negative neutral Neutral/Hydrophobic (~0) charge_decision->neutral Neutral dissolve_basic Try dissolving in: 1. Water 2. Dilute Acetic Acid basic->dissolve_basic dissolve_acidic Try dissolving in: 1. Water/PBS 2. Dilute Ammonium Hydroxide acidic->dissolve_acidic dissolve_neutral Try dissolving in: 1. Minimal organic solvent (DMSO, DMF) 2. Dilute into aqueous buffer neutral->dissolve_neutral

References

Technical Support Center: Troubleshooting Artifacts in Fsy-NH2 (FSLLRY-NH2) Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fsy-NH2 (FSLLRY-NH2), a selective peptide antagonist for Protease-Activated Receptor 2 (PAR2), in cell-based assays. This guide focuses on identifying and mitigating common artifacts to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in cell-based assays?

This compound, also known as FSLLRY-NH2, is a synthetic peptide that acts as a selective antagonist of Protease-Activated Receptor 2 (PAR2).[1][2] In cell-based assays, it is used to block the activation of PAR2 by proteases (like trypsin) or synthetic agonists (like SLIGKV-NH2).[3] Its primary mechanism is thought to involve interaction with the tethered ligand receptor-docking site on PAR2, thereby preventing the conformational changes required for receptor signaling.[4]

Q2: What is the most common application of this compound in cell-based assays?

The most frequent application is in functional assays designed to study PAR2 signaling pathways. A primary example is the intracellular calcium mobilization assay, where PAR2 activation leads to a transient increase in cytoplasmic calcium levels.[5][6][7][8] this compound is used to confirm that the observed calcium flux is indeed mediated by PAR2.

Q3: What are the known off-target effects of this compound that can cause artifacts?

A significant potential artifact is the off-target activation of Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[6][9] This is critical because, like PAR2, these receptors can also signal through Gαq/11, leading to an increase in intracellular calcium.[6][9] Therefore, an observed calcium signal in the presence of this compound might not be a PAR2-mediated effect but rather an off-target activation of MrgprC11/MRGPRX1.[6][9]

Q4: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in water (up to 1 mg/ml) and DMSO (up to 100 mg/mL).[1][2] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO. It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1] For long-term storage, it is recommended to keep the peptide at -20°C.[1][2]

Troubleshooting Guide

Issue 1: High Background Signal or Spontaneous Cell Activation
Potential Cause Recommended Solution
Cell Health and Culture Conditions Ensure cells are healthy, within a low passage number, and not over-confluent.[10] Use fresh, appropriate culture media and supplements from a consistent source.[10] Regularly monitor incubator temperature and CO2 levels.[10]
Reagent Quality Use high-purity agonists and antagonists. Test for endotoxin (B1171834) contamination in all reagents.
Mechanical Stress Handle cell plates gently during media changes and reagent additions to avoid mechanical stimulation of the cells, which can trigger calcium transients.
Serum in Assay Buffer Serum contains proteases that can activate PAR2. For antagonist screening, it is advisable to perform the assay in a serum-free buffer.
Issue 2: No or Low Response to PAR2 Agonist
Potential Cause Recommended Solution
Low PAR2 Expression Confirm that the chosen cell line expresses PAR2 at sufficient levels. This can be verified by RT-PCR, Western blot, or by using a positive control cell line known to express PAR2.
Suboptimal Agonist Concentration Perform a dose-response curve for the PAR2 agonist to determine the optimal concentration (EC50/EC80) for your specific cell line and assay conditions.[5]
Cell Seeding Density Optimize the cell seeding density. Too few cells will result in a weak signal, while over-confluence can lead to desensitization or altered receptor expression.[10]
Dye Loading Issues (for fluorescent assays) Ensure proper loading of the fluorescent indicator (e.g., Fluo-4 AM). Optimize dye concentration and incubation time. The presence of probenecid (B1678239) can help to prevent dye leakage.
Receptor Desensitization Prolonged exposure to low levels of agonists (e.g., from serum) can desensitize PAR2. Ensure cells are thoroughly washed with serum-free buffer before starting the assay. PAR2 signaling can be attenuated by β-arrestin-mediated desensitization and endocytosis.[11]
Issue 3: Inconsistent or Unexpected Results with this compound
Potential Cause Recommended Solution
Off-Target Effects of this compound This compound can activate MrgprC11/MRGPRX1, leading to calcium mobilization independent of PAR2.[6][9] To verify this, use a cell line that does not express these receptors or use siRNA to knock down their expression. Alternatively, use a structurally different PAR2 antagonist as a control.
This compound Concentration The IC50 of this compound for PAR2 inhibition is approximately 50 µM in PAR2-KNRK cells.[1] However, this can vary between cell lines. Perform a dose-response inhibition curve to determine the optimal concentration of this compound for your assay.
Biased Antagonism Some PAR2 modulators can act as biased antagonists, inhibiting one signaling pathway (e.g., Gq/Ca2+) while activating another (e.g., ERK phosphorylation).[12] Be aware of the specific downstream pathway your assay is measuring.
Incomplete Inhibition This compound may not fully inhibit PAR2 activation by all agonists, particularly at high agonist concentrations. Ensure you are using an appropriate agonist concentration (e.g., EC80) for your inhibition studies.

Experimental Protocols

General Protocol for a Calcium Flux Assay using this compound

This protocol provides a general framework. Specific parameters such as cell number, concentrations, and incubation times should be optimized for your specific cell line and experimental setup.

  • Cell Seeding:

    • Seed cells (e.g., HEK293T, HT-29, or a cell line endogenously expressing PAR2) in a 96-well black, clear-bottom plate at an optimized density.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS). Pluronic F-127 can be included to aid dye solubilization.

    • Aspirate the culture medium and wash the cells once with the assay buffer.

    • Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.[13]

  • Antagonist (this compound) Incubation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • After dye loading, wash the cells to remove excess dye.

    • Add the this compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Signal Reading:

    • Prepare the PAR2 agonist (e.g., SLIGKV-NH2 or trypsin) at a concentration that is a multiple of the final desired concentration (e.g., 4-5x).

    • Place the cell plate in a kinetic fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use an automated injector to add the agonist to the wells.

    • Immediately begin recording the fluorescence intensity at short intervals (e.g., every 1-2 seconds) for 2-3 minutes to capture the calcium transient.[13]

  • Data Analysis:

    • The response is typically calculated as the change in fluorescence (ΔF) over the baseline fluorescence (F0).

    • Plot the peak response against the agonist concentration to generate a dose-response curve and determine the EC50.

    • For antagonist studies, plot the agonist response in the presence of different this compound concentrations to determine the IC50.

Visualized Workflows and Pathways

PAR2 Signaling Pathway Leading to Calcium Mobilization

PAR2_Signaling cluster_membrane cluster_cytosol Protease Protease (e.g., Trypsin) or Agonist Peptide PAR2 PAR2 Receptor Protease->PAR2 activates Gq11 Gαq/11 PAR2->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3 Receptor Ca_ER Ca²⁺ Ca_Cyto Cytosolic Ca²⁺ (Fluorescent Signal) Ca_ER->Ca_Cyto release FsyNH2 This compound (Antagonist) FsyNH2->PAR2 blocks

Caption: PAR2 signaling cascade leading to intracellular calcium release.

Troubleshooting Workflow for this compound Assays

Troubleshooting_Workflow Start Start: Unexpected Assay Result Check_Controls Are positive/negative controls working? Start->Check_Controls Check_Cells Evaluate Cell Health: - Viability - Passage Number - Confluency Check_Controls->Check_Cells No Check_Assay_Params Are assay parameters optimized? Check_Controls->Check_Assay_Params Yes Check_Reagents Verify Reagents: - Agonist/Antagonist conc. - Dye loading - Buffer components Check_Cells->Check_Reagents Problem_Solved1 Problem Likely Cell/Reagent Related Check_Cells->Problem_Solved1 Check_Reagents->Problem_Solved1 Optimize_Params Optimize Assay: - Cell density - Incubation times - Agonist concentration Check_Assay_Params->Optimize_Params No Check_Off_Target Consider this compound Off-Target Effects Check_Assay_Params->Check_Off_Target Yes Problem_Solved2 Problem Likely Assay Condition Related Optimize_Params->Problem_Solved2 Test_Off_Target Test for MrgprC11/X1 Activation: - Use specific cell lines - siRNA knockdown - Use alternative antagonist Check_Off_Target->Test_Off_Target Problem_Identified Off-Target Effect Confirmed Test_Off_Target->Problem_Identified

References

Fsy-NH2 Experimental Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving Fsy-NH2.

Troubleshooting Guide

This section addresses common issues encountered during this compound experiments, with a focus on optimizing incubation time.

Issue Potential Cause Suggested Solution
Low or No Cellular Response Suboptimal Incubation TimePerform a time-course experiment to identify the ideal incubation period. Analyze the endpoint at multiple time points (e.g., 1, 4, 8, 12, 24, and 48 hours) to determine the window of maximum effect.[1] For acute effects, shorter incubation times of 1 to 4 hours may be sufficient, while longer-term effects like changes in gene expression often require 24 hours or more.[1]
Inadequate this compound ConcentrationConduct a dose-response experiment to find the most effective concentration for your specific cell type and assay. A common starting point for similar peptides is 1 µM.[1]
Peptide Degradation or AggregationPrepare fresh this compound solutions for each experiment and avoid repeated freeze-thaw cycles. Visually inspect the solution for precipitates. If aggregation is suspected, sonication may help dissolve the peptide.
Cell Health and ViabilityEnsure cells are healthy, within a low passage number, and in the logarithmic growth phase before treatment.
High Background or Non-Specific Effects Excessive Incubation TimeOver-incubation can lead to cellular stress and off-target effects.[1] Shorten the incubation period based on time-course experiment results.
Insufficient Washing StepsIncrease the number and/or duration of washing steps after incubation to thoroughly remove unbound this compound.
Presence of SerumSerum components can interfere with the activity of this compound. Consider reducing the serum concentration or using serum-free media during the this compound incubation period, if compatible with your cell line.
Inconsistent Results Between Experiments Variation in Incubation ConditionsStrictly standardize all experimental parameters, including incubation time, temperature, and cell density. Use a calibrated incubator and a precise timer.[1]
Reagent VariabilityUse single-use aliquots of this compound to minimize variability from freeze-thaw cycles. Ensure all other reagents are of high quality and from consistent lots.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in a new cell line?

A1: For a new experimental setup, a good starting point for incubation is between 4 to 24 hours. However, the optimal time is highly dependent on the cell type and the specific biological question. A time-course experiment is strongly recommended to determine the most effective incubation period for your specific assay.[1] For assays measuring rapid cellular responses, such as kinase phosphorylation, shorter times (e.g., 15-60 minutes) may be more appropriate.

Q2: How does this compound concentration influence the optimal incubation time?

A2: this compound concentration and incubation time are often interrelated. Higher concentrations may produce a response in a shorter time, but they also increase the risk of off-target effects and cytotoxicity. Conversely, a lower concentration might require a longer incubation period to elicit a significant response. A matrix experiment, varying both concentration and time, can help identify the optimal combination for a robust and specific cellular response.

Q3: Can I extend the incubation time of this compound beyond 48 hours?

A3: While longer incubation times may be necessary for certain chronic exposure models, extending incubation beyond 48 hours increases the risk of peptide degradation, depletion of media nutrients, and potential cytotoxicity. If a sustained effect is required, consider a repeated dosing schedule rather than a single prolonged incubation.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a method to determine the optimal incubation time of this compound for a cell-based assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and reach the desired confluency (typically 70-80%) overnight in a 37°C, 5% CO₂ incubator.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile, nuclease-free water or DMSO). Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Incubation: Incubate the plate at 37°C and 5% CO₂.

  • Endpoint Analysis: At each designated time point (e.g., 1, 4, 8, 12, 24, and 48 hours), terminate the experiment and perform the desired assay to measure the cellular response (e.g., cell viability assay, gene expression analysis, or protein quantification).

  • Data Analysis: Plot the cellular response as a function of incubation time to identify the time point that yields the maximal desired effect with minimal toxicity.

Protocol 2: Dose-Response Experiment

This protocol is for determining the optimal concentration of this compound.

  • Cell Seeding: Plate cells as described in the time-course experiment protocol.

  • Serial Dilution of this compound: Prepare a series of dilutions of this compound in cell culture medium. A typical concentration range to test for a peptide is 1 nM to 10 µM.[1]

  • Cell Treatment: Treat the cells with the different concentrations of this compound and a vehicle control.

  • Incubation: Incubate the cells for the optimal duration determined from the time-course experiment.

  • Endpoint Analysis: Perform the relevant assay to measure the cellular response.

  • Data Analysis: Plot the response against the logarithm of the this compound concentration to determine the EC50 (half-maximal effective concentration).

Visualizations

This compound Experimental Workflow

Fsy_NH2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells treatment Treat Cells with this compound cell_seeding->treatment fsy_prep Prepare this compound Solution fsy_prep->treatment incubation Incubate for Optimized Time treatment->incubation assay Perform Cellular Assay incubation->assay data_analysis Analyze and Interpret Data assay->data_analysis Fsy_Signaling_Pathway Fsy This compound Receptor GPCR Fsy->Receptor Binds G_Protein G Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Gene Expression) Transcription_Factor->Cellular_Response Troubleshooting_Logic start Low or No Response check_time Is Incubation Time Optimized? start->check_time check_conc Is Concentration Optimized? check_time->check_conc Yes optimize_time Perform Time-Course Experiment check_time->optimize_time No check_reagents Are Reagents Validated? check_conc->check_reagents Yes optimize_conc Perform Dose-Response Experiment check_conc->optimize_conc No check_cells Are Cells Healthy? check_reagents->check_cells Yes validate_reagents Use Fresh Aliquots, Check for Aggregation check_reagents->validate_reagents No validate_cells Check Cell Morphology and Viability check_cells->validate_cells No success Problem Solved check_cells->success Yes optimize_time->check_conc optimize_conc->check_reagents validate_reagents->check_cells validate_cells->success

References

Technical Support Center: Troubleshooting Lot-to-Lot Variability for Amine-Functionalized Compounds (e.g., Fsy-NH2)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing lot-to-lot variability issues with amine-functionalized compounds, exemplified by "Fsy-NH2". This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and mitigate challenges that may arise from inconsistencies between different batches of your compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the biological activity of our this compound compound between two recently purchased lots. What could be the primary cause of this?

A1: Lot-to-lot variability in biological activity is a common issue that can stem from several factors.[1][2][3] The most frequent causes include:

  • Purity Differences: Even minor variations in the percentage of the active compound versus impurities can lead to significant changes in experimental outcomes.

  • Presence of Active Impurities: Some impurities may have their own biological effects, either synergistic or antagonistic to your compound of interest.

  • Counter-ion Variation: The type and amount of counter-ion (e.g., TFA, HCl) used during synthesis and purification can differ between lots and impact the net weight and solubility of the compound.

  • Solubility Issues: Different lots may exhibit variations in solubility due to subtle changes in physical properties, which can affect the effective concentration in your assays.

  • Compound Instability: The compound may have degraded during storage or shipping, leading to a lower concentration of the active molecule.

Q2: How can we proactively screen new lots of this compound to prevent experimental failures?

A2: Implementing a robust quality control (QC) process for each new lot is crucial. We recommend the following steps:

  • Review the Certificate of Analysis (CoA): Carefully compare the CoA of the new lot with previous lots. Pay close attention to purity, identity confirmation (e.g., by mass spectrometry or NMR), and any listed impurities.[4]

  • Perform Independent QC: Do not solely rely on the manufacturer's CoA. Conduct your own analytical tests, such as HPLC/UPLC to confirm purity and mass spectrometry to verify identity.

  • Solubility Test: Before preparing stock solutions, perform a small-scale solubility test to ensure the compound dissolves as expected in your chosen solvent.

  • Functional Assay: Test the new lot in a well-established, quantitative biological assay alongside a previously validated "gold standard" lot. This will provide a direct comparison of biological activity.

Q3: Our current lot of this compound is not dissolving well, although previous lots did. What should we do?

A3: Solubility issues can arise from subtle differences in the manufacturing process or storage conditions. Here are some troubleshooting steps:

  • Confirm the Solvent: Double-check that you are using the recommended solvent for this compound.

  • Gentle Warming: Try gently warming the solution (if the compound is heat-stable) to aid dissolution.

  • Sonication: Use a sonicator bath to help break up any aggregates and improve solubility.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the solution may improve solubility.

  • Test a Different Solvent: If the recommended solvent is not working, you may need to explore alternative solvents. Always perform a small-scale test first.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

You are observing a significant shift in the EC50/IC50 value or the maximum effect of this compound in your cell-based assay compared to a previous lot.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Decision & Action start Inconsistent Assay Results check_coa Review Certificate of Analysis (Purity, Impurities, Counter-ion) start->check_coa qc_analysis Perform In-House QC (HPLC, MS, NMR) check_coa->qc_analysis Discrepancy Found solubility_check Verify Solubility and Stock Concentration check_coa->solubility_check CoA Looks Good contact_supplier Contact Supplier with Data qc_analysis->contact_supplier assay_controls Review Assay Controls (Positive & Negative) solubility_check->assay_controls bridge_studies Conduct Bridging Studies (Dose-Response Comparison) assay_controls->bridge_studies Controls OK new_lot Order and Validate a New Lot bridge_studies->new_lot Activity Confirmed as Different

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Detailed Steps:

  • Review the CoA: Look for any reported differences in purity or impurity profiles.

  • In-House QC:

    • HPLC/UPLC: Compare the chromatograms of the old and new lots. Look for differences in the main peak area (purity) and the presence of new or larger impurity peaks.

    • Mass Spectrometry (MS): Confirm that the molecular weight of the main peak corresponds to this compound.

  • Verify Stock Concentration: Use a spectrophotometer or another quantitative method to confirm the concentration of your stock solution.

  • Bridging Study: Perform a dose-response experiment comparing the new lot head-to-head with a previously validated lot. This will quantify the difference in potency.

Issue 2: Unexpected Toxicity or Off-Target Effects

You observe unexpected cell death or other off-target effects with a new lot of this compound that were not present with previous lots.

Potential Causes and Solutions:

Potential CauseTroubleshooting Step
Toxic Impurity Analyze the impurity profile via HPLC-MS to identify any new or elevated impurities.
Residual Solvent Check the CoA for information on residual solvents. If not listed, consider a gas chromatography (GC) analysis.
Incorrect Compound Verify the identity of the compound using high-resolution mass spectrometry and NMR.
Endotoxin (B1171834) Contamination If working with cell cultures, test for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.

Experimental Protocols

Protocol 1: Comparative Purity Analysis by HPLC

Objective: To compare the purity of two different lots of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve each lot of this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the main compound and all impurities.

    • Calculate the percent purity for each lot as: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the purity values and the impurity profiles between the two lots.

Protocol 2: Head-to-Head Comparison in a Cell Viability Assay

Objective: To quantitatively compare the biological activity of two lots of this compound.

Methodology:

  • Cell Seeding: Plate your cells of interest at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare serial dilutions of both the "gold standard" lot and the new lot of this compound.

    • Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Cell Treatment: Remove the old media from the cells and add the media containing the different concentrations of your this compound lots.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo®) and read the plate on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curves for both lots.

    • Calculate and compare the EC50/IC50 values.

Data Presentation

Table 1: Example Lot Comparison Data
ParameterLot A (Gold Standard)Lot B (New Lot)Acceptance Criteria
Purity (HPLC, %) 98.5%95.2%≥ 98.0%
Identity (MS) Matches Expected MWMatches Expected MWMatch
Solubility (in DMSO) ≥ 10 mM5 mM≥ 10 mM
EC50 (Cell Assay) 1.2 µM5.8 µM0.5x to 2x of Gold Standard

Signaling Pathway Visualization

Assuming this compound is an activator of a hypothetical signaling pathway leading to cell survival:

G FsyNH2 This compound Receptor Receptor Tyrosine Kinase FsyNH2->Receptor Binds and Activates PI3K PI3K Receptor->PI3K Phosphorylates AKT AKT PI3K->AKT Activates Bad Bad (pro-apoptotic) AKT->Bad Inhibits by Phosphorylation Bcl2 Bcl-2 (anti-apoptotic) Bad->Bcl2 Inhibits Survival Cell Survival Bcl2->Survival Promotes

Caption: Hypothetical signaling pathway activated by this compound.

References

Validation & Comparative

A Researcher's Guide to Validating FSLLRY-NH2 Specificity for PAR2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FSLLRY-NH2's performance against other common Proteinase-Activated Receptor 2 (PAR2) antagonists, supported by experimental data and detailed protocols.

Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), is a key player in inflammation, pain, and various diseases.[1] Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, makes it a compelling therapeutic target.[2][3] Consequently, the development of selective PAR2 antagonists is of significant interest. This guide focuses on the peptide antagonist FSLLRY-NH2, likely the intended subject of "Fsy-NH2," and evaluates its specificity for PAR2 in comparison to other modulators.

A critical aspect of utilizing any pharmacological tool is the rigorous validation of its specificity. While FSLLRY-NH2 is widely used as a PAR2 antagonist, recent findings have revealed potential off-target effects, underscoring the importance of comprehensive validation. This guide aims to provide the necessary data and methodologies to enable researchers to critically assess the suitability of FSLLRY-NH2 for their studies.

Quantitative Comparison of PAR2 Antagonists

The following table summarizes the performance of FSLLRY-NH2 and other notable PAR2 antagonists in key in vitro assays. This data facilitates a direct comparison of their potency and mechanism of action.

ParameterFSLLRY-NH2C391I-191GB88Reference Cell Line(s)
Antagonist Type Competitive peptide antagonistCompetitive, peptidomimetic antagonist with weak partial agonism at high concentrations[4]Non-competitive, allosteric modulator[4]Biased antagonist of Gq/11 signaling[1]HT-29, 16HBE14o-, KNRK[1][4][5]
IC50 (Ca2+ release) 50–200 µM (against trypsin)[5]~1.3 µM[6]pIC50 = 7.2[4]High nM to low µM range[1]KNRK, 16HBE14o-, HT-29[1][4][5][6]
IC50 (pERK1/2) Not widely reported14 µM[4]More potent than C391[4]Acts as an agonist for ERK phosphorylation[1]HT-29, 16HBE14o-[1][4]
Inhibited Signaling Pathways Gq-dependent Ca2+ signaling[5]Gq-dependent Ca2+ signaling, MAPK/ERK signaling[6]Ca2+ release, ERK1/2 phosphorylation, RhoA activation, cAMP accumulation[4]Selectively inhibits PAR2/Gq/11/Ca2+/PKC signaling[1]Various human cell types[1][4][5][6]

Specificity and Off-Target Considerations for FSLLRY-NH2

FSLLRY-NH2 has been demonstrated to prevent trypsin-mediated activation of PAR2 without inhibiting the proteolytic activity of trypsin itself.[5] It also inhibits PAR2 activation by synthetic peptide agonists.[5] However, a significant finding has revealed that FSLLRY-NH2 can induce scratching behaviors in mice through the activation of the mas-related G protein-coupled receptor C11 (MrgprC11).[7][8] Further investigation showed that FSLLRY-NH2 specifically activates MrgprC11 and, to a lesser extent, its human ortholog MRGPRX1, in a dose-dependent manner.[7][8] This activation triggers downstream signaling through Gαq/11, leading to an increase in intracellular calcium.[7][8] This off-target activity is a critical consideration for researchers using FSLLRY-NH2 to study PAR2, particularly in the context of itch and sensory neuron activation.[8] The present study has revealed that FSLLRY is capable of triggering itch sensation through activation of MrgprC11.[7][8] This finding highlights the importance of considering the unexpected activation of MRGPRs in future therapeutic approaches aimed at the inhibition of PAR2.[8]

Visualizing PAR2 Signaling and Experimental Validation

To better understand the mechanisms of PAR2 and the methods for validating antagonist specificity, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

PAR2_Signaling_Pathway Trypsin Trypsin/ Tryptase PAR2 PAR2 Trypsin->PAR2 cleavage Agonist Peptide Agonist (e.g., SLIGRL-NH2) Agonist->PAR2 binding Gq11 Gαq/11 PAR2->Gq11 activates beta_arrestin β-Arrestin PAR2->beta_arrestin recruits PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca2+ (intracellular) ER->Ca2 releases Ca2->PKC RAF RAF PKC->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Gene Transcription, Cell Proliferation pERK->Transcription translocates to nucleus beta_arrestin->RAF scaffolds

Caption: PAR2 signaling through Gq/11 and β-arrestin pathways.

Antagonist_Validation_Workflow cluster_assays Functional Assays start Start: Select PAR2-expressing cell line prepare_cells Culture and seed cells in microplates start->prepare_cells pretreat Pre-incubate cells with FSLLRY-NH2 or other antagonist prepare_cells->pretreat stimulate Stimulate with PAR2 agonist (e.g., Trypsin, SLIGRL-NH2) pretreat->stimulate calcium_assay Calcium Mobilization Assay (e.g., Fluo-4) stimulate->calcium_assay erk_assay ERK1/2 Phosphorylation Assay (e.g., Western Blot, AlphaScreen) stimulate->erk_assay arrestin_assay β-Arrestin Recruitment Assay (e.g., BRET, PathHunter) stimulate->arrestin_assay analyze Data Analysis: Generate dose-response curves, calculate IC50 values calcium_assay->analyze erk_assay->analyze arrestin_assay->analyze off_target_screen Off-Target Screening: Test against related receptors (e.g., MrgprC11/MRGPRX1) analyze->off_target_screen conclusion Conclusion: Determine potency, selectivity, and specificity of the antagonist off_target_screen->conclusion

Caption: Experimental workflow for validating PAR2 antagonist specificity.

Comparison_Logic cluster_primary_validation Primary Validation cluster_specificity_assessment Specificity Assessment goal Goal: Validate FSLLRY-NH2 Specificity for PAR2 potency Determine Potency (IC50) - Calcium Mobilization - ERK Phosphorylation goal->potency mechanism Elucidate Mechanism - Competitive vs. Non-competitive - Biased Signaling goal->mechanism par_selectivity Selectivity over other PARs (PAR1, PAR3, PAR4) goal->par_selectivity off_target Off-Target Effects - MrgprC11/MRGPRX1 Activation - Other GPCRs goal->off_target comparison Comparison with Alternatives (C391, I-191, GB88) potency->comparison mechanism->comparison par_selectivity->comparison off_target->comparison decision Informed Decision on Utility of FSLLRY-NH2 as a Specific PAR2 Tool comparison->decision

Caption: Logical framework for comparing PAR2 antagonist specificity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of PAR2 antagonists.

Calcium Mobilization Assay

This assay is a primary method for assessing the function of Gq-coupled receptors like PAR2.[2][9]

  • Cell Plating:

    • The day before the assay, seed PAR2-expressing cells (e.g., HEK-293, HT-29) into black, clear-bottom 96-well or 384-well microplates at a density that ensures a confluent monolayer on the day of the experiment.[2]

    • Incubate overnight at 37°C in a 5% CO2 incubator.[2]

  • Dye Loading:

    • Prepare a dye loading solution using a calcium-sensitive fluorescent dye like Fluo-4 AM.[2] Dilute the Fluo-4 AM stock solution (in anhydrous DMSO) into an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final working concentration of 2-4 µM.[2]

    • To aid in dye dispersal, add Pluronic F-127 to a final concentration of 0.02%.[2]

    • Aspirate the cell culture medium from the wells and wash once with Assay Buffer.[2]

    • Add 100 µL of the dye loading solution to each well and incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.[2]

  • Measurement of Calcium Flux:

    • During the dye loading incubation, prepare a separate plate containing the PAR2 agonist (e.g., trypsin, SLIGRL-NH2) and the antagonist (FSLLRY-NH2).

    • For antagonist mode, add varying concentrations of FSLLRY-NH2 to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) before adding the agonist.

    • Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).[2]

    • Set the instrument parameters (for Fluo-4, excitation at ~494 nm and emission at ~516 nm).[2]

    • Record a baseline fluorescence for 10-20 seconds.[2]

    • The instrument will then automatically add the agonist, and the change in fluorescence, corresponding to intracellular calcium mobilization, is recorded over time.

ERK1/2 Phosphorylation Assay

Measuring the phosphorylation of ERK1/2 is a common method to assess downstream signaling from PAR2 activation.[10][11]

  • Cell Culture and Stimulation:

    • Seed PAR2-expressing cells in 6-well or 12-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal ERK phosphorylation.

    • Pre-treat the cells with different concentrations of FSLLRY-NH2 for a specified duration.

    • Stimulate the cells with a PAR2 agonist at its EC80 concentration for a predetermined time (e.g., 5-10 minutes).[11]

  • Cell Lysis:

    • After stimulation, immediately place the plates on ice and aspirate the medium.

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and collect the lysate in microcentrifuge tubes.[12]

    • Clarify the lysates by centrifugation at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[12]

    • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[12]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated PAR2, a key event in receptor desensitization and an indicator of G protein-independent signaling.

  • Principle: This protocol describes a bioluminescence resonance energy transfer (BRET) assay. PAR2 is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., YFP). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the donor and acceptor are brought into close proximity, resulting in an increase in the BRET signal.[13]

  • Procedure:

    • Co-transfect a suitable cell line (e.g., HEK-293) with plasmids encoding PAR2-Rluc and YFP-β-arrestin.[13]

    • Seed the transfected cells into a white, clear-bottom 96-well plate.

    • The following day, wash the cells with assay buffer.

    • Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well.

    • Measure the baseline BRET signal using a plate reader capable of detecting both donor and acceptor emission wavelengths.

    • To test for antagonism, pre-incubate the cells with FSLLRY-NH2 before adding a PAR2 agonist.

    • Monitor the change in the BRET ratio over time after agonist addition. An increase in the BRET ratio indicates β-arrestin recruitment.

Conclusion

The validation of FSLLRY-NH2 specificity for PAR2 is a multi-faceted process that requires a combination of in vitro assays. While FSLLRY-NH2 is an effective antagonist of PAR2-mediated Gq signaling, its off-target activation of MrgprC11/MRGPRX1 is a crucial factor that researchers must consider.[7][8] By employing the comparative data and detailed protocols provided in this guide, scientists can rigorously evaluate the specificity of FSLLRY-NH2 and make informed decisions about its application in their research, ensuring the generation of reliable and reproducible data in the study of PAR2 biology.

References

A Comparative Guide to PAR2 Inhibitors: Fsy-NH2 vs. GB88

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two commonly used Protease-Activated Receptor 2 (PAR2) inhibitors: Fsy-NH2 (also known as FSLLRY-NH2) and GB88. This analysis is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate tool for their specific needs in studying PAR2 signaling and its role in various physiological and pathological processes.

Introduction to PAR2 and its Inhibition

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammation, pain, and various other cellular processes.[1] It is activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin, which exposes a tethered ligand that binds to the receptor and initiates downstream signaling.[1] Given its involvement in numerous diseases, the development of PAR2 inhibitors is of significant interest for therapeutic applications.

This guide focuses on two key inhibitors:

  • This compound (FSLLRY-NH2): A synthetic peptide antagonist of PAR2.[2]

  • GB88: A non-peptide, orally active antagonist of PAR2.[3][4]

Quantitative Comparison of Inhibitor Performance

The following tables summarize the key quantitative data for this compound and GB88 based on available experimental evidence. It is important to note that the data are compiled from different studies, and direct head-to-head comparisons in the same experimental system are limited.

Inhibitor IC50 for Ca2+ Release Inhibition Cell Line Activating Agonist Citation
This compound50 µMPAR2-KNRKTrypsin[2]
GB88~2 µMHT-29Trypsin, 2f-LIGRLO-NH2, GB110[3][5]
GB882-9 µMHT-29Trypsin, 2f-LIGRLO-NH2, GB110[5]

Table 1: Potency in Calcium Mobilization Assays. This table compares the half-maximal inhibitory concentration (IC50) of this compound and GB88 in blocking PAR2-mediated intracellular calcium release, a primary downstream signaling event of Gq/11 activation.

Inhibitor Mechanism of Action Key Characteristics In Vivo Activity Citation
This compoundSelective Peptide AntagonistBlocks trypsin-mediated PAR2 activation.Reduces neuroinflammation and improves neurocognitive function in a rat model of cardiac arrest.[2][6]
GB88Selective Non-Peptide AntagonistOrally bioavailable. Exhibits biased antagonism, inhibiting Gq/11 signaling while acting as an agonist for Gi/o, G12/13, and β-arrestin pathways (ERK, cAMP, Rho activation).Anti-inflammatory effects in rat models of paw edema and colitis.[1][3][4][5]

Table 2: General Characteristics and Mechanism of Action. This table provides an overview of the key features of each inhibitor, including their chemical nature, mechanism of action, and demonstrated in vivo efficacy.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for key assays used to characterize PAR2 inhibitors.

Intracellular Calcium Mobilization Assay

This assay is a primary method for assessing the inhibition of PAR2-mediated Gq/11 signaling.

  • Cell Culture:

    • Culture PAR2-expressing cells (e.g., HT-29, CHO-hPAR2, or PAR2-KNRK) in appropriate media and conditions until they reach a confluent monolayer in a 96-well black, clear-bottom plate.[7]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[7]

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate in the dark at 37°C for 45-60 minutes.[7]

  • Inhibitor and Agonist Preparation:

    • Prepare serial dilutions of the PAR2 inhibitor (this compound or GB88) in the assay buffer.

    • Prepare the PAR2 agonist (e.g., trypsin or a synthetic peptide like 2f-LIGRLO-NH2) at a concentration that elicits a submaximal response (e.g., EC80).

  • Measurement of Calcium Flux:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the PAR2 inhibitor at various concentrations and incubate for a predetermined time (e.g., 15 minutes for GB88).[8]

    • Measure baseline fluorescence using a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add the PAR2 agonist and immediately begin recording the change in fluorescence intensity over time.[7]

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

    • Calculate the percentage of inhibition at each inhibitor concentration relative to the agonist-only control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

ERK Phosphorylation Assay (Western Blot)

This assay is used to assess the effect of inhibitors on PAR2-mediated activation of the MAPK/ERK signaling pathway, which can be downstream of both G protein and β-arrestin signaling.

  • Cell Culture and Treatment:

    • Seed PAR2-expressing cells in culture plates and grow to near confluence.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Pre-incubate the cells with various concentrations of the PAR2 inhibitor (this compound or GB88) for a specified time.

    • Stimulate the cells with a PAR2 agonist for a short period (e.g., 5-10 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.[9]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[9]

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the extent of ERK phosphorylation.

    • Compare the levels of p-ERK1/2 in inhibitor-treated samples to the agonist-only control to assess the inhibitory or agonistic effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PAR2 signaling cascade and a typical experimental workflow for evaluating PAR2 inhibitors.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Protease Protease PAR2 PAR2 Protease->PAR2 Cleavage & Activation Gq11 Gαq/11 PAR2->Gq11 G1213 Gα12/13 PAR2->G1213 Gio Gαi/o PAR2->Gio beta_arrestin β-arrestin PAR2->beta_arrestin PLC PLC Gq11->PLC RhoA RhoA G1213->RhoA AC Adenylyl Cyclase Gio->AC Inhibition ERK ERK1/2 beta_arrestin->ERK IP3_DAG IP3 & DAG PLC->IP3_DAG ROCK ROCK RhoA->ROCK cAMP ↓ cAMP AC->cAMP Prolif_Mig Proliferation/ Migration ERK->Prolif_Mig Ca2 Ca²⁺ IP3_DAG->Ca2 Release

Caption: PAR2 Signaling Pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (PAR2-expressing cells) dye_loading 2. Dye Loading (e.g., Fluo-4 AM) cell_culture->dye_loading pre_incubation 4. Pre-incubation with Inhibitor dye_loading->pre_incubation inhibitor_prep 3. Inhibitor Preparation (this compound or GB88) inhibitor_prep->pre_incubation agonist_addition 5. Agonist Addition (e.g., Trypsin) pre_incubation->agonist_addition measurement 6. Measurement (e.g., Calcium Flux) agonist_addition->measurement data_processing 7. Data Processing (% Inhibition) measurement->data_processing ic50_determination 8. IC50 Determination data_processing->ic50_determination

Caption: Experimental Workflow for PAR2 Inhibition Assay.

Discussion and Conclusion

This compound and GB88 are both valuable tools for studying PAR2 function, but they exhibit distinct properties that make them suitable for different experimental contexts.

This compound is a peptide-based antagonist that has been shown to be effective in blocking PAR2 activation.[2] Its larger size and peptidic nature may limit its cell permeability and in vivo bioavailability compared to small molecule inhibitors. However, it has demonstrated efficacy in in vivo models when administered directly to the target tissue.[6]

GB88 is a non-peptide, orally active small molecule antagonist that offers greater potential for in vivo studies.[3][4] A key feature of GB88 is its biased antagonism .[1] It effectively blocks the Gq/11-mediated calcium signaling pathway, which is often associated with pro-inflammatory responses.[1][5] However, it simultaneously acts as an agonist on other PAR2-mediated pathways, including those leading to ERK activation and cAMP modulation.[1] This biased signaling profile makes GB88 a unique tool for dissecting the contributions of different PAR2 signaling arms to specific cellular responses. For researchers investigating the role of Gq/11-independent pathways, the agonistic properties of GB88 must be carefully considered.

  • For studies requiring a general blockade of PAR2 and where direct application is feasible, This compound is a suitable option.

  • For in vivo studies requiring oral administration and for dissecting the specific role of the Gq/11 pathway in PAR2-mediated effects, GB88 is a powerful and more potent tool, provided its agonistic effects on other pathways are accounted for.

Researchers should carefully consider the experimental system, the specific signaling pathways of interest, and the desired mode of administration when selecting a PAR2 inhibitor. The data and protocols provided in this guide aim to facilitate this decision-making process and promote robust and reproducible research in the field of PAR2 signaling.

References

A Comparative Guide to PAR2 Antagonists: Fsy-NH2 vs. C391

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of G protein-coupled receptor (GPCR) research, Protease-Activated Receptor 2 (PAR2) has emerged as a critical therapeutic target for a spectrum of inflammatory disorders, pain, and cancers. The development of potent and selective PAR2 antagonists is a key focus for researchers. This guide provides a detailed, objective comparison of two prominent PAR2 antagonists, Fsy-NH2 (also known as FSLLRY-NH2) and C391, focusing on their performance, mechanisms of action, and supporting experimental data to assist researchers, scientists, and drug development professionals in their work.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and C391 based on available experimental data. It is important to note that the data has been collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

ParameterThis compound (FSLLRY-NH2)C391
IC50 (Ca2+ Signaling) 50 µM (in PAR2-KNRK cells, inhibiting trypsin-induced activation)[1]1.3 µM (in 16HBE14o- cells, inhibiting peptidomimetic-induced activation)[1][2][3][4]
IC50 (MAPK Signaling) Not explicitly reported14 µM (pERK inhibition)[5]
Mechanism of Action Selective PAR2 antagonist[1][6][7][8][9]. Blocks trypsin-mediated PAR2 activation[10].Potent and specific peptidomimetic antagonist, blocking multiple signaling pathways (Gq-dependent Ca2+, MAPK)[2][3][11][12]. Also blocks β-arrestin recruitment[2][3].
Agonist/Antagonist Profile Antagonist[1][6][7][8][9].Predominantly an antagonist, but shows partial agonist activity in Ca2+ assays at high concentrations[12].
In Vivo Efficacy Reduces symptoms in a mouse model of dermatophyte-associated itch and is effective in human asthma models[6][8].Dose-dependently blocks thermal hyperalgesia mediated by mast cell degranulation in mice[2][11][12].

Signaling Pathways and Antagonist Mechanisms

The activation of PAR2 by proteases like trypsin leads to the cleavage of its N-terminal domain, exposing a tethered ligand that activates the receptor. This triggers downstream signaling cascades, primarily through Gαq coupling, leading to intracellular calcium mobilization and activation of the MAPK pathway. Both this compound and C391 are designed to interfere with this process.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease (e.g., Trypsin) PAR2 PAR2 Protease->PAR2 Cleavage & Activation Gaq Gαq PAR2->Gaq Activation PLC Phospholipase C (PLC) Gaq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulation PKC PKC DAG->PKC Activation Cellular_Response Cellular Response (Inflammation, Pain) Ca_release->Cellular_Response MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Activation MAPK_pathway->Cellular_Response

Antagonist_Mechanisms cluster_Fsy This compound cluster_C391 C391 Fsy This compound PAR2_Fsy PAR2 Fsy->PAR2_Fsy Blocks Tethered Ligand Binding Gaq_Fsy Gαq PAR2_Fsy->Gaq_Fsy Inhibition C391_node C391 PAR2_C391 PAR2 C391_node->PAR2_C391 Antagonizes Receptor Gaq_C391 Gαq PAR2_C391->Gaq_C391 Inhibition MAPK_C391 MAPK Pathway Gaq_C391->MAPK_C391 Inhibition MAPK_Fsy MAPK Pathway

Experimental Protocols

Detailed methodologies for key experiments used to characterize PAR2 antagonists are provided below.

Intracellular Calcium Mobilization Assay

This assay is a primary method to determine the potency of PAR2 antagonists in blocking Gq-mediated signaling.

  • Cell Culture: Human bronchial epithelial cells (16HBE14o-) or other suitable cell lines endogenously expressing PAR2 are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well black-walled, clear-bottom plates.

  • Loading with Calcium Indicator: Cells are washed with a buffer (e.g., HBSS) and then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Treatment: The cells are washed to remove excess dye. Varying concentrations of the antagonist (this compound or C391) are added to the wells and pre-incubated for a short period (e.g., 2-15 minutes).

  • Agonist Stimulation and Measurement: A PAR2 agonist (e.g., trypsin or a synthetic peptide like 2-furoyl-LIGRL-NH2) is added to the wells at a concentration known to elicit a submaximal response (e.g., EC80). The fluorescence intensity is measured immediately using a fluorescence plate reader to detect changes in intracellular calcium levels.

  • Data Analysis: The antagonist's inhibitory effect is calculated as a percentage of the response to the agonist alone. The IC50 value, the concentration of antagonist required to inhibit 50% of the agonist-induced response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay (MAPK Pathway)

This assay assesses the antagonist's ability to block PAR2-mediated activation of the MAPK signaling pathway.

  • Cell Culture and Starvation: Cells are cultured as described above and then serum-starved for a period (e.g., 4-24 hours) to reduce basal ERK1/2 phosphorylation.

  • Compound Treatment: Cells are pre-treated with various concentrations of the antagonist (this compound or C391) for a designated time.

  • Agonist Stimulation: A PAR2 agonist is added to the cells for a short period (e.g., 5-10 minutes) to induce ERK1/2 phosphorylation.

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • Western Blotting or ELISA: Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Alternatively, a quantitative ELISA can be used to measure p-ERK levels.

  • Data Analysis: The density of the p-ERK bands is normalized to the total ERK bands. The inhibitory effect of the antagonist is calculated, and the IC50 value is determined.

Experimental_Workflow cluster_ca Calcium Mobilization cluster_erk ERK1/2 Phosphorylation start Start cell_culture Cell Culture (PAR2-expressing cells) start->cell_culture assay_prep Assay Preparation (e.g., Dye Loading, Starvation) cell_culture->assay_prep antagonist_incubation Antagonist Incubation (this compound or C391) assay_prep->antagonist_incubation agonist_stimulation Agonist Stimulation (e.g., Trypsin, 2f-LIGRL-NH2) antagonist_incubation->agonist_stimulation data_acquisition Data Acquisition agonist_stimulation->data_acquisition ca_data Fluorescence Measurement data_acquisition->ca_data For Ca²⁺ Assay erk_data Western Blot / ELISA data_acquisition->erk_data For ERK Assay analysis Data Analysis (IC50 Determination) end End analysis->end ca_data->analysis erk_data->analysis

Concluding Remarks

Both this compound and C391 are valuable tools for investigating the role of PAR2 in health and disease. C391 appears to be a more potent antagonist, particularly in inhibiting calcium signaling, and has been more extensively characterized across multiple signaling pathways.[2][11][12] Its ability to block both protease- and peptidomimetic-induced activation makes it a versatile tool for in vitro and in vivo studies.[2][12]

This compound, while appearing less potent in the available studies, has demonstrated efficacy in blocking trypsin-mediated PAR2 activation and has shown promise in preclinical models of itch and asthma.[6][8][10] However, a definitive comparison of potency is challenging due to the different experimental systems used for characterization.

Researchers should carefully consider the specific requirements of their experimental setup, including the mode of PAR2 activation (protease vs. synthetic agonist) and the signaling pathways of interest, when selecting between these two antagonists. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative performance.

References

A Comparative Analysis of Fsy-NH2 and I-191 in Cancer Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature did not yield specific information on a compound designated "Fsy-NH2" for applications in cancer cell lines. It is possible that "this compound" represents an internal compound code, a novel peptide sequence not yet widely published, or an abbreviation not commonly used in the public domain. The term "Fsy" could potentially stand for the amino acid sequence Phenylalanine-Serine-Tyrosine, with "-NH2" indicating an amidated C-terminus, a common modification in synthetic peptides. Alternatively, "FSY" is also an abbreviation for fluorosulfate-l-tyrosine, a non-natural amino acid used in chemical biology research. Without further clarification, a direct comparison with I-191 is not feasible.

This guide will therefore focus on providing a detailed overview of the available experimental data for I-191 , a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), and its effects on cancer cell lines.

I-191: A Potent PAR2 Antagonist in Cancer Research

I-191 has been identified as a small molecule inhibitor of PAR2, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and cancer progression.[1] Its antagonistic activity has been characterized in several cancer cell lines, providing insights into its potential as a therapeutic agent.

Mechanism of Action

I-191 functions as a non-competitive, negative allosteric modulator of PAR2.[1] This means it binds to a site on the receptor that is distinct from the agonist binding site and reduces the receptor's response to agonists like trypsin and agonist peptides (e.g., 2f-LIGRL-NH2).[1][2] By inhibiting PAR2, I-191 effectively blocks multiple downstream signaling pathways that are often dysregulated in cancer.[1][2]

The key signaling pathways inhibited by I-191 in cancer cells include:

  • Calcium (Ca2+) Mobilization: I-191 potently inhibits agonist-induced release of intracellular calcium, a critical second messenger in many signaling cascades.[1][2]

  • Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation: It attenuates the phosphorylation of ERK1/2, a key component of the MAPK pathway which is frequently hyperactivated in cancer and promotes cell proliferation and survival.[1][2]

  • RhoA Activation: I-191 blocks the activation of RhoA, a small GTPase involved in regulating the cytoskeleton, cell migration, and invasion.[1][2]

  • cAMP Accumulation: It inhibits the forskolin-induced accumulation of cyclic AMP, another important second messenger.[1][2]

By blocking these pathways, I-191 has been shown to inhibit pro-inflammatory cytokine production and PAR2-mediated cancer cell migration.[1]

Quantitative Data on I-191 Efficacy

The potency of I-191 has been quantified in various assays using the HT-29 human colon adenocarcinoma cell line. The following table summarizes the reported pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Assay TypeAgonistCancer Cell LinepIC50 (M)Reference
ERK1/2 Phosphorylation2f-LIGRL-NH2 (5 µM)HT-297.8 ± 0.2[2]
ERK1/2 PhosphorylationBovine Trypsin (50 nM)HT-297.2 ± 0.2[2]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the activity of I-191.

Cell Culture:

  • HT-29 human colon adenocarcinoma cells are cultured in a suitable medium, such as McCoy's 5A medium, supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Calcium Mobilization Assay:

  • Cells are seeded in 96-well plates and grown to confluence.

  • The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

  • The cells are washed to remove excess dye.

  • I-191 at various concentrations is added to the wells and incubated for a defined period.

  • A PAR2 agonist (e.g., 2f-LIGRL-NH2 or trypsin) is added to stimulate calcium release.

  • The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader (FLIPR).[3]

  • The inhibitory effect of I-191 is calculated based on the reduction in the agonist-induced fluorescence signal.

ERK1/2 Phosphorylation (Western Blot) Assay:

  • Cells are seeded in multi-well plates and grown to near confluence.

  • Cells are serum-starved for a period (e.g., 24 hours) to reduce basal signaling.

  • Cells are pre-treated with various concentrations of I-191 for a specified time.

  • A PAR2 agonist is added to stimulate the cells for a short period (e.g., 5-10 minutes).

  • The cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • The signal is detected using a chemiluminescent substrate and an imaging system.

  • The membrane is often stripped and re-probed with an antibody for total ERK1/2 as a loading control.

  • The band intensities are quantified, and the ratio of p-ERK/total ERK is calculated to determine the inhibitory effect of I-191.

Cell Viability/Cytotoxicity Assay (e.g., MTT or WST-1 Assay):

  • Cells are seeded in 96-well plates at a specific density.

  • After allowing the cells to adhere, they are treated with various concentrations of I-191 or a vehicle control.

  • The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well.[4][5]

  • Metabolically active cells convert the tetrazolium salt into a colored formazan (B1609692) product.[4][5]

  • After an incubation period, the formazan crystals (in the case of MTT) are solubilized.

  • The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Trypsin) PAR2 PAR2 Agonist->PAR2 Activates G_protein Gq/11, G12/13 PAR2->G_protein Activates MAPK_pathway MAPK Pathway (e.g., ERK1/2) PAR2->MAPK_pathway β-arrestin dependent PLC PLC G_protein->PLC RhoGEF RhoGEF G_protein->RhoGEF IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Cell_Responses Cellular Responses (Proliferation, Migration) Ca_release->Cell_Responses RhoA RhoA Activation RhoGEF->RhoA RhoA->Cell_Responses MAPK_pathway->Cell_Responses I191 I-191 I191->PAR2 Inhibits

Caption: PAR2 signaling pathway and the inhibitory action of I-191.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., HT-29) treatment 2. Treatment with I-191 (Dose-Response) cell_culture->treatment viability 3a. Cell Viability Assay (e.g., MTT) treatment->viability signaling 3b. Signaling Pathway Analysis (e.g., Western Blot for p-ERK) treatment->signaling functional 3c. Functional Assays (e.g., Migration Assay) treatment->functional data_analysis 4. Data Analysis (IC50/pIC50 Calculation) viability->data_analysis signaling->data_analysis functional->data_analysis

References

A Comparative Guide to PAR2 Agonists: Alternatives to Fsy-NH2 for Receptor Deconvolution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternatives to the potent peptide agonist Fsy-NH2 (also known as 2-furoyl-LIGRLO-NH2) for studying Protease-Activated Receptor 2 (PAR2). This document outlines the performance of various agonists, supported by experimental data, and includes detailed protocols for key assays to facilitate reproducible research.

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has led to the development of synthetic agonists that mimic this endogenous activation. This compound is a widely used potent synthetic peptide agonist; however, a variety of alternative tools are available, each with distinct characteristics that may be advantageous for specific experimental contexts. This guide explores these alternatives, including classical peptide agonists, novel small-molecule agonists, and endogenous proteases, providing a framework for selecting the appropriate tool to dissect PAR2 signaling.

Performance Comparison of PAR2 Agonists

The choice of a PAR2 agonist can significantly influence experimental outcomes due to differences in potency, specificity, stability, and potential for biased agonism. The following tables summarize the quantitative data for key alternatives to this compound.

Peptide Agonists

Peptide agonists are synthetic molecules designed to mimic the tethered ligand of PAR2. While this compound is known for its high potency, other peptides like SLIGRL-NH2 are also commonly used, albeit with lower potency.[1]

AgonistAgonist TypePotency (EC50/pEC50)Key Characteristics
This compound (2-furoyl-LIGRLO-NH2) Synthetic PeptidepD2 = 7.0 (Ca2+ mobilization)[2]; EC50 = 300 nM (Ca2+ in CHO-hPAR2 cells)[1]High potency, 10-300 times more potent than SLIGRL-NH2 in various assays.[2][3][4]
SLIGRL-NH2 Synthetic PeptideEC50 in µM range (Ca2+ mobilization)[1]Widely used but significantly less potent than this compound.[1][5]
Small-Molecule Agonists

Small-molecule agonists offer advantages over peptides, including improved metabolic stability and potentially better pharmacokinetic properties for in vivo studies.

AgonistAgonist TypePotency (EC50/pEC50)Key Characteristics
AC-264613 Small MoleculepEC50 = 7.5 (cellular proliferation)[6]; EC50 = 30-100 nM (Ca2+ mobilization, PI hydrolysis)[5][7]Potent and selective for PAR2 over other PAR subtypes.[5][7] Good in vivo activity and metabolic stability.[5][7]
AC-55541 Small MoleculepEC50 = 6.7 (cellular proliferation), 5.9 (PI hydrolysis), 6.6 (Ca2+ mobilization)[6]Selective for PAR2.[6] Demonstrates in vivo activity, inducing thermal hyperalgesia and edema.[5][7]
Compound 14 (AY77) Small MoleculeEC50 = 33 nM (Ca2+ in CHO-hPAR2 cells)[1]Highly potent and more stable in plasma than peptide agonists.[1]
Endogenous Protease Agonists

Endogenous proteases activate PAR2 by cleaving the N-terminus. Notably, some proteases exhibit biased agonism, preferentially activating specific downstream signaling pathways.

AgonistAgonist TypeCleavage Site (Human PAR2)Signaling BiasKey Characteristics
Trypsin Serine ProteaseArg36↓Ser37 (Canonical)Gαq/PLC/Ca2+ mobilization[8]Activates the canonical PAR2 signaling pathway.[8]
Neutrophil Elastase Serine ProteaseSer67↓Val68 (Non-canonical)[9]Gαs/cAMP accumulation, ERK1/2 activation (β-arrestin independent)[9]A biased agonist that does not induce Ca2+ mobilization.[9]
Cathepsin S Cysteine ProteaseE56↓T57 (Non-canonical)[8][10]Gαs/cAMP accumulation[8][10]A biased agonist that does not induce Ca2+ mobilization or β-arrestin recruitment.[8][10]

Signaling Pathways

The signaling pathways activated by PAR2 can vary depending on the agonist. Canonical agonists like this compound and trypsin primarily signal through Gαq, leading to intracellular calcium release. In contrast, biased agonists such as neutrophil elastase and cathepsin S can preferentially activate other pathways, like Gαs-mediated cAMP production.

PAR2_Signaling cluster_canonical Canonical Signaling cluster_biased Biased Signaling Fsy_NH2 This compound PAR2_canon PAR2 Fsy_NH2->PAR2_canon Trypsin Trypsin Trypsin->PAR2_canon Gq Gαq PAR2_canon->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK_canon ERK Activation PKC->ERK_canon Elastase Neutrophil Elastase PAR2_biased PAR2 Elastase->PAR2_biased ERK_biased ERK Activation Elastase->ERK_biased CathepsinS Cathepsin S CathepsinS->PAR2_biased Gs Gαs PAR2_biased->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA

Canonical vs. Biased PAR2 Signaling Pathways.

Experimental Workflows and Protocols

To ensure robust and reproducible data, detailed experimental protocols are essential. Below are standardized workflows and protocols for key assays used to characterize PAR2 agonists.

Experimental Workflow: Agonist Characterization

experimental_workflow start Select PAR2 Agonist cell_culture Culture PAR2-expressing cells (e.g., HEK293, CHO) start->cell_culture calcium_assay Calcium Mobilization Assay cell_culture->calcium_assay erk_assay ERK Phosphorylation Assay cell_culture->erk_assay internalization_assay Receptor Internalization Assay cell_culture->internalization_assay chemotaxis_assay Chemotaxis Assay cell_culture->chemotaxis_assay data_analysis Data Analysis (EC50/pEC50 determination) calcium_assay->data_analysis erk_assay->data_analysis internalization_assay->data_analysis chemotaxis_assay->data_analysis conclusion Comparative Assessment of Agonist Performance data_analysis->conclusion

General workflow for characterizing PAR2 agonists.
Detailed Experimental Protocols

This assay measures the increase in intracellular calcium concentration following PAR2 activation, a hallmark of Gαq-coupled signaling.

Materials:

  • PAR2-expressing cells (e.g., HEK293-hPAR2)

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • PAR2 agonists

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed PAR2-expressing cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye solution. Incubate in the dark at 37°C for 45-60 minutes.

  • Agonist Preparation: During incubation, prepare serial dilutions of the PAR2 agonists in assay buffer in a separate 96-well plate.

  • Measurement: Place the cell plate into the fluorescence plate reader. Record baseline fluorescence for 10-20 seconds. Program the instrument to inject the agonist solutions and immediately begin recording fluorescence intensity at short intervals (e.g., every 1-2 seconds) for 2-3 minutes to capture the calcium transient.

  • Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

This assay quantifies the activation of the MAP kinase pathway, a common downstream signaling event for many GPCRs, including PAR2.

Materials:

  • PAR2-expressing cells

  • Cell culture plates

  • PAR2 agonists

  • Lysis buffer

  • Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • Western blot reagents and equipment or ELISA-based kit (e.g., AlphaScreen SureFire)

Protocol (Western Blotting):

  • Cell Treatment: Seed cells and grow to near confluency. Starve the cells in serum-free medium for several hours before the experiment. Treat the cells with various concentrations of PAR2 agonists for a specified time (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunodetection: Block the membrane and then incubate with primary antibodies against phospho-ERK1/2. After washing, incubate with a secondary antibody. Detect the signal using an appropriate substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Data Analysis: Quantify the band intensities. Express the phospho-ERK signal as a ratio to the total ERK signal. Plot the normalized data against the agonist concentration to determine the EC50.

This assay measures the agonist-induced endocytosis of PAR2 from the cell surface.

Materials:

  • Cells expressing tagged PAR2 (e.g., FLAG- or YFP-tagged)

  • PAR2 agonists

  • Primary antibody against the tag (if applicable)

  • Fluorescently labeled secondary antibody (if applicable)

  • Flow cytometer or high-content imaging system

Protocol (Flow Cytometry):

  • Cell Treatment: Treat cells expressing tagged PAR2 with the agonist for various time points at 37°C to allow for internalization.

  • Antibody Staining: Place the cells on ice to stop internalization. For surface receptor detection, incubate the non-permeabilized cells with a primary antibody against the extracellular tag, followed by a fluorescently labeled secondary antibody.

  • Flow Cytometry: Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of receptor remaining on the cell surface.

  • Data Analysis: Calculate the percentage of internalized receptors relative to the untreated control. Plot the percentage of surface receptor remaining against time or agonist concentration.

Conclusion

The selection of an appropriate agonist is critical for accurately investigating PAR2 function. While this compound remains a valuable tool due to its high potency, the alternatives presented in this guide offer distinct advantages. Small-molecule agonists like AC-264613 and Compound 14 provide improved stability for in vivo studies. Furthermore, the use of biased agonists, such as neutrophil elastase and cathepsin S, allows for the deconvolution of specific PAR2 signaling pathways, offering a more nuanced understanding of receptor function in different physiological and pathological contexts. By carefully considering the properties of each agonist and employing standardized experimental protocols, researchers can generate robust and reliable data to advance our understanding of PAR2 biology and its potential as a therapeutic target.

References

A Head-to-Head Comparison of PAR2 Peptide Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a potent and specific inhibitor is critical for investigating the physiological and pathological roles of Protease-Activated Receptor 2 (PAR2). This guide provides an objective, data-driven comparison of key PAR2 peptide inhibitors, supported by detailed experimental protocols and visualizations to aid in your research endeavors.

Overview of PAR2 and its Inhibition

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation, pain, and various other cellular processes. Its unique activation mechanism involves proteolytic cleavage of its N-terminus by serine proteases like trypsin, which unmasks a tethered ligand that activates the receptor. The development of antagonists that can block this activation is a key area of therapeutic interest. This guide focuses on a head-to-head comparison of three prominent peptide-based PAR2 inhibitors: I-191, GB88, and C391.

Quantitative Comparison of PAR2 Inhibitors

The efficacy and characteristics of PAR2 inhibitors can be quantified through various in vitro and in vivo assays. The table below summarizes key data for I-191, GB88, and C391 to facilitate a direct comparison.

Table 1: Head-to-Head Comparison of PAR2 Peptide Inhibitors

ParameterI-191GB88C391
Mechanism of Action Potent PAR2 antagonist; Negative allosteric modulator[1]Selective, orally available PAR2 antagonist[2]Selective PAR2 antagonist[3]
IC50 (Calcium Mobilization) pIC50 of 7.2 (approximately 63 nM)[4]2 µM[2]1.3 µM[3]
Selectivity Selective for PAR2[4][5]Selective for PAR2 over PAR1 and PAR4[6][7]Selective for PAR2[3]
Signaling Pathway Inhibition Inhibits Ca2+ release, ERK1/2 phosphorylation, and RhoA activation[1][4][8]Inhibits PAR2-activated Ca2+ release[2][6][7]Blocks both PAR2 Ca2+ and MAPK signaling pathways[3][9]
In Vivo Efficacy Not explicitly detailed in the provided results.Orally active and anti-inflammatory in vivo; reduces edema and inflammation in various models[2][6][7][9]Attenuates thermal hyperalgesia and allergen-induced airway inflammation in vivo[3][9][10]

Visualizing PAR2 Signaling and Experimental Workflow

A clear understanding of the PAR2 signaling pathway and the experimental procedures used to assess inhibitors is fundamental for interpreting research data.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serine Protease Serine Protease (e.g., Trypsin) PAR2_inactive PAR2 (Inactive) Serine Protease->PAR2_inactive Cleavage PAR2_active PAR2 (Active) (Tethered Ligand Exposed) PAR2_inactive->PAR2_active Activation Peptide_Inhibitor Peptide Inhibitor (I-191, GB88, C391) Peptide_Inhibitor->PAR2_active Inhibition Gq_protein Gαq PAR2_active->Gq_protein Coupling PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (Inflammation, Pain) Ca_release->Cellular_Response MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Activation MAPK_Pathway->Cellular_Response

Caption: PAR2 signaling cascade and the inhibitory action of peptide antagonists.

Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow for Inhibitor Evaluation Cell_Culture 1. Seed PAR2-expressing cells in microplates Inhibitor_Incubation 2. Pre-incubate cells with varying concentrations of peptide inhibitor Cell_Culture->Inhibitor_Incubation Agonist_Stimulation 3. Stimulate cells with a PAR2 agonist (e.g., Trypsin, SLIGKV-NH2) Inhibitor_Incubation->Agonist_Stimulation Assay_Readout 4. Measure downstream signaling event (e.g., Ca2+ flux, p-ERK levels) Agonist_Stimulation->Assay_Readout Data_Analysis 5. Determine IC50 values and compare potency Assay_Readout->Data_Analysis

Caption: A generalized workflow for screening and characterizing PAR2 inhibitors.

Detailed Experimental Protocols

To ensure the reproducibility and accuracy of findings, detailed methodologies for key experiments are provided below.

Calcium Mobilization Assay

This assay is a cornerstone for evaluating the potency of PAR2 inhibitors by measuring their ability to block agonist-induced increases in intracellular calcium.

1. Cell Culture and Plating:

  • Culture a human cell line stably expressing PAR2 (e.g., HEK-293 or HT-29) in appropriate media.

  • Seed the cells into black, clear-bottom 96-well or 384-well microplates at a density that will achieve a confluent monolayer on the day of the assay.

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

2. Dye Loading:

  • Prepare a dye loading solution using a calcium-sensitive fluorescent dye such as Fluo-4 AM.

  • Aspirate the cell culture medium and wash the cells once with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Add the dye loading solution to each well and incubate in the dark, typically for 45-60 minutes at 37°C, followed by a brief incubation at room temperature.

3. Inhibitor and Agonist Plate Preparation:

  • During dye loading, prepare a separate plate containing serial dilutions of the PAR2 peptide inhibitors.

  • Prepare another plate with the PAR2 agonist (e.g., trypsin or SLIGKV-NH2) at a concentration that is a multiple of the final desired concentration.

4. Measurement of Calcium Flux:

  • After dye incubation, wash the cells to remove excess dye.

  • Pre-incubate the cells with the PAR2 inhibitors at varying concentrations for a specified time.

  • Use a kinetic fluorescence plate reader to measure the baseline fluorescence.

  • The instrument then automatically adds the agonist to the cell plate, and fluorescence is continuously recorded to capture the kinetic response of the calcium transient.

5. Data Analysis:

  • The change in fluorescence intensity is calculated relative to the baseline.

  • Data are normalized to controls (agonist alone and vehicle).

  • An IC50 value, the concentration of inhibitor that causes 50% inhibition of the agonist response, is determined by fitting the concentration-response data to a suitable model.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the inhibitory effect on a key downstream signaling pathway activated by PAR2.

1. Cell Culture and Treatment:

  • Plate PAR2-expressing cells and grow to the desired confluency.

  • Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

  • Pre-treat the cells with various concentrations of the PAR2 inhibitor for a designated period (e.g., 1-2 hours) at 37°C.[11]

  • Stimulate the cells with a PAR2 agonist at its EC80 concentration for a time determined to produce a peak response (e.g., 15 minutes).[11]

2. Cell Lysis and Protein Quantification:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard method like the BCA assay.

3. SDS-PAGE and Immunoblotting:

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

4. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To normalize the data, the membrane is stripped and re-probed with an antibody for total ERK1/2.

  • Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2. The inhibition is then calculated relative to the agonist-stimulated control.

References

A Comparative Analysis of Fsy-NH2 and Small Molecule Inhibitors in Targeting Protease-Activated Receptor 2 (PAR2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to PAR2 Antagonist Efficacy

Protease-Activated Receptor 2 (PAR2) has emerged as a significant therapeutic target in a variety of inflammatory diseases, including arthritis, inflammatory bowel disease, and asthma. The development of antagonists to block PAR2 signaling is a key area of research. This guide provides a detailed comparison of the peptide-based antagonist Fsy-NH2 (FSLLRY-NH2) and prominent small molecule inhibitors, focusing on their efficacy, mechanisms of action, and the experimental data supporting their use.

At a Glance: this compound vs. Small Molecule PAR2 Inhibitors

FeatureThis compound (FSLLRY-NH2)Small Molecule Inhibitors (e.g., GB88, C781, K-14585)
Molecular Type PeptideHeterocyclic/other small molecules
Potency (IC50) Micromolar range (e.g., 50 µM for trypsin-induced activation)Nanomolar to micromolar range (e.g., GB88: ~2-8 µM; K-14585: ~1-3 µM for Ca2+ mobilization)
Mechanism Competitive antagonist at the tethered ligand binding siteCan be competitive, non-competitive, or allosteric; some exhibit biased antagonism
Selectivity Primarily targets PAR2, but significant off-target activation of MrgprC11 has been reportedVaries by compound; some show high selectivity for PAR2 over other PARs
In Vivo Efficacy Demonstrated in models of pain, itch, asthma, and neuroinflammationDemonstrated in models of paw edema, arthritis, colitis, and pain
Key Differentiator Well-established peptide antagonist; potential for off-target effectsDiverse chemical structures, potential for biased signaling, and improved pharmacokinetic properties

Quantitative Efficacy Data

The following tables summarize the reported potency of this compound and a selection of small molecule PAR2 inhibitors in various in vitro assays. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Potency of this compound

AssayCell LineAgonistIC50Citation
Trypsin-mediated PAR2 activationKNRK cellsTrypsin50 µM[1][2]

Table 2: In Vitro Potency of Selected Small Molecule PAR2 Inhibitors

InhibitorAssayCell LineAgonistIC50 / pIC50 / KiCitation
GB88 Ca2+ MobilizationHT292f-LIGRLO-NH2~2 µM[3]
Ca2+ MobilizationNRK-52e2f-LIGRLO-NH220 µM[3]
Ca2+ MobilizationColonocytesSLIGRL-NH28 µM[4]
C781 PAR2 Agonist-Evoked Nociception (in vivo)Mice2-ATED50 = 6.3 mg/kg (i.p.)[5]
K-14585 Ca2+ MobilizationHuman KeratinocytesSLIGKV-OH1.1 - 2.87 µM[6]
Radioligand BindingHuman PAR2[3H]-2-furoyl-LIGRL-NH2Ki = 0.627 µM[6]
ENMD-1068 Trypsin-mediated PAR2 activation-Trypsin5 mM[7]
AZ8838 Ca2+ Mobilization1321N1-hPAR2SLIGRL-NH2pIC50 = 5.70[8]
AZ3451 Ca2+ Mobilization1321N1-hPAR2SLIGRL-NH2pIC50 = 8.6[8]

Signaling Pathways and Mechanisms of Inhibition

Protease-activated receptor 2 can initiate multiple downstream signaling cascades upon activation. Understanding how these pathways are modulated by different inhibitors is crucial for predicting their therapeutic effects.

PAR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq11 Gαq/11 PAR2->Gq11 G1213 Gα12/13 PAR2->G1213 BetaArrestin β-Arrestin PAR2->BetaArrestin Protease Protease (e.g., Trypsin, Tryptase) Protease->PAR2 Cleavage & Activation PLC PLCβ Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK NFkB NF-κB Activation PKC->NFkB RhoA RhoA G1213->RhoA ROCK ROCK RhoA->ROCK BetaArrestin->ERK Inflammation Inflammation ERK->Inflammation NFkB->Inflammation Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Calcium Calcium Mobilization Assay ERK ERK Phosphorylation Assay NFkB NF-κB Reporter Assay PawEdema Paw Edema Model Arthritis Arthritis Model Colitis Colitis Model Inhibitor Test Inhibitor (this compound or Small Molecule) Inhibitor->Calcium Determine IC50 for Gq pathway Inhibitor->ERK Assess impact on MAPK pathway Inhibitor->NFkB Measure inhibition of pro-inflammatory transcription Inhibitor->PawEdema Evaluate anti-inflammatory effect in acute inflammation Inhibitor->Arthritis Assess efficacy in chronic inflammatory disease Inhibitor->Colitis Determine therapeutic potential in GI inflammation

References

Validating PAR2 Knockdown: A Comparative Guide Featuring Fsy-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular signaling and drug development, rigorous validation of gene knockdown is paramount to ensure the specificity of experimental findings. This guide provides a comprehensive comparison of methods to validate the knockdown of Protease-Activated Receptor 2 (PAR2), with a special focus on the use of the selective PAR2 antagonist, Fsy-NH2, as a validation tool.

Introduction to PAR2 and Knockdown Validation

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a crucial role in inflammation, pain, and various cancers.[1] Its unique activation mechanism involves proteolytic cleavage of its extracellular N-terminus, exposing a tethered ligand that activates the receptor.[1] Given its therapeutic potential, understanding the specific functions of PAR2 is of great interest.

RNA interference (RNAi) is a common technique to knock down PAR2 expression and study its function. However, demonstrating that the observed phenotypic changes are a direct result of PAR2 depletion, and not off-target effects of the siRNA, requires thorough validation. This guide outlines a two-pronged approach to validating PAR2 knockdown:

  • Quantification of PAR2 Protein Reduction: Directly measuring the decrease in PAR2 protein levels post-siRNA treatment.

  • Functional Validation of Reduced PAR2 Signaling: Assessing the attenuation of downstream signaling pathways activated by PAR2.

This compound (FSLLRY-NH2), a selective peptide antagonist of PAR2, serves as a powerful tool in the functional validation step to confirm that the observed signaling is indeed PAR2-mediated.[2][3]

Comparison of PAR2 Knockdown Validation Methods

The following tables summarize quantitative data from representative experiments to illustrate the effectiveness of PAR2 knockdown and the utility of this compound in validating these results.

Table 1: Quantification of PAR2 Protein Knockdown by Western Blot

Cell LineTransfection MethodsiRNA TargetKnockdown Efficiency (%)Reference
Panc1LipofectionPAR2~70%[4]
HaCaTLipofectionPAR2~80%[4]
A549 Flp-InLipofectionPAR2~75%[5]
HEK293TLipofectionVarious>85% (general)[6][7]

Table 2: Functional Validation of PAR2 Knockdown using Downstream Signaling Assays

Cell LineAssayPAR2 AgonistParameter MeasuredReduction in Signal after Knockdown (%)Reference
Panc1Western BlotPAR2-APp-ERK1/2 levels~60%[4]
HaCaTWestern BlotTGF-β1 (PAR2-dependent)p-ERK1/2 levels~75%[8]
A549 Flp-InWestern BlotKLK6 (activates PAR2)p-ERK & p-Akt levelsSignificant Inhibition[5]
HepG2ELISA / Western BlotHydrogen PeroxideIL-8, IL-1β, TNF-αDose-dependent reduction with this compound[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in validating PAR2 knockdown.

Protocol 1: PAR2 Knockdown using siRNA Transfection

This protocol is a general guideline for transfecting HEK293 cells with siRNA targeting PAR2.[6][9][10]

Materials:

  • HEK293 cells

  • Complete DMEM (with 10% FBS)

  • Opti-MEM® I Reduced Serum Medium

  • siRNA targeting PAR2 (and non-targeting control siRNA)

  • Lipofectamine™ RNAiMAX Transfection Reagent

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate at a density that will result in 30-50% confluency on the day of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 50 nM of siRNA in 50 µL of Opti-MEM.

    • In a separate tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-15 minutes at room temperature to allow the complexes to form.

  • Transfection:

    • Remove the culture medium from the cells and replace it with 0.5 mL of fresh, complete DMEM.

    • Add the 100 µL of siRNA-lipid complex to each well.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

    • Protein knockdown is typically observed between 48 and 72 hours post-transfection.[9]

Protocol 2: Validation of PAR2 Knockdown by Western Blot

This protocol describes how to quantify the reduction in PAR2 protein levels following siRNA transfection.[11][12][13][14]

Materials:

  • Transfected and control cells

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose membrane

  • Primary antibody against PAR2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Loading control antibody (e.g., GAPDH, β-actin)

Procedure:

  • Cell Lysis: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane and then incubate with the primary anti-PAR2 antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software.[11] Normalize the PAR2 signal to the loading control.

Protocol 3: Functional Validation using Intracellular Calcium Measurement with Fura-2 AM

This protocol outlines the measurement of PAR2-agonist-induced intracellular calcium influx to functionally assess PAR2 knockdown.[15][16][17][18][19]

Materials:

  • Transfected and control cells seeded on coverslips

  • Fura-2 AM

  • DMSO

  • HEPES-buffered saline solution (HBSS)

  • PAR2 agonist (e.g., SLIGRL-NH2)

  • This compound (for validation)

  • Fluorescence microscope or plate reader with 340nm and 380nm excitation filters and a 510nm emission filter.

Procedure:

  • Dye Loading:

    • Prepare a 1 mM stock solution of Fura-2 AM in DMSO.

    • Dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM.

    • Incubate the cells with the Fura-2 AM solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.

  • Calcium Imaging:

    • Mount the coverslip on the microscope stage or place the plate in the reader.

    • Establish a baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • To validate the knockdown, stimulate the cells with a PAR2 agonist and record the change in the 340/380 fluorescence ratio.

    • To confirm the specificity of the remaining signal in knockdown cells, pre-incubate a sample of the knockdown cells with this compound before adding the PAR2 agonist.

Visualizing the Workflow and Signaling

To better understand the experimental logic and the underlying biological processes, the following diagrams were created using Graphviz.

G cluster_transfection PAR2 Knockdown cluster_validation Validation cluster_protein Protein Level cluster_functional Functional Activity cluster_fsy This compound Specificity Control start Seed HEK293 Cells transfect Transfect with PAR2 siRNA or Control siRNA start->transfect incubate Incubate for 48-72h transfect->incubate lysis Cell Lysis incubate->lysis ca_imaging Calcium Imaging (Fura-2 AM) incubate->ca_imaging wb Western Blot for PAR2 lysis->wb quant Quantify PAR2 Reduction wb->quant stimulate Stimulate with PAR2 Agonist ca_imaging->stimulate fsy_preinc Pre-incubate Knockdown Cells with this compound ca_imaging->fsy_preinc measure Measure Calcium Influx stimulate->measure fsy_stim Stimulate with PAR2 Agonist fsy_preinc->fsy_stim fsy_measure Measure Calcium Influx fsy_stim->fsy_measure

Experimental workflow for validating PAR2 knockdown.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular protease Protease (e.g., Trypsin) or Agonist (e.g., SLIGRL-NH2) par2 PAR2 protease->par2 activates gq Gαq par2->gq couples to plc PLC gq->plc activates erk ERK1/2 Activation gq->erk pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to dag->erk ca_release Ca²⁺ Release er->ca_release fsy This compound (Antagonist) fsy->par2 inhibits

References

A Comparative Guide to Fsy-NH2 and Other PAR2 Antagonists for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the Proteinase-Activated Receptor 2 (PAR2) antagonist Fsy-NH2 (also known as FSLLRY-NH2) with other notable PAR2 antagonists, including GB88, C391, and K-14585. The information is curated to assist researchers in selecting the most appropriate antagonist for their preclinical studies in inflammation and pain.

PAR2 Signaling Pathways

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that, upon activation by proteases like trypsin, tryptase, or synthetic agonists, initiates a complex network of intracellular signaling pathways. These pathways, primarily mediated by G proteins (Gαq/11, Gαi/o, Gα12/13) and β-arrestins, lead to diverse physiological and pathological responses, including inflammation, pain, and cell proliferation. Understanding these pathways is critical for the development and evaluation of specific PAR2 antagonists.

PAR2_Signaling cluster_activation Activation cluster_transduction Signal Transduction cluster_downstream Downstream Effectors cluster_cellular Cellular Responses Protease Protease (e.g., Trypsin, Tryptase) PAR2 PAR2 Protease->PAR2 Cleavage Agonist Synthetic Agonist Agonist->PAR2 Binding Gq Gαq/11 PAR2->Gq Gi Gαi/o PAR2->Gi G1213 Gα12/13 PAR2->G1213 bArrestin β-Arrestin PAR2->bArrestin PLC PLCβ Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits RhoA RhoA/Rho Kinase G1213->RhoA Activates MAPK MAPK (ERK1/2) bArrestin->MAPK Activates Ca ↑ Intracellular Ca²⁺ PLC->Ca cAMP ↓ cAMP AC->cAMP Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Gene Gene Transcription (Inflammation, Pain) MAPK->Gene

Caption: PAR2 signaling cascade.

In Vivo Performance Comparison of PAR2 Antagonists

The following tables summarize the in vivo efficacy of this compound and other PAR2 antagonists in preclinical models of pain and inflammation. Direct comparative studies are limited; therefore, data has been compiled from various sources. Experimental conditions should be carefully considered when comparing results.

Anti-Inflammatory Activity
AntagonistAnimal ModelAssayDoseRoute of AdministrationEfficacyCitation(s)
This compound MouseDermatophyte-associated inflammationNot specifiedNot specifiedReduced symptoms[1][2]
GB88 RatCarrageenan-induced paw edema10 mg/kgOral>50% reduction in paw edema[3]
GB88 RatCollagen-induced arthritisNot specifiedOralEffective[4]
C391 MouseMast cell degranulation-induced inflammation7.5 - 75 µgIntra-hindpawDose-dependent reduction in inflammation[4][5]
K-14585 Guinea PigIncreased vascular permeabilityNot specifiedNot specifiedSignificantly lowered plasma extravasation[6]
Analgesic Activity
AntagonistAnimal ModelAssayDoseRoute of AdministrationEfficacyCitation(s)
This compound MouseTaxol-induced mechanical allodynia and heat hyperalgesiaNot specifiedNot specifiedReversed allodynia and hyperalgesia[1][2]
This compound MouseOsteoarthritis-induced spontaneous painNot specifiedNot specifiedReduced pain-related behaviors[7][8]
GB88 MouseProtease-induced mechanical and thermal hyperalgesia10 mg/kgOralInhibited hyperalgesia[9]
C391 MouseMast cell degranulation-induced thermal hyperalgesia25 and 75 µgIntra-hindpawAttenuated thermal hyperalgesia[4][5]
C781 Not specifiedInflammatory painNot specifiedNot specifiedEffective in blocking pain[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the design and replication of studies.

Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess the anti-inflammatory activity of novel compounds.

Carrageenan_Edema_Workflow cluster_pre Pre-treatment cluster_induction Induction cluster_measurement Measurement cluster_analysis Data Analysis acclimatize Acclimatize Animals baseline Measure Baseline Paw Volume acclimatize->baseline dosing Administer Test Compound (e.g., this compound) or Vehicle baseline->dosing carrageenan Inject Carrageenan (1%) into Subplantar Region of Hind Paw dosing->carrageenan measure_edema Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) carrageenan->measure_edema calculate Calculate % Inhibition of Edema measure_edema->calculate statistics Statistical Analysis (e.g., ANOVA) calculate->statistics Randall_Selitto_Workflow cluster_pre_rs Pre-test cluster_induction_rs Induction of Hyperalgesia cluster_treatment_rs Treatment cluster_test_rs Testing cluster_analysis_rs Data Analysis habituate Habituate Rat to Restraint and Apparatus baseline_rs Determine Baseline Paw Withdrawal Threshold habituate->baseline_rs induce Induce Hyperalgesia (e.g., Nerve Injury, Inflammation) baseline_rs->induce administer Administer Test Compound (e.g., this compound) or Vehicle induce->administer apply_pressure Apply Linearly Increasing Pressure to the Dorsal Surface of the Paw administer->apply_pressure record_threshold Record Pressure at which Paw Withdrawal Occurs apply_pressure->record_threshold compare_thresholds Compare Withdrawal Thresholds between Groups record_threshold->compare_thresholds stats_rs Statistical Analysis compare_thresholds->stats_rs

References

Unveiling the Cross-Reactivity Profile of Fsy-NH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Fsy-NH2, a widely used peptide antagonist of Protease-Activated Receptor 2 (PAR2). While this compound, also known as FSLLRY-NH2, is a valuable tool for studying PAR2-mediated signaling, recent findings have highlighted its potential off-target effects. This document objectively compares its activity on its primary target with its interactions with other receptors, supported by experimental data, to enable researchers to interpret their results with greater accuracy and design more specific experiments.

Executive Summary

This compound is a selective antagonist of PAR2, a G protein-coupled receptor (GPCR) involved in inflammation and pain.[1][2] However, emerging evidence demonstrates that this compound can also act as an agonist on other receptors, specifically the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[3][4] This cross-reactivity is crucial for researchers to consider, as it can lead to unintended biological effects and confound experimental outcomes. This guide presents a quantitative comparison of this compound's activity on these receptors, details the experimental protocols used to determine these interactions, and provides visual representations of the signaling pathways and experimental workflows.

Comparative Receptor Activity of this compound

The following table summarizes the known activities of this compound on its primary target, PAR2, and its identified off-target receptors, MrgprC11 and MRGPRX1.

ReceptorGene NameThis compound ActivityPotencyCell LineAssay TypeReference
Protease-Activated Receptor 2 (PAR2) F2RL1AntagonistIC50: 50 µMPAR2-KNRK cellsTrypsin-induced proteolysis inhibition[1]
Mas-related G protein-coupled receptor C11 Mrgprc11AgonistDose-dependent activationHEK293T cellsIntracellular Calcium Mobilization[3][4]
Mas-related G protein-coupled receptor X1 MRGPRX1Agonist (moderate)Dose-dependent activationHEK293T cellsIntracellular Calcium Mobilization[3][4]

Signaling Pathways

The activation of PAR2 and MrgprC11/MRGPRX1 by their respective ligands initiates distinct downstream signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of this compound's activity.

PAR2 Signaling Pathway

Activation of PAR2 by proteases like trypsin leads to the cleavage of its N-terminal domain, exposing a tethered ligand that binds to the receptor and initiates signaling. This typically involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC).

PAR2_Signaling Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 cleaves Gq11 Gαq/11 PAR2->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 release PKC PKC DAG->PKC activates Ca2->PKC activates CellularResponse Cellular Response (Inflammation, Pain) PKC->CellularResponse FsyNH2 This compound (Antagonist) FsyNH2->PAR2 blocks

PAR2 Signaling Pathway and this compound Inhibition
MrgprC11/MRGPRX1 Signaling Pathway

This compound has been shown to directly activate MrgprC11 and MRGPRX1, leading to the stimulation of Gαq/11 and the subsequent PLC-mediated signaling cascade, culminating in an increase in intracellular calcium.[3][4] This signaling pathway is implicated in itch sensation.[3][4]

Mrgpr_Signaling FsyNH2 This compound (Agonist) Mrgpr MrgprC11/ MRGPRX1 FsyNH2->Mrgpr activates Gq11 Gαq/11 Mrgpr->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 release NeuronalActivation Neuronal Activation (Itch Sensation) Ca2->NeuronalActivation

MrgprC11/MRGPRX1 Signaling Pathway Activated by this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Intracellular Calcium Mobilization Assay

This assay is used to determine the ability of a ligand to activate a Gq-coupled receptor by measuring changes in intracellular calcium concentration.

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are transiently transfected with plasmids encoding the receptor of interest (e.g., MrgprC11 or MRGPRX1) using a suitable transfection reagent according to the manufacturer's instructions.

2. Calcium Imaging:

  • 24-48 hours post-transfection, cells are seeded onto collagen-coated glass coverslips.

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

  • After washing to remove excess dye, the coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • A baseline fluorescence is recorded before the addition of this compound at various concentrations.

  • Changes in intracellular calcium are monitored by measuring the ratio of fluorescence emission at two different excitation wavelengths.

  • Data is typically presented as the change in fluorescence ratio over time or as a dose-response curve to determine the EC50 value.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Culture Culture HEK293T Cells Transfect Transfect with Receptor Plasmid Culture->Transfect Seed Seed on Coverslips Transfect->Seed Load Load with Fura-2 AM Seed->Load Wash Wash Excess Dye Load->Wash Mount Mount on Microscope Wash->Mount Baseline Record Baseline Fluorescence Mount->Baseline AddFsy Add this compound Baseline->AddFsy RecordResponse Record Fluorescence Changes AddFsy->RecordResponse Analyze Analyze Data (Dose-Response Curve) RecordResponse->Analyze

Experimental Workflow for Calcium Imaging Assay
Receptor Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity of a ligand for a specific receptor.

1. Membrane Preparation:

  • Cells expressing the receptor of interest are harvested and homogenized in a cold buffer.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer.

2. Binding Reaction:

  • A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes.

  • Increasing concentrations of the unlabeled competitor ligand (e.g., this compound) are added to the reaction.

  • The reaction is incubated at a specific temperature for a set period to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • The filter is washed with cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • The radioactivity retained on the filter is measured using a scintillation counter.

  • The data is used to generate a competition binding curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant) can then be calculated from the IC50 value.

Conclusion and Recommendations

The available data clearly indicates that while this compound is an effective antagonist of PAR2, it exhibits significant cross-reactivity as an agonist for MrgprC11 and MRGPRX1. This dual activity necessitates careful consideration in the design and interpretation of experiments using this peptide.

For researchers studying PAR2:

  • Be aware of the potential for off-target effects, particularly in systems where MrgprC11 or MRGPRX1 are expressed.

  • Consider using alternative, more specific PAR2 antagonists if available and validated for your experimental system.

  • When interpreting data obtained with this compound, consider the possibility that the observed effects may be, in part, mediated by the activation of Mrgpr receptors.

For researchers studying Mrgpr receptors:

  • This compound can be used as a tool to study the activation of MrgprC11 and MRGPRX1.

  • It is important to confirm the absence of PAR2 in the experimental system to ensure that the observed effects are solely due to Mrgpr activation.

Further research is warranted to fully characterize the selectivity profile of this compound and to develop more specific pharmacological tools for both PAR2 and Mrgpr receptors. This will ultimately lead to a more precise understanding of the physiological and pathological roles of these important receptor families.

References

A Head-to-Head Battle of Biased Signaling: Fsy-NH2 vs. GB88 at the PAR2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of Protease-Activated Receptor 2 (PAR2) modulation, the choice between tool compounds can significantly impact experimental outcomes. This guide provides an in-depth, data-driven comparison of two prominent PAR2 antagonists, Fsy-NH2 and GB88, with a focus on their distinct biased signaling profiles. Understanding these differences is critical for designing targeted therapeutic strategies and accurately interpreting research findings.

Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), is a key player in inflammation, pain, and various cancers. Its activation by proteases reveals a tethered ligand that initiates downstream signaling through multiple pathways, including Gq-mediated calcium (Ca2+) mobilization and G protein-independent pathways involving β-arrestin recruitment and subsequent Extracellular signal-Regulated Kinase (ERK) phosphorylation. The ability of a ligand to selectively activate or inhibit these pathways is known as biased signaling, a phenomenon with profound implications for drug discovery.

This comparison guide dissects the available experimental data on this compound (also known as FSLLRY-NH2) and GB88 to illuminate their contrasting mechanisms of action at the PAR2 receptor.

At a Glance: this compound vs. GB88 Signaling Profile

Signaling PathwayThis compound (FSLLRY-NH2)GB88
Gq/Calcium (Ca2+) Mobilization AntagonistAntagonist[1]
ERK1/2 Phosphorylation AntagonistAgonist[2]
β-Arrestin Recruitment Likely Antagonist/No Agonist ActivityAgonist

In-Depth Signaling Analysis

Gq-Mediated Calcium (Ca2+) Mobilization: A Shared Antagonism

Both this compound and GB88 effectively function as antagonists of the Gq-mediated signaling pathway, which leads to the release of intracellular calcium.

This compound has been demonstrated to significantly decrease intracellular calcium levels in various human primary cells, including bronchial/tracheal epithelial cells, human small airway epithelial cells, and bronchial smooth muscle cells, when these cells are stimulated with a PAR2 agonist[3]. In these studies, this compound reduced agonist-induced calcium mobilization to nearly undetectable levels[3].

GB88 is also a well-characterized antagonist of PAR2-induced calcium release[1]. It competitively inhibits Ca2+ mobilization triggered by various PAR2 agonists, including peptides and proteases[1][2].

ERK1/2 Phosphorylation: A Clear Divergence in Mechanism

The most striking difference between this compound and GB88 lies in their modulation of the ERK signaling pathway.

This compound acts as an antagonist of ERK activation. It has been shown to block ERK activation in isolated cardiac fibroblasts. This suggests that this compound's antagonism extends beyond the Gq pathway to encompass other signaling arms of the PAR2 receptor.

In stark contrast, GB88 behaves as an agonist for ERK1/2 phosphorylation[2]. Studies have shown that GB88 alone can induce ERK1/2 phosphorylation in a concentration-dependent manner in cells expressing PAR2[2]. This agonist activity on the ERK pathway, while simultaneously blocking the calcium pathway, is the hallmark of GB88's biased signaling profile.

β-Arrestin Recruitment: The Biased Agonist vs. The Likely Antagonist

The recruitment of β-arrestin to the activated PAR2 receptor is a key event that can mediate both receptor desensitization and G protein-independent signaling.

While direct, quantitative data on This compound's effect on β-arrestin recruitment is limited in the currently available literature, its antagonistic action on both calcium and ERK pathways suggests that it likely does not promote or may even inhibit β-arrestin recruitment. A lack of agonist-induced β-arrestin recruitment would be consistent with its overall antagonistic profile.

Conversely, GB88 has been shown to act as an agonist for β-arrestin recruitment. This activity is in line with its agonistic effect on ERK phosphorylation, as β-arrestin can act as a scaffold for components of the MAPK/ERK cascade.

Visualizing the Signaling Divergence

To better understand the functional consequences of these distinct signaling profiles, the following diagrams illustrate the key pathways and experimental workflows.

PAR2_Signaling_Pathways cluster_ligands Ligands cluster_receptor Receptor cluster_pathways Signaling Pathways Fsy This compound PAR2 PAR2 Fsy->PAR2 GB88 GB88 GB88->PAR2 Gq Gq PAR2->Gq betaArrestin β-Arrestin PAR2->betaArrestin PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 [Ca2+]i IP3->Ca2 ERK pERK1/2 betaArrestin->ERK Fsy_effect_Gq->Gq GB88_effect_Gq->Gq Fsy_effect_ERK->ERK GB88_effect_ERK->ERK GB88_effect_betaArrestin->betaArrestin

Caption: Differential signaling of this compound and GB88 at PAR2.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Signaling Assays cluster_analysis Data Analysis cell_culture Cell Culture (PAR2-expressing cells) ca_assay Calcium Mobilization Assay (e.g., Fura-2 or Fluo-4) cell_culture->ca_assay erk_assay ERK Phosphorylation Assay (e.g., Western Blot) cell_culture->erk_assay barrestin_assay β-Arrestin Recruitment Assay (e.g., PathHunter) cell_culture->barrestin_assay compound_prep Compound Preparation (this compound / GB88 / Agonist) compound_prep->ca_assay compound_prep->erk_assay compound_prep->barrestin_assay data_acq Data Acquisition ca_assay->data_acq erk_assay->data_acq barrestin_assay->data_acq quant Quantification & Comparison data_acq->quant

Caption: General experimental workflow for assessing biased signaling.

Biased_Agonism_Logic A biased ligand stabilizes a specific receptor conformation, preferentially activating one signaling pathway over another. ligand Ligand receptor GPCR (PAR2) ligand->receptor conformation1 Receptor Conformation 1 receptor->conformation1 conformation2 Receptor Conformation 2 receptor->conformation2 pathwayA Signaling Pathway A (e.g., Gq/Ca2+) conformation1->pathwayA pathwayB Signaling Pathway B (e.g., β-Arrestin/ERK) conformation2->pathwayB

Caption: The principle of biased agonism at a GPCR.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to assess the signaling pathways modulated by this compound and GB88.

Calcium Mobilization Assay (Fura-2 or Fluo-4)

This assay measures changes in intracellular calcium concentration upon receptor activation.

  • Cell Culture: Plate cells stably or transiently expressing PAR2 in black, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM in the dark at 37°C for approximately one hour[4][5]. These acetoxymethyl (AM) esters are cell-permeant.

  • Washing: After incubation, gently wash the cells to remove extracellular dye.

  • Compound Addition and Measurement: Use a fluorescence plate reader equipped with an automated liquid handling system. Establish a baseline fluorescence reading. For antagonist testing, pre-incubate the cells with this compound or GB88 for a defined period before adding a PAR2 agonist. The instrument then injects the agonist, and fluorescence is measured kinetically to capture the transient increase in intracellular calcium[4].

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is calculated[4]. For Fluo-4, the change in fluorescence intensity at a single wavelength is measured.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the level of phosphorylated ERK1/2, a key downstream effector in the MAPK signaling cascade.

  • Cell Culture and Treatment: Grow PAR2-expressing cells to a suitable confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation. Treat the cells with this compound, GB88, or a control agonist for various time points.

  • Cell Lysis: After treatment, place the plates on ice and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane[6].

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody[7].

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2[7]. Quantify the band intensities using densitometry.

β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)

This assay measures the recruitment of β-arrestin to the activated PAR2 receptor.

  • Cell Line: Use a cell line engineered to co-express PAR2 fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA)[8][9].

  • Cell Plating: Plate the PathHunter cells in a 384-well assay plate and incubate overnight[10].

  • Compound Addition: Add this compound, GB88, or a reference agonist to the cells.

  • Incubation: Incubate the plate for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment[10].

  • Detection: Add the detection reagents containing the substrate for the complemented enzyme. The recruitment of β-arrestin-EA to the PAR2-PK brings the enzyme fragments together, forming an active enzyme that converts the substrate, generating a chemiluminescent signal[8].

  • Measurement and Analysis: Measure the luminescence using a plate reader. The intensity of the signal is proportional to the extent of β-arrestin recruitment.

Conclusion and Future Directions

The comparison between this compound and GB88 highlights the critical importance of understanding the biased signaling profiles of pharmacological tools. While both compounds are effective antagonists of PAR2-mediated calcium signaling, their opposing effects on the ERK pathway underscore their distinct mechanisms of action. GB88 is a classic example of a biased antagonist, selectively inhibiting one pathway while activating another. This compound, in contrast, appears to be a more conventional antagonist, blocking multiple signaling pathways.

For researchers investigating the role of PAR2 in cellular processes, the choice between this compound and GB88 will depend on the specific signaling pathway of interest. If the goal is to broadly inhibit PAR2 signaling, this compound may be the more appropriate tool. However, if the aim is to specifically dissect the roles of the Gq/calcium pathway versus the β-arrestin/ERK pathway, the biased nature of GB88 makes it an invaluable probe.

Further research is warranted to fully characterize the biased signaling profile of this compound, particularly with respect to β-arrestin recruitment. Direct, head-to-head comparative studies of these two compounds in various cellular and in vivo models will provide a more complete picture of their pharmacological differences and aid in the development of next-generation, pathway-selective PAR2 modulators for therapeutic intervention.

References

A Comparative Guide to the Validation of Fsy-NH2's Inhibitory Effect on PAR2 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fsy-NH2's performance in inhibiting Protease-Activated Receptor 2 (PAR2) activation against other known PAR2 antagonists. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for selecting appropriate research tools and advancing drug development programs targeting PAR2.

Introduction to PAR2 and its Inhibition

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including inflammation, pain, and cancer. Its activation by serine proteases, such as trypsin and mast cell tryptase, triggers intracellular signaling cascades. Given its role in various diseases, the development of potent and selective PAR2 antagonists is a significant area of therapeutic interest. This compound (also known as FSLLRY-NH2) is a peptide-based PAR2 antagonist that has been utilized in numerous studies to probe the function of PAR2. This guide evaluates its inhibitory effects in key downstream signaling pathways—calcium mobilization, ERK1/2 phosphorylation, and β-arrestin recruitment—and compares its potency with other notable PAR2 inhibitors.

Comparative Analysis of PAR2 Antagonist Potency

The inhibitory potency of this compound and other PAR2 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in various functional assays. The following table summarizes the reported IC50 values for this compound and a selection of alternative PAR2 inhibitors across three critical signaling pathways.

AntagonistAntagonist TypeCalcium Mobilization (IC50)ERK1/2 Phosphorylation (IC50)β-Arrestin Recruitment (pIC50)Reference Cell Line(s)
This compound (FSLLRY-NH2) Peptide50 - 200 µM[1][2]Blocks ERK activation[3]Not widely reportedPAR2-KNRK cells, Cardiac Fibroblasts[2]
GB88 Non-peptide~2 µM[4][5][6]Agonist activity[7]Not widely reportedHT-29[8]
AZ8838 Non-peptidepIC50: 5.70 (~2 µM)[9]pIC50: 5.7 (~2 µM)[9]pIC50: 6.1 (~0.8 µM)[9]Not specified
I-287 Non-peptideIC50: 45 - 390 nM[10]Inhibits PAR2-mediated ERK1/2 activation[11]No effect[10]HEK293, HCT-116, A549[10][11]
C391 Peptidomimetic1.3 µM[12]14 µM[13]Not reported to trigger β-arrestin signaling[12]16HBE14o-[12]
K-14585 Peptidomimetic1.1 - 2.87 µM[1]No inhibition of ERK signaling[1]Not reportedPrimary human keratinocytes[1]
ENMD-1068 Non-peptide5 mM[1]Not reportedNot reportedNot specified

Key Signaling Pathways in PAR2 Activation

The activation of PAR2 initiates a cascade of intracellular events that can be monitored to assess the efficacy of inhibitory compounds.

PAR2 PAR2 Activation (e.g., Trypsin, Agonist Peptide) Gq_11 Gαq/11 PAR2->Gq_11 GRK GRK Phosphorylation PAR2->GRK PLC Phospholipase C (PLC) Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_mobilization Intracellular Ca²⁺ Mobilization IP3_DAG->Ca_mobilization PKC Protein Kinase C (PKC) IP3_DAG->PKC MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade ERK1_2 ERK1/2 Phosphorylation MAPK_Cascade->ERK1_2 Beta_Arrestin β-Arrestin Recruitment GRK->Beta_Arrestin Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization

PAR2 Signaling Pathways

Experimental Protocols for Validation

Objective validation of this compound's inhibitory effect requires standardized experimental protocols. Below are methodologies for the key assays cited in this guide.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca²⁺]i) following PAR2 activation.

cluster_0 Cell Preparation cluster_1 Antagonist & Agonist Addition cluster_2 Data Acquisition & Analysis Cell_Culture Culture PAR2-expressing cells Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Pre_incubation Pre-incubate cells with varying concentrations of this compound Dye_Loading->Pre_incubation Agonist_Stimulation Stimulate with a PAR2 agonist (e.g., Trypsin, SLIGRL-NH2) Pre_incubation->Agonist_Stimulation Fluorescence_Measurement Measure fluorescence changes (e.g., 340/380 nm excitation for Fura-2) Agonist_Stimulation->Fluorescence_Measurement IC50_Calculation Calculate IC50 from concentration-response curves Fluorescence_Measurement->IC50_Calculation

Calcium Mobilization Assay Workflow

Methodology:

  • Cell Culture: Plate cells endogenously or recombinantly expressing PAR2 in a multi-well format.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol.

  • Antagonist Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound or other antagonists for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a PAR2 agonist (e.g., trypsin or a synthetic peptide like SLIGKV-NH2) at a concentration that elicits a submaximal response (e.g., EC80).

  • Data Acquisition: Monitor the change in fluorescence intensity over time using a plate reader or fluorescence microscope. For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths is recorded.[14][15]

  • Data Analysis: The inhibitory effect is calculated as the percentage reduction in the agonist-induced calcium response. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the inhibition of the MAP kinase signaling pathway by measuring the phosphorylation of ERK1/2.

Methodology:

  • Cell Culture and Starvation: Culture PAR2-expressing cells to near confluence and then serum-starve for several hours to reduce basal ERK1/2 phosphorylation.

  • Antagonist Pre-incubation: Treat cells with different concentrations of this compound or other inhibitors for a specified time.

  • Agonist Stimulation: Add a PAR2 agonist for a time known to induce peak ERK1/2 phosphorylation (typically 5-15 minutes).

  • Cell Lysis: Terminate the stimulation and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[15][16]

  • Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. The IC50 is calculated from the concentration-dependent inhibition of agonist-induced ERK1/2 phosphorylation.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated PAR2, a key step in receptor desensitization and signaling.

cluster_0 Assay Principle cluster_1 Experimental Steps cluster_2 Outcome PAR2_Fusion PAR2 fused to a reporter fragment (e.g., ProLink) Cell_Seeding Seed cells co-expressing the fusion constructs Beta_Arrestin_Fusion β-Arrestin fused to a complementary reporter fragment (e.g., Enzyme Acceptor) Antagonist_Incubation Incubate with this compound or other antagonists Cell_Seeding->Antagonist_Incubation Agonist_Addition Add PAR2 agonist Antagonist_Incubation->Agonist_Addition Signal_Detection Add substrate and measure luminescence/fluorescence Agonist_Addition->Signal_Detection Inhibition Antagonists prevent proximity, reducing the signal Signal_Detection->Inhibition Recruitment Agonist-induced proximity of PAR2 and β-Arrestin Signal_Generation Reporter fragments complement, generating a detectable signal Recruitment->Signal_Generation

β-Arrestin Recruitment Assay Principle

Methodology (Example using Enzyme Fragment Complementation):

  • Cell Line: Utilize a cell line engineered to co-express PAR2 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).[17]

  • Cell Plating: Seed the cells in a microplate.

  • Antagonist Incubation: Add varying concentrations of this compound or other test compounds.

  • Agonist Stimulation: Following incubation with the antagonist, add a PAR2 agonist to stimulate the receptor.

  • Signal Development: Upon agonist-induced recruitment of β-arrestin to PAR2, the two enzyme fragments are brought into proximity, forming an active enzyme that converts a substrate to a detectable signal (e.g., chemiluminescence).[17]

  • Data Acquisition: Measure the signal using a luminometer.

  • Data Analysis: The IC50 value is determined from the concentration-dependent inhibition of the agonist-induced signal.

Conclusion

This compound serves as a useful tool for investigating PAR2 function, particularly in studies focused on Gq-mediated calcium signaling, where it exhibits inhibitory effects in the micromolar range.[1] However, for researchers requiring more potent or pathway-specific inhibitors, alternatives such as AZ8838 and I-287 offer significantly lower IC50 values and better-defined activities across multiple signaling pathways.[9][10] The choice of antagonist should be guided by the specific experimental context, including the cell type, the signaling pathway of interest, and the required potency. The experimental protocols provided in this guide offer a standardized framework for the validation and comparison of these and other PAR2 inhibitors.

References

The Inactive Peptide Fsy-NH2 as a Negative Control in Protease-Activated Receptor 2 (PAR2) Agonist Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Protease-Activated Receptor 2 (PAR2), the use of appropriate controls is paramount for the validation of experimental findings. This guide provides a comparative analysis of Fsy-NH2, a scrambled peptide, as a negative control in PAR2 agonist studies, contrasting its performance with established PAR2 agonists such as 2-furoyl-LIGRLO-NH2 (2-fLI) and SLIGRL-NH2.

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a significant role in inflammation, pain, and various physiological and pathological processes. Its unique activation mechanism involves proteolytic cleavage of its N-terminus, exposing a tethered ligand that binds to the receptor and initiates downstream signaling. Synthetic peptides that mimic this tethered ligand are widely used as agonists in research. To ensure the specificity of these agonists, inactive control peptides are essential. This compound, a peptide with a scrambled amino acid sequence corresponding to the active region of PAR2 agonists, serves as an effective negative control. It is not expected to bind to or activate the receptor, thus providing a baseline to differentiate true agonist-induced effects from non-specific responses.

Comparative Performance of PAR2 Ligands

The efficacy of PAR2 agonists is typically quantified by their ability to trigger downstream signaling pathways, most commonly measured by intracellular calcium mobilization, Extracellular signal-Regulated Kinase (ERK) phosphorylation, and receptor internalization. In contrast, an effective negative control like this compound should demonstrate no significant activity in these assays.

While direct experimental data for this compound is not extensively published, the principle of using scrambled or reverse-sequence peptides as negative controls is well-established in PAR2 research. For instance, the reverse-sequence peptide LRGILS-NH2 has been shown to have minimal competition for binding to PAR2, and VKGILS-NH2, a reverse sequence of the human PAR2 agonist, has no effect on DNA synthesis.[1] Therefore, this compound is expected to show a similar lack of activity.

The following table summarizes the expected and reported performance of this compound compared to the potent PAR2 agonists 2-furoyl-LIGRLO-NH2 and SLIGRL-NH2 in a key functional assay.

Table 1: Comparative Activity of PAR2 Ligands in Calcium Mobilization Assays

CompoundSequence/TypeExpected/Reported EC50 (Calcium Mobilization)Cell Line
This compoundScrambled PeptideNo significant responsePAR2-expressing cells
2-furoyl-LIGRLO-NH2 (2-fLI)Potent Agonist~0.84 µM[2]16HBE14o- cells
SLIGRL-NH2Standard Agonist~10 µM[3]Endothelium-free preparations

EC50 (Half-maximal effective concentration) values can vary depending on the cell line and specific assay conditions.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided.

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane PAR2 PAR2 Gq Gαq/11 PAR2->Gq Activates Internalization Receptor Internalization PAR2->Internalization Triggers Agonist PAR2 Agonist (e.g., 2-fLI, SLIGRL-NH2) Agonist->PAR2 Binds & Activates FsyNH2 This compound (Negative Control) FsyNH2->PAR2 Does Not Bind/ Activate PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC ERK p-ERK1/2 PKC->ERK Activates

Figure 1: PAR2 signaling pathway activation by agonists and the inert nature of this compound.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Seed PAR2-expressing cells in a multi-well plate B Treat cells with: - PAR2 Agonist (e.g., 2-fLI) - Negative Control (this compound) - Vehicle A->B C1 Calcium Mobilization Assay (e.g., Fluo-4 dye) B->C1 C2 ERK Phosphorylation Assay (Western Blot or ELISA) B->C2 C3 Receptor Internalization Assay (ELISA or Imaging) B->C3 D Quantify signal and compare responses C1->D C2->D C3->D

Figure 2: General experimental workflow for assessing PAR2 agonist activity.

Logical_Relationship PAR2_Activation PAR2 Activation Signaling Downstream Signaling (Ca²⁺, p-ERK, Internalization) PAR2_Activation->Signaling Leads to No_Signaling No Signaling Agonist Agonist (2-fLI, SLIGRL-NH2) Agonist->PAR2_Activation Induces Control Negative Control (this compound) Control->PAR2_Activation Does Not Induce

Figure 3: Logical relationship of PAR2 agonists and this compound in signaling induction.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess PAR2 activation.

Intracellular Calcium Mobilization Assay

This assay is a primary method for quantifying the Gq-mediated signaling of PAR2 activation.

Materials:

  • PAR2-expressing cells (e.g., HEK293, HT-29)

  • Black, clear-bottom 96-well microplates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • PAR2 agonists (2-furoyl-LIGRLO-NH2, SLIGRL-NH2)

  • Negative control (this compound)

  • Kinetic fluorescence plate reader

Procedure:

  • Cell Plating: Seed PAR2-expressing cells into black, clear-bottom 96-well plates at a density that achieves a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Prepare a dye loading solution containing Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

  • Aspirate the culture medium from the cells and wash once with assay buffer.

  • Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.

  • Compound Preparation: During incubation, prepare serial dilutions of the PAR2 agonists and this compound in assay buffer at a concentration 4-5 times the final desired concentration in a separate plate.

  • Measurement of Calcium Flux:

    • Set the fluorescence plate reader to the appropriate excitation (~494 nm) and emission (~516 nm) wavelengths for Fluo-4.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically add the compounds from the prepared plate to the cell plate.

    • Immediately after addition, record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the kinetic response.

  • Data Analysis: The peak fluorescence intensity is plotted against the compound concentration to determine the EC50 for the agonists. The response to this compound should be compared to the vehicle control to confirm lack of activity.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK signaling pathway, another downstream consequence of PAR2 activation.

Materials:

  • PAR2-expressing cells

  • 6-well plates

  • Serum-free cell culture medium

  • PAR2 agonists and this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed PAR2-expressing cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours prior to stimulation.

    • Treat cells with varying concentrations of PAR2 agonists or this compound for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis:

    • Place plates on ice, aspirate the medium, and wash with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the primary antibody against t-ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK1/2 and t-ERK1/2. The ratio of p-ERK to t-ERK is calculated and compared across treatments. This compound should not induce a significant increase in this ratio compared to the vehicle control.

Receptor Internalization Assay (ELISA-based)

This assay quantifies the agonist-induced internalization of PAR2 from the cell surface.

Materials:

  • PAR2-expressing cells (preferably with an N-terminal epitope tag, e.g., FLAG)

  • 96-well tissue culture plates

  • PAR2 agonists and this compound

  • Primary antibody against the epitope tag (e.g., anti-FLAG)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Cell Culture: Seed epitope-tagged PAR2-expressing cells in a 96-well plate and grow to confluency.

  • Agonist Treatment:

    • Place the plate on ice and wash the cells with ice-cold PBS.

    • Treat the cells with PAR2 agonists or this compound at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to induce internalization.

  • Fixation and Staining:

    • At each time point, immediately place the plate on ice and wash with ice-cold PBS to stop internalization.

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Block non-specific binding sites.

    • Incubate with the primary antibody against the N-terminal tag (which will only detect non-internalized receptors) for 1-2 hours.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Wash the cells and add TMB substrate.

    • Allow the color to develop and then add the stop solution.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: The absorbance is proportional to the amount of receptor remaining on the cell surface. A decrease in absorbance indicates receptor internalization. The percentage of internalization can be calculated relative to the untreated control at time zero. This compound should not cause a significant decrease in surface receptor levels.

By employing this compound as a negative control alongside potent agonists in these well-defined experimental setups, researchers can confidently attribute observed cellular responses to specific PAR2 activation, thereby ensuring the integrity and validity of their findings.

References

Safety Operating Guide

Navigating the Disposal of Fsy-NH2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Identification and Precautionary Measures

Given the absence of a specific Safety Data Sheet (SDS) for Fsy-NH2, it must be handled as a potentially hazardous substance. Fluorescent dyes can be irritants, and amine compounds may have their own set of hazards. Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles with side shields

  • A laboratory coat

All handling of this compound, especially in its powdered form or when preparing solutions, should be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust.

II. Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step in the disposal process.

  • Designated Waste Container: All this compound waste, including solids, solutions, and contaminated labware, must be collected in a designated hazardous waste container.[1]

  • Container Compatibility: The container should be made of a material compatible with organic chemicals and fluorescent dyes, such as high-density polyethylene (B3416737) (HDPE) or glass. Ensure the container is in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[2][3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

III. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the disposal of different forms of this compound waste.

1. Solid this compound Waste:

  • Carefully transfer any solid this compound waste (e.g., residual powder) into the designated hazardous waste container using a dedicated spatula or scoop.

  • Avoid generating dust. If the powder is fine, consider moistening it slightly with a compatible solvent (e.g., isopropanol) to minimize airborne particles.

2. Liquid this compound Waste (Solutions):

  • Pour liquid waste containing this compound directly into the designated hazardous waste container.

  • Do not mix this compound waste with other incompatible waste streams.

  • The first rinse of any container that held a stock solution of this compound should also be collected as hazardous waste.[4]

3. Contaminated Labware and Debris:

  • Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with this compound should be placed in the designated solid hazardous waste container.

  • For reusable glassware, the initial rinsate should be collected as hazardous waste. Subsequent washes can typically be disposed of down the drain, assuming the initial rinse has removed the bulk of the chemical.

IV. Waste Storage and Final Disposal
  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[5] This area should be away from general lab traffic and incompatible chemicals.

  • Pickup and Disposal: Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]

Quantitative Data and Safety Parameters

The following table summarizes general parameters for the disposal of fluorescent dyes. In the absence of specific data for this compound, these values should be treated as guidelines.

ParameterGuidelineSource
pH Range for Aqueous Waste 5.5 - 10.5 (for drain disposal of non-hazardous dyes)General Lab Safety
Concentration for Drain Disposal Not Recommended for this compound (Treat as Hazardous)Precautionary Principle
Recommended Container Material High-Density Polyethylene (HDPE), Glass[1]
Storage Limit in Lab (SAA) Follow Institutional EHS Guidelines[5]

Disclaimer: The data presented in this table are general guidelines for laboratory chemical waste and are not specific to this compound. Always consult your institution's EHS department for specific disposal requirements.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Fsy_NH2_Disposal_Workflow start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type 2. Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid collect_solid 3a. Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid 3b. Pour into Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid seal_store 4. Securely Seal Container and Store in SAA collect_solid->seal_store collect_liquid->seal_store ehs_pickup 5. Arrange for EHS Waste Pickup seal_store->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: Essential Protective Measures for Handling Fsy-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals require clear, actionable safety protocols to ensure both personal safety and experimental integrity when handling synthetic peptides like Fsy-NH2. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural steps, you can minimize risks and build a foundation of trust in your handling of sensitive chemical compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive selection of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE and its specific function in safeguarding against potential hazards.

PPE CategoryItemPurpose
Eye Protection Safety GogglesProtects eyes from splashes of chemical solutions and airborne particles.[1][2]
Hand Protection Nitrile GlovesProvides a chemical-resistant barrier to prevent skin contact with the peptide and associated reagents.[2]
Body Protection Laboratory CoatShields skin and personal clothing from accidental spills and contamination.[1][2]
Respiratory Fume HoodUsed as a primary engineering control to minimize inhalation of powders or aerosols.[3][4]
Respiratory Respirator (optional)Recommended when handling fine powders outside of a fume hood to prevent inhalation.[3][5]

Operational Protocol: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound, from preparation to disposal, is critical for maintaining a safe and efficient workflow. The following protocol outlines the key steps to be followed.

1. Preparation and Planning:

  • Before beginning any experiment, ensure you have read and understood the Safety Data Sheet (SDS) for all chemicals involved. While a specific SDS for this compound may not be readily available, general safety precautions for synthetic peptides should be followed.[6]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the lyophilized powder.[4]

  • Ensure all necessary PPE is readily available and in good condition.

2. Handling Lyophilized this compound:

  • Wear all required PPE, including safety goggles, a lab coat, and nitrile gloves.[1][2]

  • To avoid generating airborne dust, handle the solid peptide carefully within a fume hood.[3]

  • Use a spatula or other appropriate tools to transfer the solid.

3. Reconstitution and Solution Handling:

  • When preparing solutions, add the solvent to the peptide slowly to avoid splashing.

  • Keep containers with this compound solutions tightly closed when not in use.

4. Experimental Procedures:

  • Avoid direct contact with the peptide solution. If skin contact occurs, wash the affected area immediately with soap and plenty of water for at least 15 minutes.[5]

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[5]

Disposal Plan: Ensuring a Safe Laboratory Environment

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and adhere to institutional and regulatory standards.

1. Waste Segregation:

  • All waste contaminated with this compound, including unused solids, solutions, and contaminated labware (e.g., pipette tips, gloves), must be segregated from general laboratory waste.[4]

2. Hazardous Waste Collection:

  • Designate a specific, clearly labeled hazardous waste container for all this compound waste.[4]

  • The container should be made of a compatible material and kept securely closed when not in use.

3. Disposal of Solutions Containing Hazardous Reagents:

  • If this compound is dissolved in a solution containing hazardous materials, such as Trifluoroacetic acid (TFA), the entire solution must be treated as hazardous waste.[4] TFA is corrosive and harmful to aquatic life.[4]

  • Neutralization of acidic or basic waste should be performed if it is safe and your institution's protocols allow for it, before collection by environmental health and safety personnel.

4. Final Disposal:

  • Follow your institution's specific guidelines for the collection and disposal of chemical waste.

  • Ensure the hazardous waste container is properly labeled with the contents before collection.

Visualizing the Workflow for Safe Handling of this compound

To provide a clear, at-a-glance overview of the safe handling process, the following diagram illustrates the logical workflow from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Protocols B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C Proceed to Handling D Handle Solid this compound C->D E Reconstitute Peptide D->E F Perform Experiment E->F G Segregate Waste F->G Proceed to Disposal H Collect in Labeled Hazardous Waste Container G->H I Follow Institutional Disposal Procedures H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.